DBCO-Dextran sulfate (MW 40000)
Description
BenchChem offers high-quality DBCO-Dextran sulfate (MW 40000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-Dextran sulfate (MW 40000) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H44N2O22S4 |
|---|---|
Molecular Weight |
937.0 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-2-[(3R,4S,5R)-6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2,3-dihydroxy-4,5-disulfooxyhexoxy]-6-ethyl-5-hydroxy-3-sulfooxyoxan-4-yl] hydrogen sulfate;methane |
InChI |
InChI=1S/C31H40N2O22S4.CH4/c1-2-23-27(37)29(54-58(44,45)46)30(55-59(47,48)49)31(51-23)50-17-22(34)26(36)28(53-57(41,42)43)24(52-56(38,39)40)15-32-14-13-25(35)33-16-20-9-4-3-7-18(20)11-12-19-8-5-6-10-21(19)33;/h3-10,22-24,26-32,34,36-37H,2,13-17H2,1H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49);1H4/t22?,23-,24-,26-,27-,28-,29-,30-,31-;/m1./s1 |
InChI Key |
VKOXQOGMRUPIQS-JDPHRTPISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-Dextran Sulfate 40,000 Da
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Dextran Sulfate (B86663) with a molecular weight of 40,000 Daltons (DBCO-Dextran sulfate 40,000 Da). This document details its core components, synthesis, physicochemical properties, and its burgeoning application in the targeted modification of extracellular vesicles (exosomes) for therapeutic research, particularly in the context of rheumatoid arthritis.
Introduction to DBCO-Dextran Sulfate 40,000 Da
DBCO-Dextran sulfate 40,000 Da is a functionalized biopolymer designed for bioorthogonal click chemistry applications. It combines the properties of dextran (B179266) sulfate, a sulfated polysaccharide with known biological activities, and the DBCO moiety, which allows for covalent conjugation to azide-modified molecules without the need for a copper catalyst. This makes it an ideal tool for labeling and modifying biological entities in complex environments. A primary application of this compound is in the surface engineering of exosomes to create "DS-EXOs," which are being investigated for their therapeutic potential in diseases such as rheumatoid arthritis.[1]
Core Components
Dextran Sulfate (40,000 Da)
Dextran sulfate is a polyanionic derivative of dextran, a bacterial polysaccharide.[2] The 40,000 Da molecular weight variant possesses a range of biological properties, including anti-inflammatory, antiviral, and anticoagulant activities.[3][4] Its sulfated nature allows it to interact with various cell surface receptors and other biological molecules.
Dibenzocyclooctyne (DBCO)
DBCO is a cyclooctyne (B158145) derivative that is highly reactive towards azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is bioorthogonal, meaning it can proceed within biological systems without interfering with native biochemical processes.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of Dextran Sulfate 40,000 Da is presented in the table below. The conjugation with DBCO is not expected to significantly alter these bulk properties.
| Property | Value | Reference |
| Molecular Weight (Mw) | ~40,000 Da | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Readily soluble in water | [2] |
| pH (10 g/L solution) | 6.0 - 8.0 | [2] |
| Sulfur Content | Varies (typically 8-13% for low sulfation) | [3] |
| Storage Temperature | Room temperature | [2] |
Synthesis and Purification
While a specific, publicly available, step-by-step protocol for the synthesis of commercial DBCO-Dextran sulfate 40,000 Da is proprietary, a general methodology can be inferred from established bioconjugation techniques. The following represents a plausible synthesis and purification workflow.
Experimental Protocol: Synthesis of DBCO-Dextran Sulfate 40,000 Da
This protocol describes a two-step process involving the introduction of an amine-reactive handle onto the dextran sulfate backbone, followed by conjugation with a DBCO-NHS ester.
Materials:
-
Dextran Sulfate Sodium Salt (40,000 Da)
-
N-(3-Aminopropyl)methacrylamide hydrochloride (APMA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
DBCO-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (MWCO 10-14 kDa)
-
Lyophilizer
Procedure:
-
Activation of Dextran Sulfate:
-
Dissolve Dextran Sulfate (1 g) in 50 mL of 0.1 M MES buffer (pH 6.0).
-
Add EDC (5-fold molar excess over hydroxyl groups) and NHS (5-fold molar excess).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups (naturally present or introduced).
-
-
Amination of Dextran Sulfate:
-
Add APMA (10-fold molar excess) to the activated dextran sulfate solution.
-
Adjust the pH to 7.5-8.0 with 0.1 M sodium bicarbonate buffer.
-
Stir the reaction overnight at room temperature.
-
-
Purification of Amino-Functionalized Dextran Sulfate:
-
Transfer the reaction mixture to a dialysis tube (MWCO 10-14 kDa).
-
Dialyze against deionized water for 48-72 hours, changing the water every 12 hours to remove unreacted reagents.
-
Lyophilize the dialyzed solution to obtain amino-functionalized dextran sulfate as a white powder.
-
-
Conjugation with DBCO-NHS Ester:
-
Dissolve the amino-functionalized dextran sulfate (100 mg) in 10 mL of 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Dissolve DBCO-NHS ester (5 to 10-fold molar excess over introduced amine groups) in 1 mL of anhydrous DMF or DMSO.
-
Add the DBCO-NHS ester solution dropwise to the dextran sulfate solution while stirring.
-
Stir the reaction for 4-6 hours at room temperature, protected from light.
-
-
Final Purification:
-
Purify the DBCO-Dextran sulfate conjugate by dialysis (MWCO 10-14 kDa) against deionized water for 48-72 hours to remove unreacted DBCO-NHS ester and byproducts.[7]
-
Alternatively, size-exclusion chromatography can be used for purification.[7]
-
Lyophilize the purified product to obtain DBCO-Dextran sulfate 40,000 Da as a white, fluffy solid.
-
Characterization Methods
The successful synthesis of DBCO-Dextran sulfate can be confirmed using the following techniques:
| Technique | Purpose |
| FTIR Spectroscopy | To confirm the presence of the azide-reactive alkyne group from DBCO. |
| ¹H NMR Spectroscopy | To quantify the degree of DBCO substitution. |
| UV-Vis Spectroscopy | The DBCO group has a characteristic absorbance around 309 nm. |
| Gel Permeation Chromatography (GPC) | To confirm the molecular weight and purity of the conjugate. |
Application in Exosome Modification for Rheumatoid Arthritis Research
A key application of DBCO-Dextran sulfate 40,000 Da is the surface modification of exosomes to enhance their therapeutic potential in rheumatoid arthritis (RA).
Experimental Protocol: Construction of Dextran Sulfate-Modified Exosomes (DS-EXOs)
This protocol outlines the general steps for modifying azide-labeled exosomes with DBCO-Dextran sulfate.
Materials:
-
Exosomes isolated from a suitable cell source (e.g., mesenchymal stem cells)
-
Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated) for metabolic labeling of cells
-
DBCO-Dextran sulfate 40,000 Da
-
Phosphate-buffered saline (PBS)
-
Exosome isolation kit or ultracentrifugation equipment
Procedure:
-
Metabolic Labeling of Exosome-Producing Cells:
-
Culture the desired cells (e.g., mesenchymal stem cells) in standard growth medium.
-
Supplement the culture medium with Ac4ManNAz (typically 25-50 µM) and incubate for 48-72 hours. This will result in the expression of azide (B81097) groups on the surface of the cells and the exosomes they secrete.
-
-
Isolation of Azide-Labeled Exosomes:
-
Collect the cell culture supernatant.
-
Isolate exosomes using a commercial exosome isolation kit or through differential ultracentrifugation.[8]
-
Resuspend the isolated exosomes in PBS.
-
-
Click Chemistry Reaction:
-
Add DBCO-Dextran sulfate 40,000 Da to the suspension of azide-labeled exosomes. A typical starting concentration is a 10-20 fold molar excess of DBCO-Dextran sulfate to the estimated number of azide groups on the exosomes.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[9]
-
-
Purification of DS-EXOs:
-
Remove unreacted DBCO-Dextran sulfate by size-exclusion chromatography or by using exosome spin columns.
-
Wash the purified DS-EXOs with PBS.
-
-
Characterization of DS-EXOs:
-
Confirm the presence of dextran sulfate on the exosome surface using techniques like fluorescently labeling the DBCO-Dextran sulfate and visualizing with fluorescence microscopy or flow cytometry.
-
Analyze the size and concentration of the modified exosomes using Nanoparticle Tracking Analysis (NTA).
-
Signaling Pathways and Logical Relationships in Rheumatoid Arthritis
The therapeutic potential of DS-EXOs in rheumatoid arthritis is believed to stem from the combined effects of the exosomes' intrinsic immunomodulatory properties and the bioactivity of the attached dextran sulfate.
Proposed Mechanism of Action
Dextran sulfate-modified exosomes are hypothesized to target inflamed joints and modulate the immune response in rheumatoid arthritis. The dextran sulfate coating may enhance the uptake of exosomes by activated macrophages, which play a central role in the pathogenesis of RA.[3][4]
Caption: Proposed mechanism of action for DS-Exosomes in rheumatoid arthritis.
Experimental Workflow for Evaluating DS-Exo Efficacy
The following diagram illustrates a typical experimental workflow to assess the therapeutic potential of DS-EXOs in a preclinical model of rheumatoid arthritis.
Caption: Experimental workflow for testing DS-Exosome efficacy in a mouse model of RA.
Conclusion
DBCO-Dextran sulfate 40,000 Da is a versatile and powerful tool for researchers in drug development and cell biology. Its application in the surface engineering of exosomes opens up new avenues for targeted therapies. The ability to combine the beneficial properties of dextran sulfate with the targeting capabilities of exosomes holds significant promise for the development of novel treatments for inflammatory diseases like rheumatoid arthritis. Further research into the specific signaling pathways modulated by DS-EXOs will be crucial in fully realizing their therapeutic potential.
References
- 1. Rapid purification of DNA samples from dextran sodium sulfate (DSS) contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Dextran sulfate nanoparticles as a theranostic nanomedicine for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. How are dextran conjugates purified? | AAT Bioquest [aatbio.com]
- 8. US9671321B2 - Methods and compositions for exosome isolation - Google Patents [patents.google.com]
- 9. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to the Synthesis and Characterization of DBCO-Dextran Sulfate
This technical guide provides a comprehensive overview of the synthesis and characterization of Dibenzocyclooctyne-Dextran Sulfate (B86663) (DBCO-Dextran Sulfate), a valuable tool for researchers, scientists, and drug development professionals. This document details the multi-step synthesis process, analytical characterization techniques, and its potential application in targeting inflammatory pathways in diseases such as rheumatoid arthritis.
Introduction
Dextran (B179266) sulfate is a sulfated polysaccharide known for its biocompatibility and use in various biomedical applications, including as an anticoagulant and in drug delivery systems.[1][2] The functionalization of dextran sulfate with a Dibenzocyclooctyne (DBCO) group equips it for copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[3][4] This allows for the covalent attachment of azide-modified molecules, such as therapeutic agents or imaging probes, to the dextran sulfate backbone in a highly specific and efficient manner, even in complex biological environments.[3] DBCO-Dextran sulfate is of particular interest for targeted drug delivery, for instance, in rheumatoid arthritis, where dextran sulfate can target scavenger receptors on activated macrophages.[3][5]
Synthesis of DBCO-Dextran Sulfate
The synthesis of DBCO-Dextran sulfate is a multi-step process that involves the initial modification of dextran to introduce a reactive handle for DBCO conjugation, followed by the sulfation of the dextran backbone. A plausible synthetic route is detailed below.
Experimental Protocol: Multi-step Synthesis
Step 1: Amination of Dextran
This step introduces primary amine groups onto the dextran backbone, which will serve as reactive sites for the DBCO-NHS ester.
-
Materials:
-
Dextran (e.g., 40 kDa)
-
Ammonium (B1175870) hydroxide (B78521) (25-30%)
-
Sodium hydroxide (NaOH)
-
Dialysis tubing (e.g., 10-14 kDa MWCO)
-
Deionized water
-
-
Procedure:
-
Dissolve dextran in a sodium hydroxide solution.
-
Add epichlorohydrin dropwise to the dextran solution while stirring and maintaining the temperature at approximately 40-50°C.
-
After several hours of reaction, add ammonium hydroxide to the mixture and continue stirring overnight at room temperature to introduce the amine groups.
-
Neutralize the reaction mixture with an appropriate acid (e.g., HCl).
-
Purify the aminated dextran by extensive dialysis against deionized water for 2-3 days.
-
Lyophilize the purified solution to obtain aminated dextran as a white, fluffy powder.
-
Step 2: Conjugation of DBCO to Aminated Dextran
The introduced amine groups are reacted with a DBCO-N-hydroxysuccinimidyl (NHS) ester to form a stable amide bond.
-
Materials:
-
Aminated dextran
-
DBCO-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing (e.g., 10-14 kDa MWCO)
-
-
Procedure:
-
Dissolve the aminated dextran in PBS to a concentration of 10-20 mg/mL.
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[1]
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the aminated dextran solution with gentle stirring.[4] The final concentration of the organic solvent should be kept below 20% (v/v).[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.[4]
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[4]
-
Purify the DBCO-dextran by dialysis against deionized water for 2-3 days to remove unreacted DBCO-NHS ester and quenching reagents.
-
Lyophilize the purified solution to obtain DBCO-dextran as a white powder.
-
Step 3: Sulfation of DBCO-Dextran
The final step involves the sulfation of the DBCO-dextran to produce DBCO-Dextran sulfate.
-
Materials:
-
DBCO-dextran
-
Sulfur trioxide-pyridine complex (SO3-pyridine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution
-
Dialysis tubing (e.g., 10-14 kDa MWCO)
-
-
Procedure:
-
Dissolve the DBCO-dextran in anhydrous DMF.
-
Add the SO3-pyridine complex to the solution in a controlled manner. The molar ratio of the SO3-pyridine complex to the glucose units of dextran will determine the degree of sulfation.
-
Allow the reaction to proceed at a slightly elevated temperature (e.g., 40-60°C) for several hours.
-
Cool the reaction mixture and precipitate the product by adding a non-solvent like ethanol (B145695) or isopropanol.
-
Dissolve the precipitate in water and neutralize with a sodium bicarbonate solution.
-
Purify the DBCO-Dextran sulfate by extensive dialysis against deionized water.
-
Lyophilize the final product to obtain DBCO-Dextran sulfate as a white to off-white solid.
-
Characterization of DBCO-Dextran Sulfate
Thorough characterization is essential to confirm the successful synthesis and to determine the key properties of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR Spectroscopy: Used to confirm the presence of the DBCO group and to estimate the degree of substitution.
-
Experimental Protocol:
-
Dissolve a small amount of the lyophilized DBCO-Dextran sulfate in Deuterium oxide (D₂O).
-
Acquire the ¹H-NMR spectrum.
-
Expected Signals:
-
A complex multiplet of peaks between 3.0 and 5.5 ppm corresponding to the protons of the dextran backbone.[7]
-
Characteristic aromatic protons of the DBCO moiety, typically observed in the region of 7.0-8.0 ppm.
-
-
Degree of Substitution (DS) of DBCO: The DS can be estimated by comparing the integration of the DBCO aromatic proton signals to the integration of the anomeric proton signal of the dextran backbone (around 4.9-5.2 ppm).
-
¹³C-NMR Spectroscopy: Provides detailed structural information about the dextran backbone and confirms sulfation and DBCO conjugation.
-
Experimental Protocol:
-
Prepare a concentrated solution of DBCO-Dextran sulfate in D₂O.
-
Acquire the ¹³C-NMR spectrum.
-
Expected Signals:
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the final product.
-
Experimental Protocol:
-
Prepare a KBr pellet containing a small amount of the lyophilized DBCO-Dextran sulfate.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
-
A broad absorption band around 3400 cm⁻¹ due to the O-H stretching of the hydroxyl groups of dextran.
-
C-H stretching vibrations around 2900 cm⁻¹.
-
A strong, asymmetric S=O stretching vibration peak around 1220-1260 cm⁻¹, confirming the presence of sulfate groups.[9][10]
-
A symmetric C-O-S stretching vibration around 820 cm⁻¹.[9]
-
Peaks associated with the DBCO group, although these may be weak and overlap with the dextran signals.
-
-
Size Exclusion Chromatography (SEC)
SEC is employed to determine the molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) of the DBCO-Dextran sulfate.
-
Experimental Protocol:
-
Dissolve the DBCO-Dextran sulfate in an appropriate mobile phase (e.g., aqueous buffer with a defined salt concentration).
-
Inject the sample into an SEC system equipped with a suitable column set and a refractive index (RI) detector.
-
Calibrate the system using dextran standards of known molecular weights.
-
Analyze the resulting chromatogram to determine Mw, Mn, and PDI (Mw/Mn). The PDI provides a measure of the breadth of the molecular weight distribution.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for DBCO-Dextran sulfate.
| Parameter | Typical Value/Range | Method of Determination |
| Molecular Weight (Mw) | 10,000 - 500,000 Da (dependent on starting dextran) | Size Exclusion Chromatography (SEC) |
| Polydispersity Index (PDI) | 1.2 - 2.5 | Size Exclusion Chromatography (SEC) |
| Degree of Sulfation (DS) | 1.0 - 2.5 (sulfate groups per glucose unit) | Elemental Analysis (Sulfur content), ¹³C-NMR |
| Degree of DBCO Substitution | 0.01 - 0.1 (DBCO groups per glucose unit) | ¹H-NMR Spectroscopy, UV-Vis Spectroscopy |
| Purity | >95% | HPLC, SEC |
Table 1: Physicochemical Properties of DBCO-Dextran Sulfate
| Analytical Technique | Key Spectral/Chromatographic Features |
| ¹H-NMR (D₂O) | Dextran backbone protons (3.0-5.5 ppm), DBCO aromatic protons (7.0-8.0 ppm) |
| ¹³C-NMR (D₂O) | Dextran carbons (60-105 ppm), shifts upon sulfation, DBCO carbons |
| FTIR (KBr) | O-H stretch (~3400 cm⁻¹), S=O stretch (~1240 cm⁻¹), C-O-S stretch (~820 cm⁻¹) |
| SEC | Single major peak indicating the polymer distribution |
Table 2: Key Characterization Data for DBCO-Dextran Sulfate
Visualizations
Synthesis Workflow
Caption: Proposed multi-step synthesis of DBCO-Dextran Sulfate.
Experimental Characterization Workflow
Caption: Experimental workflow for the characterization of DBCO-Dextran Sulfate.
Signaling Pathway in Rheumatoid Arthritis
Caption: Targeting of activated macrophages by DBCO-Dextran Sulfate in rheumatoid arthritis.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Dextran sulfate nanoparticles as a theranostic nanomedicine for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dextran sulfate-based MMP-2 enzyme-sensitive SR-A receptor targeting nanomicelles for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the structure of dextran by 13C-nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterisation of dextran and pullulan sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 40 kDa DBCO-Dextran Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties, synthesis, and applications of 40 kDa DBCO-Dextran sulfate (B86663), a key reagent in bioconjugation and targeted drug delivery.
Core Properties of 40 kDa DBCO-Dextran Sulfate
40 kDa DBCO-Dextran sulfate is a modified polysaccharide featuring a dextran (B179266) sulfate backbone with a molecular weight of approximately 40,000 Daltons, functionalized with a Dibenzocyclooctyne (DBCO) group. This modification allows for copper-free "click chemistry," a highly efficient and biocompatible conjugation method.
Physicochemical Characteristics
The introduction of the DBCO group allows for the covalent attachment of azide-containing molecules, such as targeting ligands, imaging agents, or therapeutic payloads. The sulfate groups on the dextran backbone provide a net negative charge, influencing its solubility and interaction with biological systems.
| Property | Value | Reference |
| Average Molecular Weight | ~40,000 Da | MedChemExpress Certificate of Analysis[1] |
| Appearance | White to light yellow solid | MedChemExpress Certificate of Analysis[1] |
| Solubility | Readily soluble in water and aqueous buffers | Sigma-Aldrich |
| Purity (HPLC) | >95% | MedChemExpress Certificate of Analysis[1] |
| Storage | Store at -20°C for long-term stability | MedChemExpress Certificate of Analysis[1] |
| Sulfur Content | Typically 17-20% | PKG, Inc.[2] |
| Degree of Sulfation | Approximately 2.3 sulfate groups per glucosyl unit | Sigma-Aldrich |
Synthesis and Characterization
The synthesis of 40 kDa DBCO-Dextran sulfate typically involves a two-step process: first, the introduction of an amine-reactive group onto the dextran sulfate backbone, followed by the reaction with a DBCO-NHS ester.
Synthesis Workflow
Caption: Synthesis of 40 kDa DBCO-Dextran sulfate.
Experimental Protocol: Synthesis of 40 kDa DBCO-Dextran Sulfate
This protocol outlines a general procedure for the synthesis of 40 kDa DBCO-Dextran sulfate from amine-functionalized dextran sulfate.
Materials:
-
40 kDa Amine-Dextran Sulfate
-
DBCO-NHS ester (e.g., EZ-Link™ TFP Ester-PEG4-DBCO)[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
-
Lyophilizer
Procedure:
-
Dissolve Amine-Dextran Sulfate: Dissolve 40 kDa amine-dextran sulfate in PBS at a concentration of 10 mg/mL.
-
Prepare DBCO-NHS Ester Solution: Dissolve DBCO-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL immediately before use.
-
Reaction: Add the DBCO-NHS ester solution to the amine-dextran sulfate solution. A typical molar ratio is a 5-10 fold molar excess of the DBCO-NHS ester to the amine groups on the dextran.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, with several water changes, to remove unreacted DBCO-NHS ester and byproducts.
-
Lyophilization: Freeze-dry the purified solution to obtain the final 40 kDa DBCO-Dextran sulfate product as a white to off-white powder.
Characterization Methods
2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the successful conjugation of the DBCO group to the dextran sulfate backbone.
-
Expected Peaks for Dextran Sulfate: A broad peak around 3400 cm⁻¹ (O-H stretching), a peak around 2920 cm⁻¹ (C-H stretching), and characteristic peaks for the sulfate groups around 1230 cm⁻¹ (S=O stretching) and 820 cm⁻¹ (C-O-S stretching).
-
Expected Peaks for DBCO: The presence of new peaks characteristic of the DBCO group, such as those for the cyclooctyne (B158145) ring, would indicate successful conjugation. A peak around 2200 cm⁻¹ associated with the alkyne group can be difficult to detect due to its low intensity. However, the disappearance of the azide (B81097) peak around 2100 cm⁻¹ in a subsequent click reaction can confirm the presence of a reactive DBCO group[4].
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information.
-
Expected Signals for Dextran Sulfate: Characteristic signals for the glucose protons of the dextran backbone are expected in the region of 3.0-5.5 ppm in ¹H NMR[5].
-
Expected Signals for DBCO: New aromatic proton signals from the dibenzocyclooctyne group would appear in the ¹H NMR spectrum, typically in the range of 7.0-8.0 ppm, confirming successful functionalization.
Applications in Research and Drug Development
40 kDa DBCO-Dextran sulfate is a versatile tool for various applications, primarily leveraging copper-free click chemistry for bioconjugation.
Targeted Drug Delivery
DBCO-Dextran sulfate can be conjugated with azide-modified targeting ligands (e.g., antibodies, peptides) to create drug delivery systems that specifically target diseased cells or tissues. The dextran sulfate backbone can enhance the solubility and circulation time of the conjugated therapeutic.
Cell Labeling and Tracking
This reagent is used for the specific labeling of cells that have been metabolically engineered to express azide groups on their surface. This allows for the tracking and imaging of cells in vitro and in vivo.
Experimental Protocol: Cell Labeling via Copper-Free Click Chemistry
This protocol describes the labeling of azide-modified cells with 40 kDa DBCO-Dextran sulfate.
Materials:
-
Azide-modified cells (e.g., cells treated with an azide-containing sugar)
-
40 kDa DBCO-Dextran sulfate
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare DBCO-Dextran Sulfate Solution: Dissolve 40 kDa DBCO-Dextran sulfate in PBS to a final concentration of 1-5 mg/mL.
-
Cell Preparation: Wash the azide-modified cells twice with PBS.
-
Labeling Reaction: Add the DBCO-Dextran sulfate solution to the cells and incubate for 30-60 minutes at room temperature.
-
Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unbound reagent.
-
Imaging: The cells are now labeled and ready for visualization by microscopy.
Putative Signaling Pathway in Cell Aggregation Inhibition
Dextran sulfate is known to prevent the excess aggregation of human pluripotent stem cells. While the specific pathway for the DBCO-modified version has not been elucidated, it is hypothesized to follow a similar mechanism involving the Wnt signaling pathway.
Caption: Putative signaling pathway of DBCO-Dextran sulfate.
Conclusion
40 kDa DBCO-Dextran sulfate is a powerful and versatile tool for researchers in the fields of drug delivery, cell biology, and bioengineering. Its well-defined molecular weight, biocompatibility, and ability to undergo highly specific copper-free click chemistry reactions make it an invaluable component for the development of targeted therapeutics and advanced cell imaging techniques. The protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a variety of research settings.
References
The Core of Connection: An In-depth Technical Guide to DBCO Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and chemical biology, the ability to selectively and efficiently join molecules in complex biological systems is paramount. Among the arsenal (B13267) of techniques available, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a robust and versatile strategy. At the heart of many SPAAC reactions lies dibenzocyclooctyne (DBCO), a strained alkyne that has revolutionized the field due to its unique reactivity and biocompatibility. This technical guide provides a comprehensive exploration of the fundamentals of DBCO click chemistry, from its core mechanism to practical applications, offering a vital resource for researchers at the forefront of scientific innovation.
The Fundamental Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
DBCO click chemistry is a type of copper-free click reaction, meaning it proceeds efficiently without the need for a cytotoxic copper catalyst, a significant advantage for in vivo and live-cell applications.[1][2] The driving force behind this reaction is the inherent ring strain of the DBCO molecule.[3][4] This strain, estimated to be around 18 kcal/mol, significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), allowing the reaction to proceed rapidly under physiological conditions (neutral pH and room temperature).[3][5]
The mechanism is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) of the DBCO moiety.[3][4] This reaction is highly specific and bioorthogonal, meaning that DBCO and its azide partner are mutually reactive and do not interact with or perturb native biological functional groups such as amines and sulfhydryls.[4][6] The result is the formation of a stable triazole linkage, covalently connecting the two molecules of interest.[4][7]
Quantitative Performance Analysis
The efficiency of a click chemistry reaction is a critical factor in experimental design. The second-order rate constant (k₂) is a key metric used to quantify the speed of a reaction. A higher k₂ value indicates a faster reaction. DBCO exhibits rapid reaction kinetics, making it suitable for applications where low concentrations of reactants are used.[6]
Table 1: Second-Order Rate Constants of Common SPAAC Reagents
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] (with Benzyl Azide) | Key Characteristics |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0[6][8] | High reactivity, widely used.[6] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[6] | Smaller and less lipophilic than DBCO, but generally slower reaction rates.[1][9] |
| Difluorinated Cyclooctyne | DIFO | ~0.076[6] | Electron-withdrawing fluorine atoms enhance reactivity.[6] |
| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7[6] | Structurally similar to DBCO with robust reactivity.[6] |
Note: Reaction rates can vary depending on the specific azide partner, solvent, and temperature.[6]
Stability and Side Reactions
The stability of the DBCO moiety and the resulting conjugate is crucial for the reliability of experimental outcomes.
Table 2: Stability of DBCO Under Various Conditions
| Condition | Observation |
| Aqueous Solution | Can degrade over time; it is recommended to prepare aqueous working solutions fresh.[10] |
| pH | Generally stable in aqueous buffers with a pH range of 6-9.[10] It is sensitive to acidic conditions (pH < 5) which can lead to degradation.[10] |
| Temperature | Generally stable at room temperature for short periods.[10] Long-term storage at -20°C is recommended.[10] A DBCO-modified goat IgG loses about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C.[10][11] |
| Cellular Environment | Moderate stability has been observed in immune phagocytes, with 36% degradation reported after 24 hours.[10] |
| Reducing Agents | Can be less stable than BCN in the presence of reducing agents like TCEP and thiols such as glutathione.[8] |
A potential side reaction of DBCO is the "thiol-yne" addition with free sulfhydryl groups, such as those found on cysteine residues in proteins.[12] However, this side reaction is generally much slower than the desired SPAAC reaction with azides.[12]
Experimental Protocols
Detailed methodologies are essential for reproducible and successful bioconjugation experiments.
Protocol 1: General Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a protein containing primary amines (e.g., lysine (B10760008) residues) with a DBCO-NHS ester.
Materials:
-
Protein of interest (0.5-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.5)[13]
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)[13]
-
Anhydrous DMSO or DMF[13]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[13]
-
Desalting column[13]
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer.[13]
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[13]
-
Protocol 2: Copper-Free Click Reaction with DBCO-Labeled Protein
This protocol outlines the reaction of a DBCO-labeled protein with an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-functionalized molecule (e.g., fluorescent probe, drug)
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free)[15]
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in a compatible solvent.
-
Add the azide-containing molecule to the solution of the DBCO-labeled protein. A molar excess of 1.5 to 10-fold of the azide molecule is recommended.[16]
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[16]
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials.
-
Applications in Research and Drug Development
The versatility and biocompatibility of DBCO click chemistry have led to its widespread adoption in various fields.
-
Bioconjugation and Labeling: DBCO is extensively used to label biomolecules with reporter tags such as fluorescent dyes and biotin (B1667282) for detection and imaging purposes.[4][17]
-
Drug Discovery and Development: This chemistry is instrumental in the synthesis of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a targeting antibody.[7][17][18]
-
Chemical Biology: DBCO click chemistry facilitates the construction of small molecule libraries and the development of chemical probes to study biological pathways.[17]
-
Materials Science: It is used for the functionalization of surfaces and the synthesis of novel biomaterials.
Conclusion
DBCO-mediated click chemistry has solidified its position as an indispensable tool in the modern life scientist's toolkit. Its rapid, bioorthogonal, and catalyst-free nature enables the precise construction of complex biomolecular architectures in a controlled manner. From fundamental biological research to the development of targeted therapeutics, the principles and protocols outlined in this guide provide a solid foundation for harnessing the power of DBCO click chemistry to drive scientific discovery and innovation.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. creativepegworks.com [creativepegworks.com]
- 18. medchemexpress.com [medchemexpress.com]
The Influence of Molecular Weight on the Cellular Effects of Dextran Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular weight-dependent effects of dextran (B179266) sulfate (B86663) (DS) on various cellular processes. Dextran sulfate, a sulfated polysaccharide, exhibits a range of biological activities that are critically influenced by its molecular weight. Understanding these structure-activity relationships is paramount for its application in research and therapeutic development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource.
Impact on Cell Growth and Viability
The molecular weight of dextran sulfate plays a significant role in its effect on cell proliferation and viability, particularly in the context of cultured cells like Chinese Hamster Ovary (CHO) cells, which are widely used in the production of therapeutic proteins.
Quantitative Data: Cell Growth and Monoclonal Antibody (mAb) Production in CHO Cells
The following table summarizes the effects of different molecular weights of dextran sulfate on the growth of two recombinant CHO cell lines (SM-0.025 and CS13-1.00) and the production of monoclonal antibodies.
| Molecular Weight (Da) | Concentration (g/L) | Cell Line | Maximum Viable Cell Density (x 10^6 cells/mL) | Maximum mAb Titer (mg/L) | Observations |
| 4,000 | 0.025 - 1.0 | SM-0.025 | Improved growth and viability | Decreased specific mAb productivity | [1][2][3] |
| 15,000 | 0.025 - 1.0 | SM-0.025 | Improved growth and viability | Decreased specific mAb productivity | [1][2][3] |
| 40,000 | 0.025 - 1.0 | SM-0.025 | Improved growth and viability | Decreased specific mAb productivity | [1][2][3] |
| 4,000 | 0.025 - 1.0 | CS13-1.00 | Improved growth and viability | Increased mAb production | [1][2][3] |
| 15,000 | 0.025 - 1.0 | CS13-1.00 | Improved growth and viability | Increased mAb production | [1][2][3] |
| 40,000 | 0.025 - 1.0 | CS13-1.00 | Improved growth and viability | Highest maximum mAb concentration | Most effective in reducing cell aggregation.[1][2][3] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing cell viability after treatment with dextran sulfate using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest (e.g., CHO cells)
-
Complete cell culture medium
-
Dextran sulfate solutions of various molecular weights and concentrations
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of different molecular weight dextran sulfate. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Anticoagulant Activity
The anticoagulant properties of dextran sulfate are strongly dependent on its molecular weight and degree of sulfation.
Quantitative Data: Anticoagulant Activity
| Molecular Weight (Da) | Antithrombin Activity (U/mg) | Observations |
| 20,000 | 12.6 - 15.3 | Anticoagulant activity increased with decreasing molecular weight.[4][5] |
| 150,000 | Not specified, but lower than 20 kDa | Did not potentiate ADP-induced human platelet aggregation.[4][5] |
Experimental Protocol: In Vitro Anticoagulant Activity (Activated Partial Thromboplastin Time - aPTT)
This protocol provides a general method for assessing the anticoagulant activity of dextran sulfate by measuring the aPTT.
Materials:
-
Human plasma
-
Dextran sulfate solutions of various molecular weights
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Plasma Preparation: Obtain citrated human plasma by centrifugation of whole blood.
-
Incubation: Pre-warm the plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
Reaction Mixture: In a coagulometer cuvette, mix 100 µL of plasma with a specific concentration of the dextran sulfate solution. Incubate for a defined period (e.g., 1-5 minutes) at 37°C.
-
aPTT Reagent Addition: Add 100 µL of the pre-warmed aPTT reagent to the plasma-dextran sulfate mixture and incubate for a specified time according to the reagent manufacturer's instructions (typically 3-5 minutes) at 37°C.
-
Clotting Initiation: Add 100 µL of pre-warmed CaCl2 solution to initiate the clotting cascade.
-
Clotting Time Measurement: The coagulometer will automatically measure the time taken for a fibrin (B1330869) clot to form. This is the aPTT.
-
Data Analysis: Compare the aPTT of dextran sulfate-treated plasma to that of a control plasma to determine the anticoagulant effect.
Antiviral Activity
Dextran sulfate has been shown to inhibit the replication of various enveloped viruses, including Human Immunodeficiency Virus (HIV). This activity is also influenced by its molecular weight.
Quantitative Data: Anti-HIV Activity
| Molecular Weight (Da) | 50% Inhibitory Concentration (IC50) | Cell Type | Observations |
| >500,000 | Lowest EC50 values in a comparative study | Vero cells | Higher molecular weight correlated with lower EC50.[6] |
| 40,000 | Intermediate EC50 values | Vero cells | [6] |
| 7,000 - 20,000 | Higher EC50 values | Vero cells | [6] |
| 5,000 | 9.1 µg/mL | MT-4 cells | Showed significant inhibitory effect at concentrations that were not markedly inhibitory to blood coagulation.[7] |
Experimental Protocol: Anti-HIV Assay (MTT-based Cytoprotection Assay)
This protocol describes a method to evaluate the anti-HIV activity of dextran sulfate by measuring its ability to protect susceptible cells from virus-induced cell death.
Materials:
-
HIV-permissive cell line (e.g., MT-4 cells)
-
HIV-1 stock
-
Complete cell culture medium
-
Dextran sulfate solutions of various molecular weights
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Treatment and Infection: Add 50 µL of medium containing various concentrations of dextran sulfate to the wells. Subsequently, add 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI). Include uninfected and untreated infected control wells.
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: Perform an MTT assay as described in section 1.2 to quantify cell viability.
-
Data Analysis: Calculate the percentage of cytoprotection for each dextran sulfate concentration compared to the untreated infected control. The IC50 value (the concentration that protects 50% of cells from virus-induced death) can then be determined.
Anti-inflammatory and Immunomodulatory Effects
Dextran sulfate exhibits molecular weight-dependent effects on inflammatory responses and macrophage polarization.
Quantitative Data: Inhibition of M2 Macrophage Polarization
High molecular weight dextran sulfate (500,000 Da) has been shown to inhibit the polarization of M0 macrophages towards the M2 phenotype, which is associated with tumor progression.
| Molecular Weight (Da) | Effect on Macrophage Polarization | Key Marker Changes |
| 500,000 | Inhibits M0 to M2 polarization | Decreased expression of the M2 marker CD163.[8] |
Experimental Protocol: Macrophage Polarization and Analysis
This protocol outlines the induction of M2 macrophage polarization and subsequent treatment with dextran sulfate for analysis.
Materials:
-
Monocytes or a macrophage cell line (e.g., THP-1 or RAW 264.7)
-
PMA (for THP-1 differentiation)
-
Complete cell culture medium
-
Recombinant human IL-4 and IL-13 (for M2 polarization)
-
Dextran sulfate solutions
-
Antibodies for M2 markers (e.g., anti-CD163, anti-CD206) for flow cytometry or Western blotting
-
RNA extraction kit and reagents for qRT-PCR
Procedure:
-
Macrophage Differentiation (if using THP-1): Treat THP-1 monocytes with PMA (e.g., 100 ng/mL) for 48 hours to differentiate them into M0 macrophages.
-
M2 Polarization: Wash the cells and replace the medium with fresh medium containing IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) to induce M2 polarization.
-
Dextran Sulfate Treatment: Concurrently with cytokine stimulation, treat the cells with different molecular weights and concentrations of dextran sulfate.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis of M2 Markers:
-
Flow Cytometry: Harvest the cells, stain with fluorescently labeled antibodies against M2 surface markers (e.g., CD163, CD206), and analyze by flow cytometry.
-
Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against M2 markers.
-
qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the expression of M2-associated genes (e.g., ARG1, MRC1).
-
Signaling Pathways
Dextran sulfate's cellular effects are mediated through its interaction with various signaling pathways, with the NF-κB pathway and scavenger receptors being prominent examples.
NF-κB Signaling Pathway
High molecular weight dextran sulfate has been shown to activate the NF-κB signaling pathway in monocytic cells.[9][10] This pathway is a key regulator of inflammation and immune responses.
References
- 1. The molecular weight and concentration of dextran sulfate affect cell growth and antibody production in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular weight and concentration of dextran sulfate affect cell growth and antibody production in CHO cell cultures | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Sulfation and Molecular Weight on Anticoagulant Activity of Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dextran sulfate from Leuconostoc mesenteroides B512F exerts potent antiviral activity against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dextran sulfate inhibits the invasion, migration, and programmed death-ligand 1 expression in human gastric cancer cells by affecting the M2 tumor-associated macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High molecular weight dextran sulfate increases the activity of NF-kappaB-regulated promoter in monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High molecular weight dextran sulphate enhances the activity of NF-kappaB-regulated promoter in monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Solubility of DBCO-Dextran Sulfate 40 kDa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Dibenzocyclooctyne-Dextran Sulfate (B86663) with a molecular weight of 40 kDa (DBCO-Dextran sulfate 40 kDa). Due to the limited availability of direct quantitative solubility data for this specific conjugate, this guide synthesizes information on its constituent components—Dextran (B179266) Sulfate 40 kDa and the DBCO moiety—to provide a robust framework for its use in research and development. Furthermore, this guide details experimental protocols for determining its solubility and illustrates a key application in the surface modification of exosomes for targeted therapies.
Core Concepts: Understanding Solubility
The solubility of a polymer conjugate like DBCO-Dextran sulfate 40 kDa is influenced by the properties of its components.
-
Dextran Sulfate (40 kDa): As a sulfated polysaccharide, dextran sulfate is inherently hydrophilic and exhibits good water solubility.[1][2] It is supplied as a sodium salt, which enhances its stability and solubility in aqueous solutions.[3] However, it's important to note that the calcium salt of dextran sulfate is insoluble.[3]
-
Dibenzocyclooctyne (DBCO): The DBCO group, essential for copper-free click chemistry, is hydrophobic. This inherent hydrophobicity can reduce the overall aqueous solubility of the molecule it is attached to and may lead to aggregation, particularly at higher concentrations.
The conjugation of the hydrophobic DBCO moiety to the hydrophilic dextran sulfate backbone results in an amphiphilic molecule. Its final solubility will be a balance between these opposing characteristics.
Quantitative Solubility Data
While specific quantitative solubility data for DBCO-Dextran sulfate 40 kDa is not widely published, the following tables summarize the known solubility of its primary component, Dextran Sulfate 40 kDa. Researchers should use this as a baseline, anticipating that the addition of the DBCO group may reduce the solubility in aqueous buffers.
Table 1: Aqueous Solubility of Dextran Sulfate 40 kDa
| Solvent | Approximate Solubility | Source(s) |
| Water | ≥ 100 mg/mL | [3] |
| PBS (pH 7.2) | ~10 mg/mL | [4][5] |
Note: It is not recommended to store aqueous solutions of dextran sulfate for more than one day.[4]
Table 2: Organic Solvent Solubility of Dextran Sulfate 40 kDa
| Solvent | Approximate Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4][5] |
Note: Organic solvents should be purged with an inert gas.[4] For biological applications, ensure the residual amount of organic solvent is insignificant.[4]
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of DBCO-Dextran sulfate 40 kDa in a specific buffer system, the following general experimental protocols can be adapted.
Protocol 1: Shake-Flask Method for Quantitative Solubility
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
DBCO-Dextran sulfate 40 kDa
-
Solvent of interest (e.g., deionized water, PBS, cell culture media)
-
Conical tubes or flasks
-
Shaking incubator or orbital shaker
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of DBCO-Dextran sulfate 40 kDa to a known volume of the solvent in a conical tube. The excess solid should be clearly visible.
-
Seal the tube and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Analyze the concentration of the dissolved DBCO-Dextran sulfate in the supernatant. This can be done by measuring the absorbance of the DBCO group (typically around 309 nm) using a UV-Vis spectrophotometer and correlating it to a standard curve. Alternatively, an HPLC method can be developed for more precise quantification.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Protocol 2: Qualitative to Semi-Quantitative Solubility Assessment
This protocol is useful for rapidly screening solubility in various solvents.
Materials:
-
DBCO-Dextran sulfate 40 kDa
-
A range of solvents (e.g., water, ethanol, DMSO, DMF, various buffers)
-
Small, clear vials or test tubes
-
Vortex mixer
Procedure:
-
Weigh a small, known amount of DBCO-Dextran sulfate 40 kDa (e.g., 1 mg) into each vial.
-
Add a measured volume of a solvent to the first vial (e.g., 100 µL, to test for 10 mg/mL solubility).
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solution is clear with no visible particles.
-
Partially Soluble: The solution is cloudy or contains suspended particles.
-
Insoluble: The solid material remains largely undissolved.
-
-
If the compound dissolves, add another aliquot of the solid to determine the upper limit of solubility. If it is partially soluble or insoluble, add more solvent incrementally to determine the concentration at which it fully dissolves.
-
This method provides a rapid, albeit less precise, estimation of solubility.
Application Workflow: Exosome Surface Modification
A significant application of DBCO-Dextran sulfate 40 kDa is in the field of targeted drug delivery, specifically for the surface modification of exosomes via copper-free click chemistry. The workflow below illustrates the process of creating engineered exosomes for potential therapeutic use in conditions like rheumatoid arthritis.[6]
The logical relationship for the components in the click chemistry reaction is detailed below. The azide (B81097) group, metabolically incorporated onto the exosome surface, reacts specifically with the DBCO group on the dextran sulfate, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.
Conclusion
DBCO-Dextran sulfate 40 kDa is a valuable tool for bioconjugation, particularly in the development of targeted therapeutic delivery systems. While its precise solubility is dependent on the specific solvent and experimental conditions, this guide provides a foundational understanding based on its components. The hydrophilic nature of the dextran sulfate backbone suggests good potential for aqueous solubility, which will be moderated by the hydrophobic DBCO moiety. For researchers and drug development professionals, it is recommended to empirically determine the solubility for their specific application using the protocols outlined herein to ensure reproducible and successful experimental outcomes.
References
- 1. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 硫酸葡聚糖 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Disease-microenvironment modulation by bare- or engineered-exosome for rheumatoid arthritis treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DBCO-Dextran Sulfate for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-Dextran sulfate (B86663) is a powerful and versatile macromolecule poised to advance in vivo research and therapeutic development. This bioconjugate combines the advantageous properties of dextran (B179266) sulfate—a biocompatible, biodegradable, and polyanionic polysaccharide—with the precision of copper-free click chemistry, enabled by the dibenzocyclooctyne (DBCO) group. This unique combination allows for the in vivo targeting and assembly of complex structures, opening new avenues for targeted drug delivery, advanced imaging modalities, and innovative tissue engineering strategies.
Dextran sulfate itself has a long history in biomedical applications, valued for its ability to interact with various biological entities, including macrophage scavenger receptors, making it an attractive candidate for targeted therapies.[1][2][3] The addition of the DBCO moiety provides a bioorthogonal handle for covalent modification within a living system through the highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[4][5] This "click" reaction proceeds readily under physiological conditions without the need for a toxic copper catalyst, a critical feature for in vivo applications.[6][7]
This technical guide provides a comprehensive overview of DBCO-Dextran sulfate for in vivo studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows and pathways to empower researchers in harnessing the full potential of this innovative bioconjugate.
Core Properties and Applications
DBCO-Dextran sulfate is synthesized by chemically modifying dextran sulfate with a DBCO-containing linker. The resulting conjugate retains the inherent properties of dextran sulfate while gaining the ability to participate in in vivo click chemistry reactions with azide-modified molecules.
Key Properties:
-
Biocompatibility and Biodegradability: Dextran sulfate is a well-established biocompatible and biodegradable polymer, ensuring minimal toxicity and safe clearance from the body.[1][3]
-
Polyanionic Nature: The sulfate groups impart a strong negative charge, enabling electrostatic interactions with positively charged molecules and cell surfaces.
-
Targeting Potential: Dextran sulfate is known to be recognized by scavenger receptors on activated macrophages, offering a passive targeting mechanism for inflammatory sites and tumors.[1][2]
-
Bioorthogonal Reactivity: The DBCO group allows for highly specific and efficient covalent bond formation with azide-containing molecules in the complex biological milieu of a living organism.[4][5]
Primary In Vivo Applications:
-
Targeted Drug Delivery: DBCO-Dextran sulfate can serve as a carrier for therapeutic agents. An azide-modified drug or targeting ligand can be "clicked" onto the DBCO-Dextran sulfate backbone either before administration or in situ. This strategy can enhance drug accumulation at the target site, improve therapeutic efficacy, and reduce off-target side effects.
-
In Vivo Imaging: By conjugating DBCO-Dextran sulfate with azide-modified imaging agents (e.g., fluorescent dyes, PET tracers), researchers can visualize and track the biodistribution of the polymer in real-time. This is particularly useful for imaging blood vessels and monitoring the accumulation of the conjugate at sites of disease.[8]
-
In Situ Hydrogel Formation for Tissue Engineering: DBCO-Dextran sulfate can be crosslinked in vivo with azide-functionalized polymers to form biodegradable hydrogels. These hydrogels can serve as scaffolds for tissue regeneration, providing a supportive matrix for cell growth and delivering therapeutic agents directly to the site of injury.[9][10]
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative parameters from representative in vivo studies utilizing dextran-based conjugates and relevant click chemistry approaches. While specific data for DBCO-Dextran sulfate is emerging, these studies provide valuable context for experimental design.
Table 1: Pharmacokinetics of Dextran-Based Conjugates in Animal Models
| Conjugate | Animal Model | Administration Route | Dose | Plasma Half-life | Reference |
| Dextran-DHA-DTX | BALB/c mice | Intravenous | 12 mg/kg (DTX equiv.) | Significantly longer than parent DTX | [11] |
| 89Zr-labeled Dextran Nanoparticles | Xenograft mouse model | Systemic | Not specified | 3.9 hours | [12] |
| Dextran-coated Magnetite Nanoparticles | Female Swiss mice | Intravenous | Not specified | Absorption: 11-12 min; Disposition: 32-70 h | [13] |
Table 2: Biodistribution of Dextran-Based Conjugates in Tumor-Bearing Mice
| Conjugate | Tumor Model | Time Point | Tumor Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Reference |
| Dextran-DHA-DTX | 4T1 breast cancer | 24 h | ~10 | ~5 | ~8 | [11][14] |
| 89Zr-labeled Dextran Nanoparticles | Xenograft | 24 h | ~5 | ~15 | ~25 | [12] |
Table 3: In Vivo Efficacy of Dextran-Based Therapeutics
| Therapeutic | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Dextran-DHA-DTX | MCF-7 xenograft | 12 mg/kg (DTX equiv.), IV, days 0 & 7 | Complete tumor eradication | [11] |
| Daunomycin-Dextran | YAC lymphoma | Concomitant with tumor cell injection | 80% tumor prevention | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and in vivo application of DBCO-Dextran sulfate.
Protocol 1: Synthesis of DBCO-Dextran Sulfate
This protocol describes a general method for the functionalization of dextran sulfate with a DBCO moiety using an NHS-ester reaction.
Materials:
-
Dextran sulfate sodium salt (e.g., 40 kDa)
-
DBCO-PEG4-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve Dextran sulfate (1 equivalent) in anhydrous DMSO.
-
Activation: Add triethylamine (2-3 equivalents) to the dextran sulfate solution.
-
Conjugation: In a separate vial, dissolve DBCO-PEG4-NHS ester (1.5-2 equivalents) in anhydrous DMSO. Add the DBCO solution dropwise to the dextran sulfate solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours under a nitrogen atmosphere, protected from light.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 3-4 days, changing the water frequently to remove unreacted DBCO-PEG4-NHS ester and other small molecules.
-
-
Lyophilization: Freeze the purified solution and lyophilize to obtain DBCO-Dextran sulfate as a white, fluffy powder.
-
Characterization: Confirm the successful conjugation and determine the degree of substitution using 1H NMR spectroscopy by integrating the characteristic peaks of the DBCO group and the dextran backbone.
References
- 1. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications [mdpi.com]
- 2. Macrophage-Targeted Dextran Sulfate-Dexamethasone Conjugate Micelles for Effective Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bright blue fluorescent dextran for two-photon in vivo imaging of blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dextran.com [dextran.com]
- 10. Engineering dextran-based scaffolds for drug delivery and tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Dextran-Based Dual Drug Conjugate Targeted Tumors with High Biodistribution Ratio of Tumors to Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 89Zr Labeled Dextran Nanoparticles Enable in vivo Macrophage Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradable conductive self-healing hydrogels based on dextran-graft-tetraaniline and N-carboxyethyl chitosan as injectable carriers for myoblast cell therapy and muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Blood Circulation, Biodistribution, and Pharmacokinetics of Dextran-Modified Black Phosphorus Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility of Dextran-Based Conjugates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextran (B179266), a biocompatible and biodegradable polysaccharide, has emerged as a versatile platform for the development of advanced drug delivery systems.[1][2] Its favorable physicochemical properties, including high water solubility and the presence of abundant hydroxyl groups for chemical modification, make it an ideal candidate for creating conjugates with a wide range of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the biocompatibility of dextran-based conjugates, focusing on key aspects of their in vitro and in vivo performance. It is intended to serve as a resource for researchers and professionals involved in the development and evaluation of these promising therapeutic entities.
The biocompatibility of dextran-based materials is a critical factor in their clinical translation. Generally, dextran itself is considered non-toxic and exhibits low immunogenicity.[2] However, the conjugation of drugs, targeting ligands, and other molecules to the dextran backbone can influence its biological interactions. Therefore, a thorough assessment of the biocompatibility of each new dextran-based conjugate is essential.
This guide summarizes key quantitative data from various studies, details common experimental protocols for biocompatibility assessment, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this important topic.
Quantitative Biocompatibility Data
The following tables summarize quantitative data from various studies on the in vitro cytotoxicity, in vivo toxicity, and hemocompatibility of different dextran-based conjugates.
In Vitro Cytotoxicity Data
| Dextran Conjugate/Derivative | Cell Line(s) | Assay | Key Findings | Reference(s) |
| Cationic epirubicin-dextran | J82, 5637 (human urinary bladder cancer) | FMCA | 40-95% growth inhibition. Cationic dextran alone showed some inhibitory effect. | [3][4] |
| Dextran-doxorubicin (hydrazide bond) | Hepatocytes | Not specified | LC50: 4.39 µg/mL | [5] |
| Amine-linked doxorubicin-dextran (non-targeted) | Hepatocytes | Not specified | LC50: 19.81 µg/mL | [5] |
| Amine-linked doxorubicin-dextran (galactosylated) | Hepatocytes | Not specified | LC50: 7.33 µg/mL | [5] |
| Dextran–DHA–DTX (dextran-docosahexaenoic acid-docetaxel) | MCF-7 (human breast cancer) | MTT | IC50: 1.93 ± 0.90 ng/mL (after 72h) | [6][7] |
| Oxidized dextran (oDex) | L929, HeLa | MTT | No obvious cytotoxicity up to 1.0 mg/mL. | [8] |
| Dextran | L929, HeLa | MTT | No obvious cytotoxicity up to 1.0 mg/mL. | [8] |
In Vivo Toxicity and Biodistribution Data
| Dextran Conjugate/System | Animal Model | Key Toxicity Findings | Biodistribution Highlights | Reference(s) |
| Dextran-stabilized iron oxide nanoparticles (DINPs) | Rats, Guinea pigs, Mice | No oxidative stress-mediated toxicity; no observed pathological lesions. | Not specified | [9][10][11] |
| Peptide-functionalized dextran iron oxide nanoparticles (SNAREs) | Pregnant Mice | Maximum Tolerated Dose (MTD) = 150 mg/kg. Iron deposition in liver and lungs at MTD without toxicity. | Significant accumulation in maternal liver and kidneys. | [12] |
| Dextran 70 | Mice, Rabbits, Dogs | Intravenous mean lethal dose: 55 g/kg (mice), 18 g/kg (rabbits), 10 g/kg (dogs). | Not specified | [13] |
| Dextran–DHA–DTX conjugate | Mice with 4T1 tumors | No obvious side effects observed. | Significantly accumulated in tumor tissues and dramatically reduced DTX concentrations in normal tissues. | [6] |
| Dextran-doxorubicin nanoparticles | Mice with 4T1 tumors | Minimized cardiotoxicity compared to free doxorubicin. | Almost five-fold higher concentration of drug in the tumor tissue compared to free doxorubicin. | [14] |
Hemocompatibility Data
| Dextran Derivative/Conjugate | Assay | Key Findings | Reference(s) |
| Oxidized-dextran-crosslinked albumin particles (Odex-APs) | Hemolysis, Phagocytosis, Platelet Activation | Hemolysis ratio < 5% (non-hemolytic). No influence on leukocyte phagocytosis. No platelet activation. | [15][16] |
| Oxidized-dextran-crosslinked hemoglobin particles (Odex-HbMPs) | Hemolysis, Phagocytosis, Platelet Activation | Hemolysis ratio < 5% (non-hemolytic). No influence on leukocyte phagocytosis. No platelet activation. | [15][16] |
| Dextran-graft-polyacrylamide/ZnO nanoparticles | Hemolysis, Osmotic Fragility, Eryptosis | Induced hemolysis at concentrations > 400 mg/L. Did not induce eryptosis. | [17] |
| Cationic dextran derivatives | Hemolysis | None of the studied cationic polysaccharides caused hemolysis. | [18] |
Experimental Protocols
A thorough biocompatibility assessment of dextran-based conjugates involves a series of in vitro and in vivo tests. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cell culture medium
-
96-well plates
-
Dextran-based conjugate solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the dextran-based conjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation, carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
-
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.
-
Materials:
-
Cell culture medium
-
96-well plates
-
Dextran-based conjugate solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (positive control)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Incubation: Incubate the cells for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells treated with lysis buffer).
-
Hemocompatibility Assay
This assay evaluates the hemolytic potential of the dextran-based conjugate by measuring the amount of hemoglobin released from red blood cells. A hemolysis ratio of less than 5% is generally considered non-hemolytic.[15][16]
-
Materials:
-
Fresh human or rabbit whole blood (with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Dextran-based conjugate solution
-
Triton X-100 (positive control)
-
Spectrophotometer
-
-
Protocol:
-
Blood Preparation: Dilute the whole blood with PBS.
-
Incubation: Add the dextran-based conjugate at various concentrations to the diluted blood. Use PBS as a negative control and Triton X-100 as a positive control. Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle mixing.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Immunogenicity Assessment
This assay quantifies the levels of pro-inflammatory and anti-inflammatory cytokines released by immune cells in response to the dextran-based conjugate.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Dextran-based conjugate solution
-
Lipopolysaccharide (LPS) (positive control)
-
ELISA kit for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
-
Microplate reader
-
-
Protocol:
-
Cell Culture and Treatment: Culture PBMCs or other immune cells in a 96-well plate. Add the dextran-based conjugate at various concentrations. Use medium alone as a negative control and LPS as a positive control.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and determine the concentration of the cytokines in the samples.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the biocompatibility assessment of dextran-based conjugates.
References
- 1. dextran.com [dextran.com]
- 2. Dextran Formulations as Effective Delivery Systems of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of dextran derivatives with cytotoxic effects in human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. namsa.com [namsa.com]
- 5. Targeted Stimuli-Responsive Dextran Conjugates for Doxorubicin Delivery to Hepatocytes | Semantic Scholar [semanticscholar.org]
- 6. A Novel Dextran-Based Dual Drug Conjugate Targeted Tumors with High Biodistribution Ratio of Tumors to Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polysaccharide dextran-based conjugate for selective co-delivery of two synergistic drugs docetaxel and docosahexaenoic acid to tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH and Reduction Dual-Responsive Bi-Drugs Conjugated Dextran Assemblies for Combination Chemotherapy and In Vitro Evaluation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity, toxicokinetics and biodistribution of dextran stabilized Iron oxide Nanoparticles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Biodistribution and toxicity of epitope-functionalized dextran iron oxide nanoparticles in a pregnant murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dextran.com [dextran.com]
- 14. researchgate.net [researchgate.net]
- 15. In-vitro haemocompatibility of dextran-protein submicron particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hemocompatibility of dextran-graft-polyacrylamide/zinc oxide nanosystems: hemolysis or eryptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
understanding strain-promoted alkyne-azide cycloaddition
An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strain-promoted alkyne-azide cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science.[1] As a leading example of bioorthogonal chemistry, SPAAC facilitates the specific and efficient covalent ligation of molecules within complex biological settings without the need for cytotoxic copper catalysts.[1][2][3] This guide offers a comprehensive overview of the core principles of SPAAC, presents quantitative kinetic data for common reactants, and provides detailed experimental protocols for its application.
The primary driving force behind SPAAC is the substantial ring strain of cyclooctynes, the smallest of the stable cyclic alkynes.[1] This inherent strain significantly reduces the activation energy for the [3+2] cycloaddition reaction with azides, enabling the reaction to proceed swiftly under physiological conditions of temperature and pH.[1][4] The reaction is exceptionally selective because both the strained alkyne and the azide (B81097) functional groups are bioorthogonal; they are chemically inert to the wide variety of functional groups present in biological systems.[1][4]
Core Principles: The SPAAC Mechanism
The SPAAC reaction is a metal-free, concerted 1,3-dipolar cycloaddition.[1][] In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to create a stable triazole linkage.[1][] The energy required to distort the azide and the alkyne into the transition-state geometry is lowered by the inherent strain of the cyclooctyne (B158145) ring (approximately 18 kcal/mol), which is released upon cyclization.[][6][7] This allows the reaction to proceed without a copper catalyst, a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for in vivo and live-cell applications where copper toxicity is a significant concern.[1][2][4] However, unlike CuAAC which exclusively yields the 1,4-disubstituted triazole, SPAAC typically produces a mixture of 1,4 and 1,5-regioisomers.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to DBCO-Dextran Sulfate for Cell Surface Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing DBCO-Dextran Sulfate (B86663) in the targeted labeling of cell surfaces. This technique leverages the power of bioorthogonal click chemistry to conjugate a sulfated polysaccharide to cellular membranes, opening avenues for advanced research in cell trafficking, targeted drug delivery, and the study of cellular interactions.
Introduction
Cell surface labeling is a cornerstone of modern cell biology and therapeutic development. The ability to specifically tag and track cells, or to deliver payloads to their surface, is critical for understanding complex biological processes and for designing novel diagnostics and therapeutics. DBCO-Dextran Sulfate emerges as a powerful tool in this context, combining the biocompatibility and unique biological interactions of dextran (B179266) sulfate with the precision of copper-free click chemistry.
Dextran sulfate is a biocompatible, hydrophilic, and non-toxic biopolymer.[1][2] Its polyanionic nature allows it to interact with various biological receptors and molecules, and it has been explored for applications ranging from an anticoagulant to a component of drug delivery systems.[1][3][4] When functionalized with Dibenzocyclooctyne (DBCO), a key reagent in strain-promoted alkyne-azide cycloaddition (SPAAC), dextran sulfate can be covalently and specifically attached to cells that have been metabolically engineered to display azide (B81097) groups on their surface glycans.[][6] This bioorthogonal reaction is highly efficient and occurs under physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell applications.[][7]
This guide will detail the mechanism of action, provide a step-by-step experimental protocol, and present key quantitative data for the successful application of DBCO-Dextran Sulfate in cell surface labeling.
Mechanism of Action
The labeling of cell surfaces with DBCO-Dextran Sulfate is a two-step process rooted in the principles of bioorthogonal chemistry.
-
Metabolic Glycoengineering: Cells are first cultured in the presence of an unnatural monosaccharide analog containing an azide group, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz).[7] This azide-modified sugar is taken up by the cells and incorporated into the glycan structures of cell surface proteins and lipids through the cell's natural metabolic pathways. This results in the cell surface being decorated with azide moieties.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-labeled cells are then incubated with DBCO-Dextran Sulfate. The DBCO group on the dextran sulfate reacts specifically and spontaneously with the azide groups on the cell surface via a [3+2] cycloaddition reaction.[] This forms a stable triazole linkage, covalently attaching the dextran sulfate to the cell membrane. The inherent strain within the DBCO ring drives this "click" reaction forward without the need for a copper catalyst.[]
The result is a cell population with dextran sulfate selectively and robustly anchored to its surface, ready for downstream analysis or application.
Quantitative Data Summary
The efficiency of cell surface labeling with DBCO-Dextran Sulfate is dependent on several key parameters. The following table provides a summary of typical quantitative values to guide experimental design. It is important to note that optimal conditions may vary depending on the cell type and specific experimental goals, and empirical optimization is recommended.[7]
| Parameter | Typical Value | Notes |
| Metabolic Labeling (Ac4ManNAz) | ||
| Concentration | 25-50 µM | Optimal concentration should be determined for each cell line to ensure sufficient labeling without cytotoxicity.[7] |
| Incubation Time | 24-48 hours | Allows for adequate incorporation of the azide sugar into the cell surface glycans.[7] |
| DBCO-Dextran Sulfate Labeling | ||
| Concentration | 1-15 µM | Higher concentrations may lead to non-specific binding. Titration is recommended to find the optimal signal-to-noise ratio.[7] |
| Incubation Time | 30-60 minutes | The SPAAC reaction is generally rapid at room temperature or 37°C.[6][7] |
| Temperature | Room Temperature to 37°C | The reaction can be performed at various temperatures, with higher temperatures generally leading to faster kinetics.[8] |
| pH | 7.0 - 7.5 | The reaction is efficient at physiological pH. Buffers should be free of azides.[8] |
Experimental Protocols
The following protocols provide a general framework for labeling live cell surfaces with DBCO-Dextran Sulfate.
Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the introduction of azide groups onto the cell surface glycans through the metabolic incorporation of an azide-modified sugar.
Materials:
-
Live cells in culture
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO.
-
Cell Seeding: Seed the cells of interest in a suitable culture vessel and allow them to adhere and grow overnight.
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM).[7]
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for the incorporation of the azide sugar into the cell surface glycans.[7]
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide sugar. The cells are now ready for labeling with DBCO-Dextran Sulfate.
Protocol 2: Labeling of Azide-Modified Cells with DBCO-Dextran Sulfate
This protocol details the labeling of the azide-modified live cells with DBCO-Dextran Sulfate.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-Dextran Sulfate
-
Live cell imaging buffer or PBS
-
Fluorescence microscope (if a fluorescently tagged dextran sulfate is used)
Procedure:
-
Prepare DBCO-Dextran Sulfate Solution: Prepare a working solution of DBCO-Dextran Sulfate in a live cell imaging buffer or PBS. The optimal concentration should be determined experimentally but typically ranges from 1-15 µM.[7]
-
Labeling: Add the DBCO-Dextran Sulfate solution to the azide-labeled cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light if the dextran sulfate is fluorescently tagged.[7]
-
Washing: Remove the labeling solution and wash the cells three times with the live cell imaging buffer or PBS to remove any unbound DBCO-Dextran Sulfate.
-
Imaging/Downstream Application: The cells are now labeled with dextran sulfate and can be visualized by fluorescence microscopy (if applicable) or used in downstream applications.
Visualizations
References
- 1. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
exploratory studies using DBCO-Dextran sulfate
An In-depth Technical Guide to Exploratory Studies Using DBCO-Dextran Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications and methodologies surrounding the use of Dibenzocyclooctyne (DBCO)-functionalized Dextran (B179266) Sulfate. DBCO-Dextran sulfate is a versatile biopolymer at the forefront of biomedical research, enabling innovative approaches in drug delivery, in vivo imaging, and tissue engineering. Its utility stems from the unique properties of both dextran sulfate and the DBCO group.
Dextran sulfate is a biocompatible, biodegradable, and water-soluble polysaccharide with inherent therapeutic properties, including anticoagulant and anti-inflammatory effects.[1][2] The addition of the DBCO group facilitates its conjugation to azide-modified molecules through a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4][5] This copper-free click chemistry reaction is ideal for use in biological systems as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, ensuring high cell viability and minimal side reactions.[6][7][8]
Core Applications of DBCO-Dextran Sulfate
The unique characteristics of DBCO-Dextran sulfate make it a powerful tool in several key research areas:
-
Targeted Drug Delivery: As a polyanionic polymer, dextran sulfate can form nanoparticles and hydrogels to encapsulate and deliver therapeutic agents.[1][2][9] The DBCO moiety allows for the attachment of targeting ligands (e.g., antibodies, peptides) that have been modified with an azide (B81097) group, enabling the specific delivery of drugs to pathological sites, such as tumors or areas of inflammation.[10] This targeted approach can enhance therapeutic efficacy while minimizing systemic side effects.[9][10]
-
In Vivo Imaging: DBCO-Dextran sulfate can be conjugated to azide-functionalized fluorescent dyes or other imaging agents.[11][12] These conjugates can be used as long-term tracers for live cells and for visualizing biological structures and processes, such as blood vessel networks, in real-time using techniques like two-photon microscopy.[11][13][14]
-
Tissue Engineering: The ability of DBCO-Dextran sulfate to form hydrogels through SPAAC chemistry is highly valuable for tissue engineering.[8][15] These hydrogels can serve as biocompatible scaffolds that mimic the natural extracellular matrix, providing a supportive environment for cell encapsulation, growth, and tissue regeneration.[8][15][16] The mechanical properties of these hydrogels can often be tuned to suit specific applications.[8][17][18]
-
Cell Labeling and Tracking: Dextrans are well-established as effective tracers in various applications due to their low immunogenicity.[19][20] DBCO-functionalized dextrans can be used to label cells that have been metabolically engineered to express azide groups on their surface, allowing for long-term cell tracking both in vitro and in vivo.[10][13][14]
Quantitative Data Presentation
The following tables summarize key quantitative parameters relevant to the use of DBCO-Dextran sulfate and related chemistries.
Table 1: Properties of Dextran Sulfate and DBCO-Functionalized Dextran
| Property | Dextran Sulfate | DBCO-Dextran | Source |
| Molecular Weight (MW) | 5 kDa to 2,000 kDa | 3 kDa to 2,000 kDa | [13][21][22] |
| Sulfur Content | High: 16-20%, Low: 8-13% | Not Applicable | [22] |
| Functional Groups | Sulfate | Dibenzocyclooctyne (DBCO) | [21][22] |
| Degree of Substitution | DS = 1.4 to 2.4 | 1-50 DBCO groups per dextran molecule | [13][21][23] |
| Solubility | Water | Water | [10][13][19] |
| Storage Temperature | 4-8 °C | 4 °C, Protect from light | [10][13][19][21] |
Table 2: Typical Reaction Conditions for DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Parameter | Recommended Condition | Source |
| Molar Ratio | 1.5 - 4 fold molar excess of one reactant | [3][24] |
| Reaction Temperature | 4 °C to 37 °C | [3] |
| Reaction Time | 2 to 24 hours | [3][5][24] |
| Reaction Buffer | Amine-free and azide-free buffers (e.g., PBS, HEPES) at pH 7-9 | [3] |
| Solvent | Aqueous buffer, can tolerate up to 20% DMSO | [5][7][24] |
Table 3: Parameters for Dextran-Based Hydrogel Formation
| Parameter | Typical Range/Value | Source |
| Polymer Concentration | 10 - 20% w/v | [17][18] |
| Gelation Time | 0.5 to 7.5 minutes | [17][18] |
| Storage Modulus | 3 to 46 kPa | [17][18] |
| Degradation Time | 3 to 21 days (for degradable hydrogels) | [17][18] |
| Cell Density (for encapsulation) | e.g., 1 x 10⁷ cells/mL | [8] |
Experimental Protocols
Detailed methodologies for key experiments involving DBCO-Dextran sulfate are provided below.
Protocol 1: General DBCO-Azide Conjugation
This protocol describes the fundamental copper-free click reaction between a DBCO-functionalized molecule (e.g., DBCO-Dextran sulfate) and an azide-functionalized molecule.
Materials:
-
DBCO-Dextran sulfate
-
Azide-containing molecule (e.g., azide-peptide, azide-dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (ensure it is azide-free)
-
Dimethyl sulfoxide (B87167) (DMSO), if needed to dissolve reactants
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Reactants:
-
Dissolve the DBCO-Dextran sulfate in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the azide-containing molecule in the reaction buffer. If solubility is low, a stock solution can be prepared in DMSO and added to the aqueous buffer, ensuring the final DMSO concentration is below 20%.[5][24]
-
-
Reaction Incubation:
-
Add the azide-containing molecule to the DBCO-Dextran sulfate solution. A 1.5 to 3-fold molar excess of the less critical or more abundant component is recommended to drive the reaction to completion.[3]
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[3][24] Longer incubation times can improve efficiency.[3]
-
-
Purification:
-
Remove unreacted small molecules from the final conjugate product using size exclusion chromatography (e.g., a desalting column) or dialysis against the appropriate buffer.[3]
-
-
Characterization and Storage:
Protocol 2: In Vivo Cell Labeling and Tracking
This protocol outlines a two-step process for labeling cell surfaces with azides and subsequently tracking them in vivo using an intravenous injection of a DBCO-conjugated imaging probe.
Materials:
-
Target cells for labeling
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
DBCO-conjugated imaging probe (e.g., DBCO-Cy5)
-
Animal model (e.g., mouse)
-
FITC-labeled dextran (for visualizing vasculature)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Metabolic Cell Labeling:
-
Culture the target cells in the presence of Ac₄ManNAz for 3 days. This will generate unnatural sialic acids with azide groups on the cell surface.[14]
-
-
Cell Transplantation:
-
Harvest the azide-labeled cells and transplant them to the target organ (e.g., the liver) in the animal model.[14] Use untreated cells as a control.
-
-
In Vivo Labeling and Imaging:
-
Three days after transplantation, intravenously inject the DBCO-Cy5 probe via the tail vein.[14]
-
To visualize blood vessels for reference, an intravenous injection of FITC-labeled dextran can be administered.[14]
-
After approximately 4 hours, perform whole-body fluorescence imaging using an in vivo imaging system to detect the signal from the labeled cells.[14] Unreacted DBCO probe is typically excreted via the renal route.[14]
-
-
Intravital Microscopy (Optional):
-
For higher resolution imaging, expose the target tissue (e.g., liver) and perform intravital microscopy to observe the distribution of the labeled cells in relation to the vasculature.[14]
-
Protocol 3: Hydrogel Formation for Cell Encapsulation
This protocol describes the formation of a cell-laden hydrogel using DBCO-functionalized hyaluronic acid (HA) and an azide-functionalized crosslinker (e.g., 4-arm PEG-azide), a system analogous to using DBCO-Dextran sulfate.
Materials:
-
DBCO-functionalized polymer (e.g., DBCO-HA or DBCO-Dextran sulfate)
-
Azide-functionalized crosslinker (e.g., 4-arm PEG-azide)
-
Phosphate-buffered saline (PBS)
-
Cells for encapsulation
-
Cell culture medium
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the DBCO-functionalized polymer in PBS.
-
Prepare a separate stock solution of the 4-arm PEG-azide crosslinker in PBS.[8]
-
-
Prepare Cell Suspension:
-
Harvest and resuspend the cells in the DBCO-polymer solution at the desired density (e.g., 1 x 10⁷ cells/mL).[8] Mix gently to ensure a homogenous suspension.
-
-
Initiate Gelation:
-
Add the azide-crosslinker solution to the cell-polymer suspension.
-
Mix the components thoroughly by gentle pipetting.[8]
-
Immediately cast the solution into the desired mold or well plate.
-
-
Incubation and Culture:
-
Analysis:
-
Cell viability within the hydrogel can be assessed at various time points using a live/dead viability assay and fluorescence microscopy.[8]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of DBCO-Dextran sulfate.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: Experimental workflow for in vivo cell labeling and tracking.
Caption: Logic of hydrogel formation for therapeutic encapsulation.
References
- 1. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. interchim.fr [interchim.fr]
- 4. glenresearch.com [glenresearch.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Dextran drug delivery systems - Wikipedia [en.wikipedia.org]
- 10. Dextran-Azide - CD Bioparticles [cd-bioparticles.net]
- 11. A bright blue fluorescent dextran for two-photon in vivo imaging of blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dextran-Dibenzocyclooctyne - CD Bioparticles [cd-bioparticles.net]
- 14. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering dextran-based scaffolds for drug delivery and tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dextran.com [dextran.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Dextran, DBCO Functional - Creative Biolabs [neuros.creative-biolabs.com]
- 20. biocompare.com [biocompare.com]
- 21. Dextran, DBCO Functional [nanocs.net]
- 22. Dextran sulfate | TdB Labs [tdblabs.se]
- 23. Synthesis and characterisation of dextran and pullulan sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. help.lumiprobe.com [help.lumiprobe.com]
The Lynchpin of Bioorthogonality: A Technical Guide to the DBCO Group in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the ability to selectively and efficiently link molecules in complex biological systems is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal reactions, has emerged as a transformative tool, allowing for the precise covalent ligation of biomolecules without disrupting native cellular processes.[1][2] At the heart of this powerful technology lies the dibenzocyclooctyne (DBCO) group, a strained alkyne that has revolutionized the field. This technical guide provides an in-depth exploration of the function, kinetics, and practical application of the DBCO group, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Core Function: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary function of the DBCO group is to participate in a highly efficient and specific reaction with an azide-functionalized molecule, known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This reaction is a [3+2] cycloaddition between the strained triple bond of the DBCO (the dipolarophile) and the azide (B81097) (the 1,3-dipole), which results in the formation of a stable triazole linkage.[1][2]
The key to this reaction's success in biological environments is the inherent ring strain of the cyclooctyne (B158145) ring in the DBCO molecule.[5] This strain significantly lowers the activation energy of the cycloaddition, enabling the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, a major advantage over the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][6]
The bioorthogonal nature of the DBCO-azide reaction is a critical feature; both functional groups are abiotic and chemically inert to the vast majority of functional groups found in biological systems, such as amines and thiols, ensuring exquisite reaction specificity.[2][7]
Below is a diagram illustrating the fundamental mechanism of the SPAAC reaction.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Quantitative Data: Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), with a higher value indicating a faster reaction. This parameter is crucial for designing experiments, especially when dealing with low concentrations of biomolecules.[2][8] The reaction rate is influenced by the specific structures of the DBCO and azide reactants, as well as the reaction conditions.[2]
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl Azide | ~0.24 - 0.34 | [9][10] |
| DBCO-amine | Azidolysine-containing peptide | 0.34 | [9] |
| DBCO-Herceptin | Azide-functionalized molecule | 0.015 - 0.026 | [11] |
| DBCO-PEG5-Herceptin | Azide-functionalized molecule | 0.020 - 0.044 | [11] |
| BCN | Benzyl Azide | ~0.07 | [9] |
Note: Reaction rates can vary based on the specific derivatives, solvent, and temperature used.[2] The inclusion of a PEG linker between the DBCO group and a biomolecule can increase the reaction rate by minimizing steric hindrance.[11]
Experimental Protocols
The following sections provide detailed methodologies for key applications of DBCO in copper-free click chemistry.
Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-N-hydroxysuccinimide (NHS) ester.[12][13]
Materials:
-
Protein of interest (0.5-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)[12][13]
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)[13]
-
Anhydrous DMSO or DMF[12]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[13]
-
Desalting column[14]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[13][14] If necessary, perform a buffer exchange.
-
DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[12][13] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[12][13]
-
Labeling Reaction: Add a 5- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[13] A common starting point for antibodies is a 20-fold molar excess.[12] The final concentration of the organic solvent should be kept below 20% (v/v) to avoid protein denaturation.[6]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring or rotation.[6][13]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[12][13] Incubate for 15-30 minutes at room temperature.[12][13]
-
Purification: Remove unreacted DBCO-NHS ester using a desalting column equilibrated with a suitable storage buffer.[6][14]
Characterization: The degree of labeling (DOL) can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[4][13]
Below is a workflow diagram for protein labeling with DBCO-NHS ester.
Caption: Experimental workflow for protein labeling with DBCO-NHS ester.
Live Cell Surface Labeling
This protocol outlines the labeling of live cell surfaces that have been metabolically engineered to express azide groups.[14][15]
Materials:
-
Azide-labeled cells (e.g., cultured with Ac4ManNAz)[15]
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5)[15]
-
Live cell imaging buffer or PBS[14]
Procedure:
-
Metabolic Labeling: Culture cells with an azide-containing sugar (e.g., 25-50 µM Ac4ManNAz) for 24-48 hours to allow for incorporation into cell surface glycans.[14]
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer or PBS to remove any residual culture medium.[14]
-
DBCO-Fluorophore Labeling: Prepare a solution of the DBCO-fluorophore in the live cell imaging buffer or PBS (typically 1-15 µM).[14] Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[14][16]
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer or PBS.[14][16]
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.[15]
The following diagram illustrates the cell surface labeling pathway.
Caption: Chemical labeling pathway for cell surface modification.
Functionalization of Nanoparticles
This protocol describes the functionalization of amine-terminated nanoparticles with DBCO-acid.[17]
Materials:
-
Amine-functionalized nanoparticles[17]
-
DBCO-acid linker (e.g., DBCO-NHCO-PEG4-acid)[17]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)[17]
Procedure:
-
Activation of DBCO-acid:
-
Dissolve the DBCO-acid linker in an appropriate solvent.
-
Add EDC and NHS to the DBCO-acid solution to activate the carboxylic acid group, forming an NHS ester.
-
-
Nanoparticle Functionalization:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer.
-
Add the activated DBCO-NHS ester solution to the nanoparticle suspension.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the DBCO-functionalized nanoparticles by centrifugation, dialysis, or size-exclusion chromatography to remove unreacted reagents.[17]
-
The DBCO-functionalized nanoparticles are now ready for conjugation with azide-modified molecules.
Applications in Drug Development and Research
The unique properties of the DBCO group have made it an indispensable tool in various areas of research and drug development.
Antibody-Drug Conjugates (ADCs)
DBCO linkers are instrumental in the synthesis of ADCs, a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug.[3][6] The copper-free click reaction allows for the precise attachment of an azide-modified drug to a DBCO-functionalized antibody under mild conditions, preserving the integrity and function of the antibody.[6]
The general workflow for ADC synthesis using a DBCO linker is depicted below.
Caption: General workflow for the synthesis of an ADC using a DBCO linker.
In Vivo Imaging
DBCO-based click chemistry is a powerful strategy for in vivo imaging and tracking of cells and biomolecules.[18][19] A common approach involves metabolically labeling target cells with an azide-containing precursor, followed by systemic administration of a DBCO-conjugated imaging agent (e.g., a near-infrared fluorophore like Cy5).[18] The bioorthogonal reaction occurs in vivo, allowing for specific visualization of the labeled cells.[18][19]
The experimental workflow for in vivo cell tracking is outlined below.
Caption: Experimental workflow for in vivo cell tracking using DBCO.
Conclusion
The DBCO group has fundamentally advanced the field of bioconjugation by enabling highly efficient, specific, and biocompatible copper-free click chemistry. Its robust performance under physiological conditions has made it an invaluable tool for researchers, scientists, and drug development professionals. From the precise construction of antibody-drug conjugates to the real-time tracking of cells in living organisms, the applications of DBCO-mediated SPAAC continue to expand, promising further innovations in medicine and biology. This technical guide provides a solid foundation for understanding and implementing this powerful chemical tool to address a wide range of scientific challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cellular Surface Labeling via DBCO-Dextran Sulfate Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of DBCO-Dextran sulfate (B86663) to the surface of live cells. This method utilizes a two-step bioorthogonal chemistry approach, beginning with the metabolic incorporation of an azide-modified sugar into the cell's surface glycans. The second step involves the highly specific and efficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or copper-free click chemistry, to covalently link Dibenzocyclooctyne (DBCO)-functionalized Dextran (B179266) sulfate to the azide-presenting cells.[1][2]
Dextran sulfate is a polyanionic derivative of dextran, a biocompatible and water-soluble polysaccharide.[3][4] Its conjugation to cell surfaces can be leveraged for various applications, including modulating cell adhesion, as a carrier for therapeutic agents, and in cell tracking studies.[5][6] The SPAAC reaction is ideal for live-cell applications as it proceeds rapidly at physiological conditions without the need for cytotoxic copper catalysts.[1][5]
Principle of the Method
The cell labeling strategy is comprised of two distinct stages:
-
Metabolic Glycoengineering: Cells are cultured in a medium supplemented with a peracetylated azido-sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz).[7][8] The cell's metabolic machinery processes this sugar analog, incorporating it into the biosynthesis of sialoglycans, which results in the presentation of azide (B81097) groups on the cell surface glycoproteins and glycolipids.[7][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with DBCO-Dextran sulfate. The strained alkyne group (DBCO) on the dextran sulfate reacts specifically and covalently with the azide groups on the cell surface, forming a stable triazole linkage.[1][2]
Data Presentation
The efficiency of this two-step cell labeling protocol is dependent on several factors, including the cell type, concentration of reagents, and incubation times. The following tables provide a summary of typical quantitative parameters to serve as a starting point for experimental design.
Table 1: Metabolic Labeling Parameters
| Parameter | Concentration Range | Incubation Time | Notes |
| Ac4ManNAz | 25-50 µM | 1-3 days | Optimal concentration and duration should be determined empirically for each cell line to maximize azide incorporation without inducing cytotoxicity.[2][8] |
| Cell Density | Varies | N/A | Cells should be in the logarithmic growth phase for efficient metabolic labeling.[2] |
Table 2: DBCO-Dextran Sulfate Conjugation Parameters
| Parameter | Concentration Range | Incubation Time | Notes |
| DBCO-Dextran sulfate | 10-50 µM | 30-60 minutes | Higher concentrations or prolonged incubation may lead to non-specific binding or cellular stress. Titration is recommended.[10] |
| Temperature | Room Temperature or 37°C | N/A | The reaction is typically efficient at both temperatures.[10] |
Experimental Protocols
Materials
-
Mammalian cells of interest (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
DBCO-Dextran sulfate (commercially available in various molecular weights, e.g., 40 kDa)[11]
-
Live cell imaging buffer (e.g., PBS with 1% BSA)
-
(Optional) Fluorescently-labeled DBCO as a positive control for azide incorporation
-
(Optional) Fixative solution (e.g., 4% paraformaldehyde in PBS)
Protocol 1: Metabolic Labeling of Cells with Azido Sugars
-
Cell Seeding: Plate cells in an appropriate culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) at a density that will allow for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in anhydrous DMSO to create a 10 mM stock solution. Store this solution at -20°C.
-
Metabolic Labeling: The following day, replace the existing culture medium with fresh, pre-warmed medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM). A vehicle control (DMSO only) should be run in parallel.[8]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[2]
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed, sterile PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for conjugation with DBCO-Dextran sulfate.[8]
Protocol 2: DBCO-Dextran Sulfate Conjugation to Azide-Labeled Cells
-
Prepare DBCO-Dextran Sulfate Solution: Prepare a working solution of DBCO-Dextran sulfate in a sterile, serum-free cell culture medium or live cell imaging buffer to the desired final concentration (e.g., 10-50 µM).
-
Cell Preparation: After the washing step in Protocol 1, add the appropriate volume of serum-free medium or imaging buffer to the cells.
-
Labeling Reaction: Add the DBCO-Dextran sulfate solution to the azide-labeled cells. Incubate for 30-60 minutes at room temperature or 37°C, protected from light if using a fluorescently-labeled dextran sulfate.[10]
-
Washing: Gently wash the cells three times with pre-warmed PBS or live cell imaging buffer to remove any unreacted DBCO-Dextran sulfate.
-
Analysis: The cells are now labeled with Dextran sulfate and are ready for downstream applications and analysis, such as microscopy, flow cytometry, or cell-based assays.
General Considerations and Troubleshooting
-
Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect metabolic activity and the accessibility of cell surface azides.[2]
-
Dextran Sulfate Properties: Dextran sulfate is a polyanion. Its interaction with the cell surface, which is also negatively charged, can be influenced by the ionic strength of the buffer and the presence of divalent cations.[12] It has also been noted to reduce cell adhesion in some contexts.[6] These factors should be considered in the experimental design and data interpretation.
-
Optimization: The optimal concentrations of Ac4ManNAz and DBCO-Dextran sulfate, as well as incubation times, are cell-type dependent and should be determined empirically.
-
Controls: Always include a negative control of cells not treated with Ac4ManNAz but incubated with DBCO-Dextran sulfate to assess non-specific binding.[7] A positive control for azide incorporation can be performed using a small, cell-permeable fluorescent DBCO reagent.
-
Low or No Labeling: If labeling is inefficient, consider increasing the concentration or incubation time of Ac4ManNAz. Also, verify the reactivity of the DBCO-Dextran sulfate.
-
High Background: If high background is observed, reduce the concentration of DBCO-Dextran sulfate or the incubation time. Ensure thorough washing steps are performed.[2]
Visualizations
Caption: Experimental workflow for DBCO-Dextran sulfate conjugation to live cells.
Caption: Mechanism of cell surface labeling via SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Dextran Sulfate 8000 Na GMP [biospectra.us]
- 5. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. thno.org [thno.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Interaction of dextran sulfate with phospholipid surfaces and liposome aggregation and fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with DBCO-Dextran Sulfate 40 kDa
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins to polysaccharides such as dextran (B179266) sulfate (B86663) offers numerous advantages, including increased stability, reduced immunogenicity, and altered pharmacokinetic profiles. This document provides a detailed protocol for the covalent labeling of proteins with DBCO-Dextran sulfate 40 kDa. The described methodology is a two-step process that leverages the principles of bioorthogonal chemistry. First, an azide (B81097) functional group is introduced into the target protein. Subsequently, the azide-modified protein is conjugated to DBCO-Dextran sulfate via a copper-free click chemistry reaction, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach ensures a highly specific and efficient conjugation under mild, aqueous conditions, making it suitable for a wide range of proteins.
Principle of the Method
The labeling strategy involves two key stages:
-
Protein Modification with an Azide Group: The protein of interest is chemically modified to introduce an azide moiety. A common and efficient method is the reaction of an amine-reactive azido-N-hydroxysuccinimide (NHS) ester with the primary amines (lysine residues and the N-terminus) of the protein. This reaction forms a stable amide bond, covalently linking the azide group to the protein.
-
Copper-Free Click Chemistry Conjugation: The azide-modified protein is then reacted with DBCO-Dextran sulfate. The dibenzocyclooctyne (DBCO) group on the dextran sulfate readily and specifically reacts with the azide group on the protein through a strain-promoted [3+2] cycloaddition. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and proceeds efficiently without the need for a cytotoxic copper catalyst. The result is a stable triazole linkage, covalently attaching the dextran sulfate to the protein.
Experimental Protocols
Part 1: Introduction of an Azide Group into the Target Protein
This protocol describes the modification of a protein with an azide group using an azido-NHS ester.
Materials:
-
Protein of interest
-
Azido-NHS Ester (e.g., Azido-PEG4-NHS Ester)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Ensure the protein solution is clear and free of aggregates. Centrifuge if necessary.
-
-
Azido-NHS Ester Stock Solution Preparation:
-
Immediately before use, allow the vial of Azido-NHS ester to equilibrate to room temperature to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the Azido-NHS ester in anhydrous DMSO or DMF.
-
-
Protein Azidation Reaction:
-
Calculate the required volume of the 10 mM Azido-NHS ester stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the Azido-NHS ester over the protein is a good starting point.
-
Slowly add the calculated amount of the Azido-NHS ester stock solution to the protein solution while gently mixing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted Azido-NHS ester.
-
-
Purification of the Azide-Modified Protein:
-
Remove the excess, unreacted Azido-NHS ester and quenching agent using a desalting spin column or by dialysis against the desired buffer (e.g., PBS, pH 7.4).
-
The purified azide-modified protein is now ready for the click chemistry reaction or can be stored at -20°C or -80°C.
-
Part 2: Conjugation of Azide-Modified Protein with DBCO-Dextran Sulfate 40 kDa
This protocol describes the copper-free click chemistry reaction between the azide-modified protein and DBCO-Dextran sulfate.
Materials:
-
Purified azide-modified protein (from Part 1)
-
DBCO-Dextran sulfate 40 kDa
-
Azide-free reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the azide-modified protein in an azide-free reaction buffer at a concentration of 1-5 mg/mL.
-
Dissolve the DBCO-Dextran sulfate 40 kDa in the same reaction buffer to a desired concentration (e.g., 10 mg/mL).
-
-
Click Chemistry Reaction:
-
Combine the azide-modified protein with DBCO-Dextran sulfate 40 kDa. A molar excess of 1.5 to 3-fold of DBCO-Dextran sulfate over the azide-modified protein is recommended as a starting point.[1]
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[1] For some reactions, incubation up to 24 hours may improve the yield.
-
-
Purification of the Protein-Dextran Sulfate Conjugate:
-
Remove unreacted DBCO-Dextran sulfate and any byproducts using size-exclusion chromatography (gel filtration). This method is effective at separating the larger protein-dextran conjugate from the smaller, unreacted components.
-
Alternatively, dialysis or ultrafiltration with an appropriate molecular weight cut-off (MWCO) membrane can be used.
-
Collect the fractions containing the purified protein-dextran sulfate conjugate.
-
Characterization of the Conjugate
1. SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm successful conjugation.
-
A successful conjugation will result in a new band of higher molecular weight compared to the unconjugated protein. The dextran sulfate conjugate may appear as a smear or a diffuse band due to the heterogeneity of the polysaccharide.
-
Include lanes for the unconjugated protein and molecular weight markers for comparison.
2. UV-Vis Spectroscopy:
-
The formation of the protein-dextran conjugate can be monitored by UV-Vis spectroscopy.[2]
-
The absorbance of the protein is typically measured at 280 nm.[3] An increase in absorbance in the 260-290 nm range can indicate glycosylation.[2]
-
The DBCO group has a characteristic absorbance at approximately 309 nm, which will decrease as the click reaction proceeds.
3. Mass Spectrometry:
-
For a more detailed analysis, the molecular weight of the conjugate can be determined by mass spectrometry. This will confirm the covalent attachment of the dextran sulfate to the protein.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Part 1: Protein Azidation | ||
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of Azido-NHS Ester | 10 to 40-fold | For lower protein concentrations, a higher molar excess may be required. |
| Reaction pH | 7.2 - 8.5 | pH > 8.5 increases the rate of NHS-ester hydrolysis. |
| Reaction Time | 1-2 hours (Room Temp) or 2-4 hours (4°C) | Longer incubation at 4°C can be beneficial for sensitive proteins. |
| Final DMSO/DMF Concentration | < 20% (v/v) | High concentrations of organic solvents can denature proteins. |
| Part 2: Click Chemistry | ||
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess.[1] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Higher temperatures increase the reaction rate but may affect protein stability.[1] |
| Reaction Time | 4-12 hours (Room Temp) or Overnight (4°C) | Longer incubation can improve yield.[1] |
| Characterization | ||
| Expected MW shift on SDS-PAGE | > 40 kDa | The shift will be significant due to the large size of the dextran sulfate. |
| DBCO Absorbance (UV-Vis) | ~309 nm | This peak will decrease as the reaction progresses. |
Visualizations
Chemical Reaction Pathway
Caption: Chemical Reaction Pathway for Protein-Dextran Sulfate Conjugation.
Experimental Workflow
Caption: Experimental Workflow for Labeling Proteins with DBCO-Dextran Sulfate.
Applications of Protein-Dextran Sulfate Conjugates
Protein-dextran sulfate conjugates have a wide range of applications in research and drug development:
-
Drug Delivery: Dextran sulfate can act as a carrier for therapeutic proteins, potentially improving their solubility, stability, and circulation time in vivo.[4]
-
Imaging: Conjugation to dextran sulfate can be a strategy to modify the biodistribution of protein-based imaging agents.[4]
-
Cell Tracking: Fluorescently labeled protein-dextran sulfate conjugates can be used as long-term tracers for monitoring cell movement and behavior.[4]
-
Biosensors: The unique properties of dextran sulfate can be harnessed in the development of protein-based biosensors for detecting specific biomolecules.[4]
-
Enzyme Stabilization: Covalent attachment to dextran sulfate can enhance the stability of enzymes against denaturation.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can successfully label proteins with DBCO-Dextran sulfate 40 kDa for a variety of downstream applications.
References
Application Notes and Protocols: DBCO-Dextran Sulfate in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibenzocyclooctyne-Dextran Sulfate (B86663) (DBCO-Dextran Sulfate) in advanced drug delivery systems. The protocols detailed below leverage the principles of bioorthogonal click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for the targeted delivery of therapeutics.
Introduction
Dextran (B179266) sulfate (DS) is a biocompatible, biodegradable, and polyanionic polysaccharide that has garnered significant interest as a building block for drug delivery nanocarriers.[1][2] Its inherent ability to be recognized by scavenger receptors (such as SR-A) on activated macrophages makes it an ideal candidate for targeted therapies in inflammatory diseases like rheumatoid arthritis (RA).[3][4] By functionalizing dextran sulfate with a DBCO group, it becomes a versatile platform for the covalent attachment of azide-modified drugs, imaging agents, or targeting ligands via the highly efficient and biocompatible copper-free click chemistry (SPAAC).[5][6] This approach allows for the precise construction of drug-polymer conjugates that can self-assemble into nanoparticles, offering enhanced drug solubility, improved pharmacokinetics, and targeted delivery to pathological sites.[1][7]
Key Features and Advantages
-
Biocompatibility and Biodegradability: Dextran sulfate is a well-tolerated biopolymer, minimizing potential toxicity.[1][2]
-
Targeted Delivery: The sulfate groups on the dextran backbone are recognized by scavenger receptors (SR-A) that are overexpressed on activated macrophages, enabling targeted drug delivery to sites of inflammation.[3][4]
-
Bioorthogonal Conjugation: The use of DBCO-azide click chemistry (SPAAC) allows for the efficient and specific covalent attachment of drugs under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[5][8]
-
Enhanced Drug Properties: Conjugation to dextran sulfate can improve the solubility and stability of hydrophobic drugs.[1][7]
-
Controlled Release: Nanoparticles formulated from dextran sulfate conjugates can be designed for sustained or stimulus-responsive drug release (e.g., pH or enzyme-sensitive).[3][9]
-
Versatility: The DBCO-DS platform can be used to deliver a wide range of therapeutic molecules, including small molecule drugs and biologics.
Applications in Drug Delivery: Targeting Rheumatoid Arthritis
A primary application of DBCO-Dextran Sulfate is in the development of targeted therapies for rheumatoid arthritis (RA).[1][10][11] RA is a chronic autoimmune disease characterized by severe joint inflammation, where activated macrophages play a pivotal role in disease progression.[3][4] By targeting these cells, dextran sulfate-based nanocarriers can deliver anti-inflammatory drugs directly to the inflamed synovium, increasing therapeutic efficacy and reducing systemic side effects.[1][3]
Quantitative Data Summary
The following tables summarize the physicochemical properties of dextran sulfate-based nanoparticles developed for the treatment of rheumatoid arthritis.
Table 1: Physicochemical Properties of Dextran Sulfate-Based Nanoparticles for Rheumatoid Arthritis Therapy
| Drug | Nanoparticle Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Methotrexate | DS-modified Layered Double Hydroxide (B78521) Nanocomposites | 303.1 ± 8.07 | -12.4 ± 0.7 | 16.81 | 49.64 | [12] |
| Celastrol | DS-PVGLIG-Celastrol Self-Assembled Micelles | 189.9 | -11.91 | N/A | ~44.04 | [3][11] |
N/A: Not Available
Experimental Protocols
Protocol 1: Synthesis of DBCO-Dextran Sulfate
This protocol describes a representative method for the functionalization of dextran sulfate with a DBCO moiety using an amine-reactive DBCO-NHS ester. This method assumes the prior introduction of amine groups onto the dextran sulfate backbone.
Materials:
-
Amine-modified Dextran Sulfate
-
DBCO-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO appropriate for the dextran sulfate)
-
Lyophilizer
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-modified dextran sulfate in PBS to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the DBCO-NHS ester solution to the dextran sulfate solution while stirring. A 10-20 fold molar excess of the DBCO-NHS ester to the available amine groups on the dextran sulfate is recommended.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain the solubility of the polymer.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted DBCO-NHS ester and DMSO.
-
Freeze the purified DBCO-Dextran Sulfate solution and lyophilize to obtain a dry powder.
-
-
Storage:
-
Store the lyophilized DBCO-Dextran Sulfate at -20°C, protected from light and moisture.
-
Protocol 2: Conjugation of Azide-Modified Drug to DBCO-Dextran Sulfate via SPAAC
This protocol outlines the copper-free click chemistry reaction to conjugate an azide-functionalized drug to the synthesized DBCO-Dextran Sulfate.
Materials:
-
Lyophilized DBCO-Dextran Sulfate
-
Azide-modified drug
-
PBS, pH 7.4 (degassed)
-
Anhydrous DMSO (if required for drug solubility)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-Dextran Sulfate in PBS to a concentration of 10 mg/mL.
-
Dissolve the azide-modified drug in a minimal amount of DMSO and then dilute with PBS to the desired concentration. Ensure the final DMSO concentration is as low as possible.
-
-
SPAAC Reaction:
-
Add the azide-modified drug solution to the DBCO-Dextran Sulfate solution. A 2-4 fold molar excess of the azide-drug to the DBCO groups on the dextran sulfate is recommended.[5][8]
-
Incubate the reaction mixture for 4-12 hours at room temperature with gentle stirring.[13] The reaction progress can be monitored by techniques such as HPLC or by measuring the decrease in DBCO absorbance at ~309 nm.[5][6]
-
-
Purification:
-
Purify the resulting Dextran Sulfate-Drug conjugate by dialysis against deionized water to remove the unreacted drug.
-
Lyophilize the purified conjugate to obtain a dry powder.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as FTIR, ¹H NMR, or UV-Vis spectroscopy.
-
Determine the drug loading content by UV-Vis spectroscopy or HPLC after enzymatic or chemical degradation of the dextran sulfate backbone.
-
Protocol 3: Formulation and Characterization of Self-Assembled Nanoparticles
This protocol describes the formulation of nanoparticles from the amphiphilic Dextran Sulfate-Drug conjugate via self-assembly and their subsequent characterization.
Materials:
-
Lyophilized Dextran Sulfate-Drug conjugate
-
Deionized water or PBS
Procedure:
-
Nanoparticle Formulation:
-
Disperse the Dextran Sulfate-Drug conjugate in deionized water or PBS at a concentration of 1-5 mg/mL.
-
Sonicate the dispersion using a probe sonicator on ice or stir vigorously overnight to facilitate the self-assembly of nanoparticles.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Protocol 4: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release of the drug from the dextran sulfate nanoparticles.
Materials:
-
Dextran Sulfate-Drug nanoparticle dispersion
-
Dialysis membrane (with a MWCO that allows the passage of the free drug but retains the nanoparticles)
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate endosomal conditions)
-
Shaking incubator or water bath
Procedure:
-
Assay Setup:
-
Transfer a known volume (e.g., 1 mL) of the nanoparticle dispersion into a pre-soaked dialysis bag.
-
Place the dialysis bag in a larger container with a known volume (e.g., 50 mL) of the release buffer.
-
Incubate at 37°C with continuous gentle shaking.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the container.
-
Replace the withdrawn volume with an equal volume of fresh release buffer to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 5: In Vitro Cellular Uptake in Macrophages
This protocol provides a method to assess the targeted uptake of dextran sulfate nanoparticles by activated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for macrophage activation
-
Fluorescently labeled Dextran Sulfate-Drug nanoparticles
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Activation:
-
Culture RAW 264.7 cells in a suitable plate or chamber slide.
-
Activate the macrophages by treating them with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nanoparticle Incubation:
-
Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at a desired concentration.
-
Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 24 hours).
-
-
Analysis by Fluorescence Microscopy:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cell nuclei with DAPI or Hoechst.
-
Visualize the cellular uptake of the fluorescent nanoparticles using a fluorescence microscope.
-
-
Analysis by Flow Cytometry:
-
After incubation and washing, detach the cells from the plate.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the nanoparticle uptake.
-
Visualizations
Caption: Experimental workflow for the synthesis, formulation, and evaluation of a DBCO-Dextran Sulfate drug delivery system.
References
- 1. mdpi.com [mdpi.com]
- 2. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextran sulfate-based MMP-2 enzyme-sensitive SR-A receptor targeting nanomicelles for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage-Targeted Dextran Sulfate-Dexamethasone Conjugate Micelles for Effective Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Dextran sulfate as a drug delivery platform for drug‐coated balloons: Preparation, characterization, in vitro drug elution, and smooth muscle cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-assembled dextran sulphate nanoparticles for targeting rheumatoid arthritis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Dextran sulfate-based MMP-2 enzyme-sensitive SR-A receptor targeting nanomicelles for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dextran sulfate-modified pH-sensitive layered double hydroxide nanocomposites for treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for DBCO-Dextran Sulfate Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibenzocyclooctyne (DBCO)-functionalized dextran (B179266) sulfate (B86663) for the formation of hydrogels. Detailed protocols for synthesis, hydrogel formation, and characterization are provided to guide researchers in utilizing this advanced biomaterial for applications in drug delivery and tissue engineering.
Introduction
Dextran sulfate is a sulfated polysaccharide derived from dextran, known for its biocompatibility, biodegradability, and inherent biological activities, including anti-inflammatory and anticoagulant properties. The sulfate groups on the dextran backbone provide binding sites for growth factors and other signaling molecules, making it an attractive polymer for regenerative medicine applications. Functionalization of dextran sulfate with DBCO moieties allows for the formation of hydrogels through a highly efficient and biocompatible copper-free click chemistry reaction with azide-functionalized crosslinkers. This strain-promoted azide-alkyne cycloaddition (SPAAC) occurs rapidly under physiological conditions, enabling the encapsulation of cells and therapeutic molecules with high viability.
DBCO-Dextran sulfate hydrogels offer a versatile platform for a range of biomedical applications due to their tunable mechanical properties, controlled degradation, and ability to sequester and present bioactive molecules.
Applications
DBCO-Dextran sulfate hydrogels are well-suited for a variety of applications in drug development and tissue engineering:
-
Controlled Drug Delivery: The hydrogel matrix can encapsulate and provide sustained release of therapeutic agents, including small molecules, proteins, and growth factors. The release kinetics can be tuned by altering the crosslinking density of the hydrogel.
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation. The inherent bioactivity of dextran sulfate can also modulate cellular responses and promote tissue regeneration.
-
Immunomodulation: Dextran sulfate has been shown to influence macrophage polarization, shifting the immune response towards an anti-inflammatory and pro-regenerative M2 phenotype. This makes DBCO-Dextran sulfate hydrogels promising for applications where modulation of the inflammatory response is crucial for healing.
Data Presentation
The following tables summarize key quantitative data for dextran-based hydrogels. While specific data for DBCO-Dextran sulfate hydrogels is emerging, the data from related dextran hydrogels provide valuable insights into the expected properties.
Table 1: Mechanical Properties of Dextran-Based Hydrogels
| Hydrogel Composition | Crosslinker | Storage Modulus (G') | Reference |
| Dextran-methacrylate | Dithiothreitol | 1 - 10 kPa | |
| Oxidized Dextran / N-Carboxyethyl Chitosan | Schiff base formation | 100 - 800 Pa | |
| Dextran-allyl isocyanate-ethylamine / PEGDA | UV irradiation | ~11 kPa |
Table 2: Swelling Ratios of Dextran-Based Hydrogels
| Hydrogel Composition | Swelling Medium | Swelling Ratio | Reference |
| Dextran-methacrylate | PBS | 15 - 25 g/g | |
| Oxidized Dextran / Gelatin | PBS | 8 - 14 g/g | |
| Dextran acrylate (B77674) / Acrylated epoxidized soy bean oil | Water | 18 - 28 g/g |
Table 3: In Vitro Cell Viability in Dextran-Based Hydrogels
| Hydrogel Composition | Cell Type | Viability | Time Point | Reference |
| Dextran-methacrylate | Smooth Muscle Cells | High | 48 hours | |
| Dextran-nBGC | SaOS-2 | >90% | 72 hours | |
| Azide-Dextran-PA / DBCO-Dextran | L929 | >90% | Post-thaw |
Experimental Protocols
Protocol 1: Synthesis of DBCO-Dextran Sulfate
This protocol describes a general method for the functionalization of dextran sulfate with DBCO groups.
Materials:
-
Dextran sulfate sodium salt
-
DBCO-NHS ester (or other amine-reactive DBCO reagent)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Dialysis tubing (MWCO 10-14 kDa)
-
Lyophilizer
Procedure:
-
Dissolve dextran sulfate in the sodium bicarbonate buffer to a desired concentration (e.g., 50 mg/mL).
-
In a separate tube, dissolve the DBCO-NHS ester in a small amount of anhydrous DMSO.
-
Add the DBCO-NHS ester solution to the dextran sulfate solution dropwise while stirring. The molar ratio of DBCO-NHS ester to dextran sulfate will determine the degree of substitution and should be optimized based on the desired hydrogel properties.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C, protected from light.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3-5 days, with frequent water changes, to remove unreacted DBCO reagent and byproducts.
-
Freeze the purified DBCO-Dextran sulfate solution and lyophilize to obtain a white, fluffy powder.
-
Store the lyophilized product at -20°C, protected from light and moisture.
-
Characterize the degree of substitution using ¹H NMR or UV-Vis spectrophotometry (DBCO has a characteristic absorbance around 309 nm).
Protocol 2: Formation of DBCO-Dextran Sulfate Hydrogel via Copper-Free Click Chemistry
This protocol details the formation of a hydrogel by reacting DBCO-Dextran sulfate with an azide-functionalized crosslinker, such as a multi-arm PEG-azide.
Materials:
-
Lyophilized DBCO-Dextran sulfate
-
Multi-arm PEG-azide (e.g., 4-arm PEG-azide)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Sterile cell culture medium (if encapsulating cells)
Procedure:
-
Under sterile conditions, dissolve the lyophilized DBCO-Dextran sulfate in PBS or cell culture medium to the desired final concentration (e.g., 5-10% w/v).
-
Prepare a stock solution of the multi-arm PEG-azide in PBS.
-
To form the hydrogel, mix the DBCO-Dextran sulfate solution with the PEG-azide solution. The stoichiometry of DBCO to azide (B81097) groups should be optimized, with a 1:1 ratio often being a good starting point.
-
Mix the components thoroughly by gentle pipetting.
-
The mixture will begin to gel within minutes at room temperature or 37°C. The gelation time can be monitored using rheometry, with the crossover of the storage (G') and loss (G'') moduli indicating the gel point.
-
For cell encapsulation, resuspend the cells in the DBCO-Dextran sulfate solution before adding the PEG-azide crosslinker.
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio:
-
Prepare hydrogel samples of a known initial weight (Wi).
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The swelling ratio is calculated as: (Ws - Wi) / Wi.
B. Mechanical Testing (Rheometry):
-
Perform oscillatory rheology on the hydrogel samples to determine the storage modulus (G') and loss modulus (G'').
-
A frequency sweep at a constant strain within the linear viscoelastic region will provide information about the mechanical stiffness of the hydrogel.
C. In Vitro Drug Release:
-
Load the hydrogel with a model drug or therapeutic agent during the gelation process.
-
Place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS) at 37°C with gentle agitation.
-
At various time points, collect aliquots of the release
Application Notes and Protocols for DBCO-Dextran Sulfate Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextran (B179266) sulfate (B86663) is a sulfated polysaccharide with a long history of use in biomedical applications due to its biocompatibility, biodegradability, and polyanionic nature.[1][2] These properties make it an excellent candidate as a carrier for various therapeutic agents, including small molecules, peptides, and proteins.[3][4] The introduction of Dibenzocyclooctyne (DBCO) moieties onto the dextran sulfate backbone via stable linkages allows for the covalent attachment of azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6] This copper-free click chemistry reaction is bioorthogonal, proceeding with high efficiency and specificity under mild, aqueous conditions, making it ideal for the creation of advanced drug delivery systems, targeted imaging agents, and other complex bioconjugates.[7][8][9]
These application notes provide a comprehensive guide to the bioconjugation of azide-containing molecules to DBCO-Dextran sulfate, including detailed protocols, data presentation, and visualizations of the experimental workflow.
Core Principles of DBCO-Dextran Sulfate Bioconjugation
The bioconjugation strategy relies on the highly efficient and specific reaction between a DBCO group on the dextran sulfate and an azide (B81097) group on the molecule of interest (e.g., a peptide, protein, or small molecule drug). This reaction, a cornerstone of bioorthogonal chemistry, forms a stable triazole linkage without the need for a cytotoxic copper catalyst.[5][9]
Key Advantages:
-
Biocompatibility: The absence of a copper catalyst makes this method suitable for applications involving living cells or in vivo studies.[5]
-
High Specificity: The DBCO and azide groups are abiotic and do not react with naturally occurring functional groups in biological systems, minimizing off-target reactions.[5]
-
Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at physiological pH and temperature.[6][9]
-
High Efficiency and Stability: The reaction proceeds rapidly to form a highly stable triazole linkage.[5][6]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of an azide-functionalized molecule to DBCO-Dextran sulfate.
Materials and Reagents
-
DBCO-Dextran sulfate
-
Azide-functionalized molecule (e.g., peptide, protein, small molecule)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving small molecules
-
Desalting columns or dialysis cassettes for purification[10]
-
UV-Vis Spectrophotometer for characterization
Protocol 1: Bioconjugation of an Azide-Functionalized Molecule to DBCO-Dextran Sulfate
This protocol outlines the general procedure for conjugating an azide-containing molecule to DBCO-Dextran sulfate.
1. Reagent Preparation:
- Dissolve the DBCO-Dextran sulfate in PBS (pH 7.4) to a final concentration of 10 mg/mL.
- Dissolve the azide-functionalized molecule in a compatible solvent (e.g., PBS for proteins, anhydrous DMSO or DMF for hydrophobic small molecules) to create a stock solution.
2. Bioconjugation Reaction:
- In a suitable reaction vessel, combine the DBCO-Dextran sulfate solution with the azide-functionalized molecule solution.
- A 2- to 4-fold molar excess of the azide-functionalized molecule relative to the DBCO groups on the dextran sulfate is recommended to ensure efficient conjugation.[11][12]
- If the azide-molecule is dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is below 20% (v/v).[8]
- Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[11] The reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 310 nm.[6]
3. Purification of the Conjugate:
- Remove unreacted azide-functionalized molecules and other small molecule impurities using a desalting column or by dialysis against PBS.[10] Gel filtration chromatography can also be employed for purification based on molecular weight.[10][13]
4. Characterization of the Conjugate:
- The success of the conjugation can be confirmed by various analytical techniques, such as:
- UV-Vis Spectroscopy: A decrease in the absorbance at ~310 nm indicates the consumption of the DBCO groups.[6]
- SDS-PAGE: For protein conjugates, a shift to a higher molecular weight will be observed.[14]
- NMR Spectroscopy: For detailed structural confirmation.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the bioconjugation of a model azide-peptide to DBCO-Dextran sulfate.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Optimal Value | Notes |
| Molar Ratio (Azide:DBCO) | 1:1 to 10:1 | 3:1 | An excess of the azide-molecule drives the reaction to completion.[6] |
| pH | 6.0 - 9.0 | 7.4 | The reaction is generally faster at higher pH, but biomolecule stability must be considered.[6] |
| Temperature | 4°C - 37°C | Room Temperature (20-25°C) | Higher temperatures increase the reaction rate. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.[6] |
| Reaction Time | 2 - 48 hours | 4 - 12 hours | Longer incubation times can improve the yield, especially at lower temperatures or concentrations.[6] |
| Solvent | Aqueous Buffer (e.g., PBS) | PBS, pH 7.4 | For hydrophobic molecules, up to 20% DMSO or DMF can be used.[8] |
Table 2: Characterization Data of a DBCO-Dextran Sulfate-Peptide Conjugate
| Analysis Technique | Unconjugated DBCO-Dextran Sulfate | Conjugate | Interpretation |
| UV-Vis (λmax) | ~310 nm | Reduced absorbance at 310 nm | Consumption of DBCO groups upon reaction with azide. |
| Hydrodynamic Diameter (DLS) | 15 ± 2 nm | 25 ± 3 nm | Increase in size upon conjugation of the peptide. |
| Zeta Potential | -30 ± 5 mV | -25 ± 4 mV | Change in surface charge after peptide attachment. |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the bioconjugation of an azide-functionalized molecule to DBCO-Dextran sulfate.
Caption: Workflow for DBCO-Dextran Sulfate Bioconjugation.
Signaling Pathway Analogy: Targeted Drug Delivery
DBCO-Dextran sulfate conjugates can be designed for targeted drug delivery. The following diagram illustrates the conceptual pathway of such a conjugate.
Caption: Conceptual pathway for targeted drug delivery.
References
- 1. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dextran drug delivery systems - Wikipedia [en.wikipedia.org]
- 4. dextran.com [dextran.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. How are dextran conjugates purified? | AAT Bioquest [aatbio.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Dextran-Dibenzocyclooctyne - CD Bioparticles [cd-bioparticles.net]
- 14. Penetration of Nanobody-Dextran Polymer Conjugates through Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DBCO-Dextran Sulfate in Live Cell Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful tool for elucidating dynamic cellular processes in their native environment. The advent of bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry," has revolutionized the specific and biocompatible labeling of biomolecules.[1][2] This application note details the use of Dibenzocyclooctyne-Dextran sulfate (B86663) (DBCO-Dextran sulfate) in live cell imaging.
Dextran (B179266) sulfate is a polyanionic derivative of dextran that has been widely used to study endocytosis and as a nanocarrier for drug delivery, in part due to its recognition by scavenger receptors on certain cell types.[3][4] By functionalizing dextran sulfate with a DBCO moiety, it becomes a versatile tool for a two-step labeling strategy. This allows for the initial interaction and potential uptake of the dextran sulfate by the cells, followed by the specific and covalent attachment of an azide-modified fluorescent probe for visualization.[1][2] This method is ideal for tracking endocytic pathways and for labeling cells that interact with sulfated polysaccharides.
Core Applications
-
Tracking Endocytosis: Fluorescently labeled dextrans are routinely used to study fluid-phase endocytosis.[5] DBCO-Dextran sulfate allows for a "pulse-chase" type of experiment where the initial uptake can be separated from the labeling step.
-
Cell Surface Labeling: Targeting and labeling cells that have an affinity for or actively bind dextran sulfate.[3]
-
Drug Delivery Visualization: As dextran sulfate is explored for nanocarrier systems, DBCO-functionalization allows for the tracking of these carriers and their cellular uptake.[4][6]
Quantitative Data Summary
The efficiency of labeling with DBCO-Dextran sulfate is dependent on several factors including cell type, reagent concentrations, and incubation times. The following table provides a summary of key quantitative parameters to serve as a starting point for experimental design, based on typical values for similar DBCO-reagents and dextran uptake studies.[2][7]
| Parameter | Typical Value | Notes | Reference(s) |
| DBCO-Dextran Sulfate Labeling | |||
| Concentration | 10-100 µg/mL | Optimal concentration is cell-type dependent and should be determined empirically. | [7] |
| Incubation Time | 30 minutes - 2 hours | Longer times may be required for significant endocytic uptake. | [7] |
| Azide-Fluorophore "Click" Reaction | |||
| Concentration | 1-20 µM | Higher concentrations can lead to increased background. Titration is recommended. | [2] |
| Incubation Time | 30-60 minutes | The SPAAC reaction is typically rapid. | [2] |
Signaling Pathways and Mechanisms
The primary mechanism of uptake for dextran sulfate in certain cells, like macrophages and glomerular cells, is receptor-mediated endocytosis, in part through scavenger receptors.[3][4] Once internalized, the DBCO-Dextran sulfate resides within endocytic vesicles. The subsequent addition of a cell-permeable azide-fluorophore allows for the "click" reaction to occur within these vesicles, leading to their fluorescent labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Uptake of dextran sulphate by glomerular intracellular vesicles during kidney ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocytosis and Pinocytosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextran Labeling and Uptake in Live and Functional Murine Cochlear Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating DBCO-Dextran to Azide-Modified Molecules
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of Dibenzocyclooctyne-Dextran (DBCO-Dextran) to azide-modified molecules. The protocol is based on the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.
Introduction to DBCO-Azide Conjugation
The conjugation of DBCO-Dextran to azide-modified molecules is achieved through a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This copper-free click chemistry involves the reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, forming a stable triazole linkage.[1][2] The high ring strain of the DBCO molecule allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[1][3][4]
Key features of this conjugation method include:
-
Biocompatibility : The absence of a copper catalyst makes this reaction suitable for in vivo and in vitro applications involving sensitive biomolecules.[1][2][4][5]
-
Mild Reaction Conditions : The conjugation can be performed in aqueous buffers at room temperature or lower.[1][2]
-
High Efficiency and Specificity : The reaction is highly specific between the DBCO and azide groups, proceeding with high yields and minimal side reactions.[1] The azide group is bioorthogonal and does not react with other functional groups like amines, thiols, or carboxyls.[1][2]
-
Stability : Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are stable under typical biological conditions.[1][2][6]
Dextrans are hydrophilic polysaccharides with low toxicity and are available in various molecular weights.[7][8][9] Functionalizing dextran (B179266) with DBCO allows for the straightforward conjugation to any molecule carrying an azide group, enabling applications in drug delivery, in vivo imaging, and biosensor development.[4][7][10][11]
Experimental Protocols
This section details the step-by-step procedure for conjugating DBCO-Dextran to an azide-modified molecule.
Materials and Reagents:
-
DBCO-Dextran
-
Azide-modified molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Crucially, the buffer must be free of sodium azide. [1][5][6]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), if needed for dissolving reagents.[6][12]
-
Purification system: Size-Exclusion Chromatography (SEC), dialysis tubing, or tangential flow filtration (TFF) system.[13][14][15]
-
Sterile, nuclease-free water
-
Reaction tubes
Protocol for Conjugation:
-
Preparation of Reactants:
-
Allow all reagents to warm to room temperature before use.[16]
-
Prepare a stock solution of your azide-modified molecule in an appropriate buffer or solvent.
-
Dissolve the DBCO-Dextran in the azide-free reaction buffer (e.g., PBS) to the desired concentration. If the DBCO-Dextran has poor aqueous solubility, it can first be dissolved in a minimal amount of DMSO and then diluted with the aqueous buffer.[17] Ensure the final concentration of the organic solvent is low (typically under 20%) to prevent precipitation of biomolecules.[1][17]
-
-
Conjugation Reaction:
-
Combine the DBCO-Dextran solution with the azide-modified molecule solution in a reaction tube.
-
The recommended molar ratio of DBCO to azide can range from 1.5:1 to 10:1, with the less critical or more abundant component in excess.[17] For conjugating to antibodies or other proteins, a 2-4 fold molar excess of the azide-modified molecule to the DBCO-functionalized molecule is often used.[1][6]
-
Gently mix the reactants. Avoid vigorous vortexing, especially when working with sensitive biomolecules like proteins.[18]
-
Incubate the reaction mixture. Typical incubation times are between 4 to 12 hours at room temperature.[16][17] Alternatively, the reaction can be incubated overnight at 4°C, which may be preferable for temperature-sensitive molecules.[6][17][18]
-
-
Purification of the Conjugate:
-
Following incubation, purify the dextran conjugate to remove any unreacted DBCO-Dextran and azide-modified molecules.[17]
-
Size-Exclusion Chromatography (SEC): This is an excellent method for separating the larger dextran conjugate from smaller, unreacted molecules.[13][14]
-
Dialysis: This is a simple and effective method for removing small molecule impurities.[13][15]
-
Tangential Flow Filtration (TFF): This method is highly efficient for buffer exchange and removing small molecule impurities, and it is scalable for larger volumes.[15]
-
-
Storage of the Conjugate:
Data Presentation
The following tables summarize the key quantitative parameters for the conjugation protocol.
Table 1: Recommended Reaction Conditions for DBCO-Dextran Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess.[17] |
| Temperature | 4°C to 37°C | Higher temperatures lead to faster reaction rates but may affect the stability of sensitive biomolecules.[17] |
| Reaction Time | 4 - 12 hours at room temp. | Can be extended to 24 hours or performed overnight at 4°C to improve yield.[17][18] |
| pH | 7.0 - 8.5 | A slightly alkaline pH can be beneficial for the SPAAC reaction.[17] |
| Organic Solvent | < 20% (e.g., DMSO, DMF) | Higher concentrations can lead to the precipitation of proteins or other biomolecules.[1][17] |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive reagents | Ensure DBCO and azide reagents have been stored correctly and are not expired. |
| Buffer contains azides | Use a buffer that is explicitly azide-free, such as PBS.[5][6] | |
| Steric hindrance | Consider using DBCO or azide reagents with longer PEG spacers to reduce steric hindrance.[17] | |
| Precipitation of Reactants | High concentration of organic solvent | Keep the final concentration of organic solvents like DMSO below 20%.[1][17] |
| Protein concentration too high | Perform the reaction at a lower protein concentration (e.g., 1-10 mg/mL).[1] |
Visualization of Workflow and Chemistry
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for conjugating DBCO-Dextran to azide-modified molecules.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction schematic.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 5. interchim.fr [interchim.fr]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Dextran-Azide - CD Bioparticles [cd-bioparticles.net]
- 8. Dextran-Dibenzocyclooctyne - CD Bioparticles [cd-bioparticles.net]
- 9. Dextran, DBCO Functional - Creative Biolabs [neuros.creative-biolabs.com]
- 10. A Novel Dextran-Based Dual Drug Conjugate Targeted Tumors with High Biodistribution Ratio of Tumors to Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glenresearch.com [glenresearch.com]
- 13. How are dextran conjugates purified? | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
Application Notes and Protocols for DBCO-Dextran Sulfate in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of DBCO-Dextran Sulfate (B86663) in the development of targeted drug delivery systems. By leveraging the principles of bioorthogonal click chemistry, DBCO-Dextran Sulfate serves as a versatile platform for the covalent attachment of targeting moieties and therapeutic agents, enabling precise delivery to specific cell populations and enhancing therapeutic efficacy.
Introduction to DBCO-Dextran Sulfate
Dextran (B179266) sulfate is a biocompatible and biodegradable polysaccharide that has been extensively explored for drug delivery applications.[1][2] Its polyanionic nature allows for the formation of nanoparticles through electrostatic interactions or self-assembly.[3] The incorporation of Dibenzocyclooctyne (DBCO) groups onto the dextran sulfate backbone provides a reactive handle for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This reaction is highly efficient and occurs under mild, physiological conditions, making it ideal for conjugating sensitive biological molecules without the need for a cytotoxic copper catalyst.[6]
The resulting DBCO-Dextran Sulfate nanoparticles can be engineered to carry a therapeutic payload and display targeting ligands on their surface. These targeting ligands, such as antibodies, peptides, or small molecules, recognize and bind to specific receptors overexpressed on diseased cells, for instance, cancer cells.[7] This targeted approach aims to increase the local concentration of the drug at the site of action, thereby improving treatment outcomes and minimizing off-target side effects.[8]
Key Advantages of DBCO-Dextran Sulfate Systems
-
Biocompatibility and Biodegradability: Dextran sulfate is a well-characterized biopolymer with a favorable safety profile.[1]
-
High Stability: The covalent triazole linkage formed via click chemistry provides a stable connection between the nanoparticle and the targeting ligand or drug.[5]
-
Versatility: The modular nature of click chemistry allows for the easy attachment of a wide variety of azide-functionalized molecules.[7]
-
Targeted Delivery: Surface functionalization with specific ligands enables precise targeting of diseased cells, enhancing drug accumulation at the desired site.[8]
-
Controlled Release: Dextran sulfate-based nanoparticles can be designed for pH-sensitive drug release, which is advantageous in the acidic tumor microenvironment.[9][10]
Quantitative Data Summary
The following tables summarize typical quantitative data for dextran sulfate-based nanoparticle drug delivery systems. The exact values will vary depending on the specific formulation, drug, and targeting ligand used.
Table 1: Physicochemical Properties of Drug-Loaded Dextran Sulfate Nanoparticles
| Parameter | Typical Range | Method of Analysis |
| Hydrodynamic Diameter (nm) | 100 - 350 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -20 to -40 mV | Dynamic Light Scattering (DLS) |
| Drug Loading Capacity (%) | 5 - 20% | UV-Vis Spectroscopy / HPLC |
| Encapsulation Efficiency (%) | 60 - 95% | UV-Vis Spectroscopy / HPLC |
Data compiled from multiple sources.[11][12][13][14][15]
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 2 | ~10% | ~25% |
| 8 | ~25% | ~60% |
| 24 | ~40% | ~85% |
| 48 | ~60% | >90% |
Representative data for a pH-sensitive formulation.[9][16][17]
Table 3: In Vivo Biodistribution in a Murine Tumor Model (24h post-injection)
| Organ | % Injected Dose / gram tissue (Targeted Nanoparticles) | % Injected Dose / gram tissue (Non-Targeted Nanoparticles) |
| Tumor | 8 - 15% | 2 - 5% |
| Liver | 15 - 25% | 20 - 30% |
| Spleen | 5 - 10% | 8 - 15% |
| Kidneys | 2 - 5% | 3 - 7% |
| Lungs | 1 - 3% | 2 - 4% |
Illustrative data demonstrating enhanced tumor accumulation with targeted nanoparticles.[8][18][19][20][21]
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded DBCO-Dextran Sulfate Nanoparticles
This protocol describes the formation of drug-loaded nanoparticles using DBCO-Dextran Sulfate and a cationic drug or polymer via polyelectrolyte complexation.
Materials:
-
DBCO-Dextran Sulfate
-
Cationic drug (e.g., Doxorubicin) or polymer (e.g., Chitosan)
-
Deionized (DI) water
-
Magnetic stirrer
-
Dialysis membrane (MWCO appropriate for the drug)
Procedure:
-
Prepare a solution of DBCO-Dextran Sulfate in DI water (e.g., 1 mg/mL).
-
Prepare a solution of the cationic drug or polymer in DI water or a suitable buffer (e.g., 0.5 mg/mL).
-
While gently stirring the DBCO-Dextran Sulfate solution, add the cationic drug/polymer solution dropwise.
-
Observe the formation of opalescence, indicating nanoparticle formation.
-
Continue stirring for 1-2 hours at room temperature to ensure stable nanoparticle formation.
-
To remove the unloaded drug, dialyze the nanoparticle suspension against DI water for 24 hours, with several changes of water.
-
Collect the purified nanoparticle suspension and store at 4°C.
Protocol 2: Conjugation of Azide-Targeting Ligand to Nanoparticles
This protocol details the attachment of an azide-functionalized targeting peptide to the surface of the DBCO-Dextran Sulfate nanoparticles via SPAAC.
Materials:
-
Drug-loaded DBCO-Dextran Sulfate nanoparticles (from Protocol 1)
-
Azide-functionalized targeting peptide (e.g., Azido-PEG-RGD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Orbital shaker
Procedure:
-
Disperse the drug-loaded DBCO-Dextran Sulfate nanoparticles in PBS.
-
Prepare a stock solution of the azide-functionalized targeting peptide in PBS.
-
Add the targeting peptide solution to the nanoparticle suspension. A 5-10 fold molar excess of the peptide to the DBCO groups on the nanoparticles is recommended as a starting point.
-
Incubate the reaction mixture for 12-24 hours at room temperature with gentle shaking.[22]
-
Purify the targeted nanoparticles by dialysis against PBS to remove unreacted peptide.
Protocol 3: Characterization of Targeted Nanoparticles
1. Size and Zeta Potential:
- Dilute the nanoparticle suspension in DI water.
- Analyze using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.[15]
2. Drug Loading and Encapsulation Efficiency:
- Lyophilize a known amount of the purified nanoparticle suspension.
- Dissolve the lyophilized powder in a suitable solvent to disrupt the nanoparticles and release the drug.
- Quantify the drug concentration using UV-Vis spectrophotometry or HPLC against a standard curve.
- Calculate Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:[23][24]
- DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
- EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Free drug, blank nanoparticles, and drug-loaded targeted nanoparticles
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the free drug, blank nanoparticles, and drug-loaded targeted nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different treatment solutions to the wells. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 5: In Vivo Animal Study (Conceptual Outline)
This protocol provides a general framework for evaluating the in vivo efficacy and biodistribution of the targeted nanoparticles. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use. [25][26]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for xenograft model
-
Saline solution
-
Targeted drug-loaded nanoparticles
-
Imaging system (e.g., IVIS for fluorescently labeled nanoparticles)
Procedure:
-
Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, targeted nanoparticles).
-
Administration: Administer the treatments intravenously via the tail vein.
-
Efficacy Study:
-
Monitor tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
-
Biodistribution Study:
-
At predetermined time points (e.g., 4, 24, 48 hours) after injection, euthanize a subset of mice from each group.
-
Harvest major organs (tumor, liver, spleen, kidneys, lungs, heart) and blood.
-
Quantify the amount of drug or a fluorescent label in each organ to determine the biodistribution profile.
-
Visualizations
Experimental Workflow
Caption: Workflow for the formulation and evaluation of targeted DBCO-Dextran Sulfate nanoparticles.
Cellular Uptake Pathway
Caption: Receptor-mediated endocytosis of a targeted DBCO-Dextran Sulfate nanoparticle.[4][27][28][29]
References
- 1. In-Vitro Assessment of Magnetic Dextran-Spermine Nanoparticles for Capecitabine Delivery to Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannose receptor (MRC1) mediates uptake of dextran in macrophages via receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Dextran-Based Dual Drug Conjugate Targeted Tumors with High Biodistribution Ratio of Tumors to Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug delivery with a pH-sensitive star-like dextran-graft polyacrylamide copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dextran-b-poly(L-histidine) copolymer nanoparticles for ph-responsive drug delivery to tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mucoadhesive Chitosan–Dextran Sulfate Nanoparticles for Sustained Drug Delivery to the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design and characterization of Lactotransferrin peptide-loaded dextran-docosahexaenoic acid nanoparticles: an immune modulator for hepatic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Preparation and Drug Release Characteristics of the pH-sensitive Dextran Hydrogel Nanoparticles [yydbzz.com]
- 17. Dextran-coated superparamagnetic nanoparticles as potential cancer drug carriers in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. unizar.es [unizar.es]
- 21. researchgate.net [researchgate.net]
- 22. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 23. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of Immunotoxicity of Dextran Coated Ferrite Nanoparticles in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro and In Vivo Biological Assays of Dextran Coated Iron Oxide Aqueous Magnetic Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Receptor-dependent and independent endocytosis of dextran [studfile.net]
- 28. mdpi.com [mdpi.com]
- 29. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Creation of Dextran-Based Nanoparticles with DBCO Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextran (B179266), a biocompatible and biodegradable polysaccharide, has emerged as a promising material for the development of nanoscale drug delivery systems.[1][2] Its hydrophilicity and ease of modification make it an ideal candidate for creating nanoparticles that can encapsulate therapeutic agents and circulate within the bloodstream.[2][3] The functionalization of these nanoparticles with Dibenzocyclooctyne (DBCO) groups via copper-free click chemistry allows for the straightforward and highly specific conjugation of various molecules, such as targeting ligands or imaging agents, without the need for a cytotoxic copper catalyst.[4][5][6] This protocol provides a detailed methodology for the synthesis, DBCO-functionalization, and characterization of dextran-based nanoparticles, as well as a protocol for drug loading and cellular uptake analysis.
Synthesis of Dextran-Based Nanoparticles
This protocol describes a common method for synthesizing dextran nanoparticles through the chemical modification of dextran followed by self-assembly.[2][7][8]
Experimental Protocol: Synthesis of Dextran Nanoparticles
Materials:
-
Dextran (e.g., 70 kDa)
-
Sodium periodate (B1199274) (NaIO₄)
-
Ethylene (B1197577) glycol
-
Dodecylamine (or other hydrophobic amine)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dialysis tubing (e.g., 10-14 kDa MWCO)
-
Deionized water
Procedure:
-
Dextran Oxidation:
-
Dissolve 10 g of dextran in 200 mL of deionized water.
-
Add sodium periodate in a specific molar ratio to the glucose units of dextran (e.g., 1:10) to achieve a desired degree of oxidation.[2]
-
Stir the solution in the dark at room temperature for 1 hour.[2]
-
Quench the reaction by adding ethylene glycol.[2]
-
Dialyze the resulting oxidized dextran (aldehyde-modified dextran) against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the purified oxidized dextran to obtain a white powder.
-
-
Nanoparticle Formation:
-
Dissolve 1 g of the lyophilized oxidized dextran in 10 mL of deionized water at 30°C.[2]
-
Prepare a solution of a hydrophobic "coiling agent" such as dodecylamine.[2]
-
Add the coiling agent solution to the oxidized dextran solution while stirring.[2]
-
Stir the mixture at 30°C for 30 minutes.[2]
-
Adjust the pH of the solution to 10 with 0.5 M NaOH and stir for 60 minutes.[2]
-
Neutralize the solution to pH 7.4 with HCl.[2]
-
Dialyze the nanoparticle suspension against deionized water for 30 minutes to remove impurities.[2]
-
DBCO Functionalization of Dextran Nanoparticles
This protocol outlines the functionalization of pre-formed dextran nanoparticles using a DBCO-NHS ester, which reacts with available amine groups on the nanoparticle surface (introduced by the coiling agent).
Experimental Protocol: DBCO Functionalization
Materials:
-
Dextran nanoparticle suspension
-
DBCO-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer (1 M, pH 8.0)
-
Spin desalting columns
Procedure:
-
Preparation of DBCO-NHS Ester Solution:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[9]
-
-
Conjugation Reaction:
-
Quenching and Purification:
Characterization of Dextran-DBCO Nanoparticles
Thorough characterization is essential to ensure the desired physicochemical properties of the nanoparticles.
Experimental Protocol: Nanoparticle Characterization
-
Size and Morphology:
-
Surface Charge:
-
Zeta Potential Measurement: Determine the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
-
-
Chemical Composition:
Drug Loading into Dextran-DBCO Nanoparticles
This protocol describes a passive drug loading method.
Experimental Protocol: Drug Loading
Materials:
-
DBCO-functionalized dextran nanoparticle suspension
-
Drug of interest (e.g., Doxorubicin)
-
Deionized water
-
Dialysis tubing
Procedure:
-
Dissolve the drug in deionized water to create a stock solution.
-
Add the drug solution to the nanoparticle suspension at a predetermined nanoparticle-to-drug ratio (e.g., 1:0.5, 1:1, 1:2).[12]
-
Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for drug encapsulation.
-
Remove the unloaded drug by dialysis against deionized water.
-
Determine the drug loading efficiency and loading capacity using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug added) x 100
Loading Capacity (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
Quantitative Data Summary
The following table summarizes representative quantitative data for dextran-based nanoparticles from various studies.
| Parameter | Dextran Nanoparticles | Dextran-Coated Iron Oxide NPs | Doxorubicin-Loaded Dextran NPs | Chrysin-Loaded Dextran-Fe3O4 NPs | Reference |
| Average Size (nm) | ~100 | 17 | ~100 | ~15 | [2][7][8],[12],[2][7][8],[12] |
| Zeta Potential (mV) | Not specified | Not specified | Not specified | Not specified | |
| Drug Loading Efficiency (%) | Not Applicable | Not Applicable | Not specified | 42 - 57 | [12] |
| Drug Loading Capacity (%) | Not Applicable | Not Applicable | Not specified | Not specified |
Cellular Uptake of Dextran-DBCO Nanoparticles
This protocol provides a general method for assessing the cellular uptake of the nanoparticles.
Experimental Protocol: In Vitro Cellular Uptake
Materials:
-
Cell culture medium
-
Fluorescently labeled Dextran-DBCO nanoparticles (e.g., by conjugating an azide-fluorophore)
-
Control (untreated) cells
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Procedure:
-
Seed the cells in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Visualize the cellular uptake of nanoparticles using fluorescence microscopy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for creating and utilizing Dextran-DBCO nanoparticles.
Cellular Uptake Pathway
Caption: Simplified signaling pathway of nanoparticle cellular uptake and drug release.
References
- 1. Dextran, Alkyne/DBCO functional [nanocs.net]
- 2. Dextran Nanoparticle Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and drug delivery of dextran-drug complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dextran-Dibenzocyclooctyne - CD Bioparticles [cd-bioparticles.net]
- 5. Dextran, DBCO Functional [nanocs.net]
- 6. broadpharm.com [broadpharm.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Dextran Nanoparticle Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and characterization of dextran coated magnetite nanoparticles for diagnostics and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Dextran-coated Fe3O4 nanoparticles with ratio-dependent drug loading: structural characterization and cytotoxicity in colorectal cancer cells [frontiersin.org]
- 13. Synthesis, Characterization, and Toxicity Evaluation of Dextran-Coated Iron Oxide Nanoparticles [mdpi.com]
- 14. Cellular Uptake and Intracellular Cargo Release From Dextran Based Nanogel Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Uptake and Intracellular Cargo Release From Dextran Based Nanogel Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DBCO-Dextran Sulfate in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibenzocyclooctyne-Dextran Sulfate (B86663) (DBCO-Dextran Sulfate) in tissue engineering. This document details the synthesis, characterization, and application of DBCO-Dextran Sulfate hydrogels, with a focus on their role in cartilage regeneration, wound healing, and the controlled delivery of growth factors. Detailed experimental protocols and quantitative data from relevant studies are provided to guide researchers in this field.
Introduction to DBCO-Dextran Sulfate Hydrogels
Dextran (B179266), a biocompatible and biodegradable bacterial polysaccharide, serves as an excellent scaffold material in tissue engineering.[1] Its abundant hydroxyl groups allow for chemical modification, such as sulfation and the introduction of functional moieties like DBCO.[1] The sulfate groups on dextran sulfate mimic the native glycosaminoglycans (GAGs) found in the extracellular matrix (ECM), enhancing its bioactivity and its ability to sequester and present growth factors.
The incorporation of a DBCO group allows for the formation of hydrogels through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction occurs rapidly and specifically with azide-functionalized crosslinkers under physiological conditions, making it ideal for encapsulating cells and bioactive molecules with high viability. The resulting hydrogels are highly tunable, biodegradable, and can be designed to be injectable for minimally invasive applications.
Core Applications in Tissue Engineering
Cartilage Regeneration
DBCO-Dextran Sulfate hydrogels offer a promising platform for articular cartilage repair due to their structural similarity to the native cartilage ECM and their ability to support chondrocyte growth and differentiation.
Disclaimer: The following data is derived from studies on various dextran-based hydrogels. Specific data for DBCO-Dextran Sulfate hydrogels is limited; however, these values provide a reasonable estimation of the expected properties.
| Property | Value | Polymer System | Reference |
| Mechanical Properties | |||
| Young's Modulus | 121 - 867 Pa | Dextran Hydrogel | [2] |
| Storage Modulus (G') | ~5 - 11 kPa | Dextran-lactateHEMA Hydrogel | [3] |
| Loss Modulus (G'') | ~0.1 - 0.3 kPa | Dextran-lactateHEMA Hydrogel | [3] |
| Chondrogenesis Markers | |||
| Glycosaminoglycan (GAG) Content | Enhanced deposition in 5% w/v hydrogels | Hyaluronic acid-tyramine/Dextran-tyramine Hydrogel | [4] |
| Collagen Type II Deposition | Enhanced deposition in 5% w/v hydrogels | Hyaluronic acid-tyramine/Dextran-tyramine Hydrogel | [4] |
Dextran sulfate can potentiate the signaling of transforming growth factor-beta (TGF-β), a key growth factor in chondrogenesis. The following diagram illustrates the simplified TGF-β signaling pathway leading to the expression of cartilage-specific matrix proteins.
This protocol describes a general procedure for evaluating the in vivo cartilage regeneration potential of a cell-laden DBCO-Dextran Sulfate hydrogel in a rabbit model.
Materials:
-
DBCO-Dextran Sulfate
-
Azide-functionalized crosslinker (e.g., Azide-PEG-Azide)
-
Chondrocytes or Mesenchymal Stem Cells (MSCs)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Surgical instruments for rabbit knee surgery
-
Histology reagents (formalin, decalcifying solution, paraffin (B1166041), Safranin O/Fast Green stains)
Procedure:
-
Hydrogel Preparation:
-
Dissolve DBCO-Dextran Sulfate and the azide-crosslinker in sterile PBS to the desired concentrations.
-
Harvest and suspend chondrocytes or MSCs in the DBCO-Dextran Sulfate solution at a concentration of 10-20 million cells/mL.
-
-
Surgical Procedure:
-
Anesthetize a skeletally mature rabbit.
-
Create a full-thickness cylindrical defect (e.g., 3 mm diameter, 3 mm depth) in the trochlear groove of the femur.
-
Mix the cell-containing DBCO-Dextran Sulfate solution with the azide-crosslinker solution and immediately inject the mixture into the cartilage defect. The hydrogel will form in situ.
-
Close the surgical incision in layers.
-
-
Post-Operative Care and Analysis:
-
Provide appropriate post-operative care, including analgesics.
-
At predetermined time points (e.g., 4, 8, and 12 weeks), euthanize the animals and harvest the femoral condyles.
-
Fix the samples in 10% neutral buffered formalin.
-
Decalcify the samples and embed in paraffin.
-
Section the paraffin blocks and stain with Safranin O/Fast Green to assess for glycosaminoglycan content and cartilage morphology.
-
Wound Healing
DBCO-Dextran Sulfate hydrogels can serve as advanced wound dressings that provide a moist environment, deliver therapeutic agents, and promote tissue regeneration.[5][6][7] The immunomodulatory properties of dextran sulfate can also influence the inflammatory response in the wound bed, potentially leading to improved healing outcomes.
Disclaimer: The following data is derived from studies on various dextran-based hydrogels. Specific data for DBCO-Dextran Sulfate hydrogels is limited, but these values indicate the potential efficacy.
| Parameter | Result | Polymer System | Reference |
| Wound Closure | |||
| Day 21 | Facilitated wound closure | Collagen-polyurethane-dextran hydrogel | [6] |
| 3-week study | Promoted dermal regeneration | Dextran hydrogel | [5] |
| Re-epithelialization | |||
| Day 21 | Mature epithelial structure with hair follicles | Dextran hydrogel | [5] |
Dextran sulfate can modulate the phenotype of macrophages, key regulators of the inflammatory and regenerative phases of wound healing. It is thought to interact with Toll-like receptor 4 (TLR4), influencing downstream signaling pathways that can promote a shift from a pro-inflammatory (M1) to an anti-inflammatory and pro-regenerative (M2) macrophage phenotype.
This protocol outlines a general procedure for evaluating the wound healing efficacy of a DBCO-Dextran Sulfate hydrogel in a murine model.
Materials:
-
DBCO-Dextran Sulfate hydrogel
-
8 mm biopsy punch
-
Surgical scissors and forceps
-
Transparent occlusive dressing (e.g., Tegaderm™)
-
Digital camera for wound imaging
-
Histology reagents
Procedure:
-
Animal Preparation:
-
Anesthetize a mouse and shave the dorsal surface.
-
-
Wound Creation:
-
Create two full-thickness dermal wounds on the back of each mouse using an 8 mm biopsy punch.
-
-
Hydrogel Application:
-
Apply the pre-formed DBCO-Dextran Sulfate hydrogel to one wound (treatment group). The other wound can serve as an untreated control or be treated with a standard dressing.
-
Cover the wounds with a transparent occlusive dressing.
-
-
Wound Healing Assessment:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14, and 21).
-
Calculate the wound closure rate from the digital images.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and harvest the wound tissue.
-
Fix, embed, and section the tissue.
-
Stain with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining can be used to evaluate collagen deposition.
-
Controlled Growth Factor Delivery
The high negative charge of dextran sulfate allows for the electrostatic interaction and sequestration of positively charged growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Bone Morphogenetic Protein-2 (BMP-2). This property enables the sustained release of these potent signaling molecules, prolonging their local bioavailability and enhancing their therapeutic effect.
Disclaimer: The following data is for dextran-based hydrogels and serves as an example of the expected release profiles. The release kinetics from DBCO-Dextran Sulfate hydrogels will depend on the specific formulation.
| Growth Factor | Cumulative Release | Time | Polymer System | Reference |
| VEGF | ~40% | 72 hours | Protein-PEG hydrogel | [8] |
| BMP-2 | ~30.5% | 75 days | Chitosan/PEG-MCM hydrogel | [9] |
| Doxorubicin (B1662922) | Delayed release with higher DS | Dextran-methacrylate hydrogel | [10] | |
| Various Proteins | Diffusion-controlled release | Dextran hydrogel | [11] |
VEGF is a critical growth factor for stimulating the formation of new blood vessels (angiogenesis), a process essential for the survival and integration of engineered tissues. The binding of VEGF to its receptor (VEGFR-2) on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and tube formation.
This protocol describes a method for quantifying the in vitro release of a growth factor from a DBCO-Dextran Sulfate hydrogel.
Materials:
-
DBCO-Dextran Sulfate hydrogel containing a known amount of the growth factor (e.g., VEGF)
-
Release buffer (e.g., PBS with 0.1% BSA)
-
ELISA kit for the specific growth factor
-
Microplate reader
Procedure:
-
Hydrogel Preparation:
-
Prepare the growth factor-loaded DBCO-Dextran Sulfate hydrogel in a sterile tube or a well of a multi-well plate.
-
-
Release Study Setup:
-
Add a defined volume of release buffer on top of the hydrogel.
-
Incubate at 37°C with gentle agitation.
-
-
Sample Collection:
-
At specified time points (e.g., 1, 3, 6, 24, 48, 72 hours, and then daily), collect the entire supernatant (release buffer).
-
Replace with an equal volume of fresh release buffer.
-
Store the collected samples at -20°C until analysis.
-
-
Quantification of Released Growth Factor:
-
Thaw the collected samples.
-
Quantify the concentration of the growth factor in each sample using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of the growth factor released at each time point.
-
Plot the cumulative release percentage versus time to generate a release profile.
-
Synthesis and Characterization Protocols
Protocol 1: Synthesis of DBCO-Dextran Sulfate
This protocol describes a two-step process for the synthesis of DBCO-Dextran Sulfate. First, dextran is sulfated, and then the DBCO moiety is conjugated to the dextran sulfate.
Materials:
-
Dextran (average MW 40,000 g/mol )
-
Sulfur trioxide pyridine (B92270) complex
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate
-
DBCO-PEG4-NHS ester
-
Dialysis tubing (MWCO 12-14 kDa)
-
Lyophilizer
Procedure:
-
Sulfation of Dextran:
-
Dissolve dextran in anhydrous DMF.
-
Slowly add sulfur trioxide pyridine complex to the dextran solution while stirring under a nitrogen atmosphere.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Neutralize the reaction with sodium bicarbonate.
-
Precipitate the dextran sulfate by adding an excess of cold ethanol.
-
Collect the precipitate by centrifugation and wash with ethanol.
-
Dissolve the product in deionized water and dialyze against deionized water for 3 days.
-
Lyophilize the purified dextran sulfate.
-
-
Conjugation of DBCO:
-
Dissolve the lyophilized dextran sulfate in 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Dissolve DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Add the DBCO-PEG4-NHS ester solution to the dextran sulfate solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
Purify the DBCO-Dextran Sulfate by dialysis against deionized water for 3 days.
-
Lyophilize the final product and store at -20°C.
-
Protocol 2: Hydrogel Formation and Characterization
Materials:
-
Lyophilized DBCO-Dextran Sulfate
-
Azide-functionalized crosslinker (e.g., 4-arm PEG-Azide)
-
Phosphate-Buffered Saline (PBS)
-
Rheometer with parallel plate geometry
Procedure:
-
Hydrogel Formation:
-
Prepare stock solutions of DBCO-Dextran Sulfate and the azide-crosslinker in PBS.
-
To form the hydrogel, mix the two solutions at the desired volumetric ratio. Gelation will occur within minutes at 37°C.
-
-
Rheological Characterization:
-
Perform oscillatory rheology to determine the mechanical properties of the hydrogel.
-
Time Sweep: Immediately after mixing the two components, place the solution on the rheometer and monitor the storage modulus (G') and loss modulus (G'') over time to determine the gelation point (crossover of G' and G'').
-
Frequency Sweep: Once the hydrogel is fully formed, perform a frequency sweep at a constant strain to determine the frequency-dependent behavior of the hydrogel.
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region of the hydrogel.
-
Conclusion
DBCO-Dextran Sulfate hydrogels represent a versatile and promising platform for a variety of tissue engineering applications. Their biocompatibility, biodegradability, tunable mechanical properties, and ability to be formed in situ via a bioorthogonal click reaction make them highly attractive for cell encapsulation and delivery. The inherent bioactivity of dextran sulfate, particularly its ability to sequester and present growth factors and modulate the immune response, further enhances its therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to explore and develop novel regenerative medicine strategies based on this advanced biomaterial.
References
- 1. dextran.com [dextran.com]
- 2. researchgate.net [researchgate.net]
- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. researchgate.net [researchgate.net]
- 5. Dextran hydrogel scaffolds enhance angiogenic responses and promote complete skin regeneration during burn wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen-polyurethane-dextran hydrogels enhance wound healing by inhibiting inflammation and promoting collagen fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A bioactive dextran-based hydrogel promote the healing of infected wounds via antibacterial and immunomodulatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | BMP-2 releasing mineral-coated microparticle-integrated hydrogel system for enhanced bone regeneration [frontiersin.org]
- 10. In vitro release behavior of dextran-methacrylate hydrogels using doxorubicin and other model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anionic and cationic dextran hydrogels for post-loading and release of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note 1: Live Cell Surface Labeling via Metabolic Glycoengineering
An Overview of DBCO Reagents for Bioorthogonal Labeling
Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, a cornerstone of bioorthogonal chemistry. This technology allows for the specific and efficient covalent labeling of biomolecules in complex biological environments without interfering with native biochemical processes. The key reaction, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), involves the rapid and highly specific ligation between a strained alkyne (DBCO) and an azide-functionalized molecule.[1][2]
The most significant advantage of DBCO-based labeling is its biocompatibility; the reaction does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[3][4] DBCO reagents exhibit high reactivity and stability in aqueous buffers, enabling efficient labeling at low concentrations and under physiological conditions.[1][3] This application note provides detailed protocols, quantitative data, and troubleshooting guides for researchers, scientists, and drug development professionals utilizing DBCO reagents for cellular and biomolecular labeling.
This method enables the fluorescent labeling of cell surface glycans, which is invaluable for cell tracking, imaging, and studying cellular processes. The strategy involves two primary steps: first, cells are cultured with an azide-modified sugar, which is metabolically incorporated into glycoproteins on the cell surface. Second, a DBCO-conjugated fluorescent dye is added, which specifically reacts with the azide (B81097) groups, resulting in fluorescently labeled cells.[5][6]
Quantitative Data for Live Cell Labeling
The efficiency of live-cell labeling is influenced by reagent concentrations, incubation times, and cell type. The following table summarizes key quantitative parameters to guide experimental design.[5][6]
| Parameter | Stage | Typical Value | Notes | Reference(s) |
| Concentration | Metabolic Labeling (Ac4ManNAz) | 25-50 µM | Optimal concentration may vary between cell lines and should be determined empirically to avoid cytotoxicity. | [5][6] |
| Incubation Time | Metabolic Labeling (Ac4ManNAz) | 24-72 hours | Allows for sufficient incorporation of the azide sugar into cell surface glycans. | [5][6] |
| Concentration | DBCO-Fluorophore Labeling | 1-20 µM | Higher concentrations can lead to non-specific binding and background. Titration is recommended. | [5][6] |
| Incubation Time | DBCO-Fluorophore Labeling | 30-60 minutes | The SPAAC reaction is typically rapid at 37°C. Longer times may increase background. | [5][6] |
Experimental Workflow for Live Cell Labeling
Protocol: Live Cell Labeling with DBCO-Fluorophore
This protocol details the labeling of azide-modified live cells with a DBCO-conjugated fluorescent dye for analysis by fluorescence microscopy.
Materials:
-
Live mammalian cells in culture
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) stock solution in DMSO[6]
-
DBCO-conjugated fluorophore (e.g., AF488-DBCO)
-
Phosphate-Buffered Saline (PBS), sterile and pre-warmed
-
Live cell imaging buffer
Procedure:
-
Metabolic Labeling:
-
Seed cells in a suitable culture vessel (e.g., multi-well plate) and allow them to adhere.
-
Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM.[6]
-
Incubate the cells for 1-3 days at 37°C in a CO₂ incubator to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[6]
-
-
DBCO-Fluorophore Labeling:
-
Gently wash the azide-labeled cells twice with pre-warmed PBS to remove residual medium and unreacted Ac4ManNAz.[6]
-
Prepare the DBCO-fluorophore labeling solution by diluting it in pre-warmed live cell imaging buffer or serum-free medium to the desired final concentration (typically 10-20 µM).[6]
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[5][6]
-
-
Washing and Imaging:
Application Note 2: Labeling of Proteins and Antibodies
This method is used to conjugate DBCO moieties to proteins, such as antibodies, for subsequent reaction with azide-functionalized molecules. A common approach uses a DBCO-NHS ester, which reacts with primary amines (e.g., on lysine (B10760008) residues) on the protein surface to form a stable amide bond.[8] This creates a DBCO-labeled protein that can be used in a variety of downstream applications, including immunoassays and antibody-drug conjugation.
Quantitative Data for Protein Labeling
Achieving the desired degree of labeling (DOL) without compromising protein function requires careful optimization of reaction conditions.
| Parameter | Typical Value | Notes | Reference(s) |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally require a lower molar excess of the DBCO reagent. | [5][9] |
| Molar Excess (DBCO-NHS:Protein) | 10-fold to 50-fold | Start with a 20-fold excess for protein concentrations of 1-5 mg/mL. This must be optimized empirically. | [8][9][10] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction and must be avoided. | [9] |
| pH | 7.2 - 8.5 | Optimal range for the NHS ester reaction with primary amines. | [11][12] |
| Temperature | Room temp (20-25°C) or 4°C | Room temperature reactions are faster. 4°C can be used for sensitive proteins. | [9][13] |
| Incubation Time | 1-2 hours at room temp; 2-4 hours at 4°C | Longer incubation times can be tested to improve efficiency. | [5][9] |
| Molar Excess (DBCO:Azide) | 1.5:1 to 10:1 | For the subsequent click reaction, an excess of one component is used to drive the reaction. | [11][13] |
Experimental Workflow for Protein Labeling
Protocol: General Protein Labeling with DBCO-NHS Ester
This protocol provides a general procedure for labeling a protein with a DBCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification[9]
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching and Purification:
-
Downstream Click Reaction:
Protocol: Quantifying Labeling Efficiency (Degree of Labeling)
The Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated per protein, can be determined using UV-Vis spectroscopy. This method relies on measuring the absorbance of the protein (at 280 nm) and the DBCO moiety (at ~309 nm).[16][17]
Constants for DOL Calculation
| Parameter | Value | Notes | Reference(s) |
| ε_DBCO (Molar Extinction Coefficient) | ~12,000 M⁻¹cm⁻¹ | At ~309 nm. | [11][15] |
| ε_protein (Molar Extinction Coefficient) | ~203,000 M⁻¹cm⁻¹ | For a typical IgG at 280 nm. Use the specific value for your protein if known. | [11][15] |
| Correction Factor (CF) | ~0.90 | Correction for DBCO absorbance at 280 nm. (A₂₈₀ of DBCO / A₃₀₉ of DBCO). | [15] |
Procedure: DOL Calculation via UV-Vis Spectroscopy
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).[17]
-
Calculate Protein Concentration: Use the following formula to calculate the molar concentration of the protein, correcting for the DBCO group's contribution to absorbance at 280 nm.
-
Calculate DBCO Concentration: Use the Beer-Lambert law to calculate the molar concentration of the conjugated DBCO.
-
DBCO Conc. (M) = A₃₀₉ / ε_DBCO [11]
-
-
Calculate Degree of Labeling (DOL):
-
DOL = [DBCO Conc. (M)] / [Protein Conc. (M)] [9]
-
Troubleshooting Guide for DBCO Labeling
| Problem | Potential Cause | Recommended Solution | Reference(s) |
| Low or No Labeling Yield | Suboptimal molar ratio, temperature, or incubation time. | Optimize the molar excess of one reactant (1.5x to 10x). Increase temperature to 37°C or extend incubation time (up to 48h). | [11] |
| Degraded/hydrolyzed DBCO-NHS ester reagent. | Use fresh reagents. Allow vials to warm to room temperature before opening to prevent moisture condensation. | [10][11] | |
| Incompatible buffer (contains amines like Tris or azides). | Use an appropriate amine-free, azide-free buffer like PBS. | [9][11] | |
| High Background / Non-Specific Binding | DBCO-fluorophore concentration is too high or incubation is too long. | Decrease the probe concentration and/or reduce the incubation time. | [18] |
| Inefficient washing after labeling. | Increase the number and duration of wash steps after incubation. | [10][18] | |
| Hydrophobic interactions of the DBCO group. | Perform labeling in serum-free media. Consider adding a mild non-ionic detergent (e.g., Tween-20) to wash buffers. | [10][18] | |
| Inconsistent Results | Variability in cell health, density, or reagent preparation. | Ensure consistent cell culture conditions. Prepare fresh stock solutions for each experiment. | [18] |
| Variability in reaction parameters (molar ratio, temperature, time). | Carefully control all reaction parameters between experiments. | [9] |
Comparative Efficiency of Click Chemistry Reagents
DBCO reagents exhibit rapid reaction kinetics, a key factor in their high labeling efficiency. The speed of a click reaction is measured by its second-order rate constant (k₂). A higher value indicates a faster reaction.
| Reagent | Reaction Type | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics | Reference(s) |
| DBCO | SPAAC | ~0.1 - 1.0 | High reactivity, widely used, but can be hydrophobic. | [3][19] |
| DBCO-PEG | SPAAC | ~0.3 - 2.1 | PEG spacer enhances aqueous solubility and can improve reaction rates. | [19] |
| BCN | SPAAC | ~0.06 - 0.1 | Smaller and less lipophilic than DBCO, but generally has slower reaction rates. | [3][20] |
| DIFO | SPAAC | ~0.076 | Electron-withdrawing fluorine atoms enhance reactivity compared to some other cyclooctynes. | [3] |
| Terminal Alkynes | CuAAC | Very fast (rate acceleration of 10⁷ to 10⁸) | Requires a cytotoxic copper catalyst, limiting its use in live cells. | [19] |
References
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
Application Notes and Protocols for DBCO-Dextran Sulfate in Biomaterial Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The surface properties of a biomaterial dictate its interaction with the biological environment, influencing outcomes such as biocompatibility, immunogenicity, and therapeutic efficacy. Surface modification is a critical strategy to enhance the performance of medical devices, tissue engineering scaffolds, and drug delivery systems[1][2]. This document details the use of Dibenzocyclooctyne-Dextran Sulfate (B86663) (DBCO-Dextran Sulfate) for covalently modifying biomaterial surfaces through copper-free click chemistry.
Dextran (B179266) is a biocompatible, non-toxic, and biodegradable polysaccharide that has been clinically used for decades[3]. Its sulfated form, Dextran Sulfate (DXS), exhibits a range of valuable biological activities, including anticoagulant properties and the ability to interact with biological receptors, making it a promising candidate for creating bio-functional surfaces[4][5][6]. By functionalizing dextran sulfate with a DBCO group, it can be readily and specifically conjugated to any biomaterial surface that has been modified to present azide (B81097) (-N₃) groups. This reaction, a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently in aqueous conditions without the need for cytotoxic copper catalysts, making it ideal for biomedical applications[7][8][9].
The resulting dextran sulfate-coated surface can offer significantly improved properties:
-
Enhanced Biocompatibility: Dextran-based hydrogels and coatings show good biocompatibility and can reduce inflammatory responses[10][11].
-
Reduced Protein Adsorption (Anti-Fouling): Hydrophilic dextran layers resist non-specific protein adsorption, a key factor in preventing device failure and thrombus formation[2][12][13].
-
Improved Hemocompatibility: The anticoagulant nature of dextran sulfate can be beneficial for blood-contacting devices like stents[4][14][15].
-
Cell Adhesion Control: Dextran surfaces can limit non-specific cell adhesion and spreading[3].
-
Targeted Delivery: DXS can be recognized by macrophage surface receptors, enabling targeted drug delivery to sites of inflammation[4][5].
Principle of Modification
The modification strategy is based on a two-step process. First, the biomaterial of interest is functionalized to introduce azide groups onto its surface. Second, the azide-modified surface is exposed to a solution of DBCO-Dextran Sulfate, leading to a spontaneous and covalent ligation via the SPAAC reaction. This process forms a stable, hydrated layer of dextran sulfate on the biomaterial.
Quantitative Data Summary
The following tables summarize key quantitative data for the components and expected outcomes of the modification process.
Table 1: Properties of DBCO-Functionalized Dextran
| Parameter | Value Range | Source |
|---|---|---|
| Molecular Weight | 3 kDa to 2,000 kDa | [7][8] |
| DBCO Groups per Molecule | 1 to 50 (dependent on MW) | [7][8] |
| Solubility | Good in aqueous solutions | [7][16] |
| Purity | Purified by size exclusion chromatography | [7][17] |
| Storage Conditions | 4°C, protected from light |[7][8][16] |
Table 2: Biological Properties & Performance of Dextran Sulfate Coatings
| Property | Observation | Source |
|---|---|---|
| Biocompatibility | Mild tissue response in vivo; low cytotoxicity in vitro. | [10][11][18] |
| Hemocompatibility | Reduced platelet adhesion and thrombin generation. | [14][15] |
| Anti-Fouling | Negligible protein adsorption on oxidized dextran surfaces. | [12][13] |
| Cell Interaction | Limits fibroblast adhesion and spreading. | [3] |
| Bacterial Adhesion | Efficiently prevented Staphylococcus aureus adhesion. | [14][15] |
| Drug Release | Capable of controlled release of therapeutic agents (e.g., Tacrolimus). |[14][15] |
Experimental Protocols
Protocol 1: Preparation of an Azide-Modified Surface (Example: Silanization)
This protocol describes a general method for introducing azide groups onto silica-based or metal-oxide-containing biomaterials.
Materials:
-
Biomaterial substrate (e.g., glass coverslip, silicon wafer, titanium disc)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic solvents)
-
Anhydrous Toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Azidoacetic acid N-hydroxysuccinimide ester (NHS-Azide)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Deionized (DI) water, Ethanol (B145695)
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse the substrate in Piranha solution for 1 hour to clean and generate surface hydroxyl (-OH) groups.
-
Rinse extensively with DI water and dry under a stream of nitrogen gas.
-
-
Silanization (Amine Functionalization):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dry substrates in the APTES solution for 2 hours at room temperature under an inert atmosphere.
-
Rinse the substrates with toluene, followed by ethanol, and cure in an oven at 110°C for 30 minutes. This creates a surface terminated with primary amine (-NH₂) groups.
-
-
Azide Group Installation:
-
Prepare a solution of 10 mg/mL NHS-Azide in anhydrous DMF.
-
Add TEA to the solution at a final concentration of 1% (v/v).
-
Immerse the amine-functionalized substrates in the NHS-Azide solution and react for 4 hours at room temperature.
-
Rinse the substrates thoroughly with DMF, followed by ethanol and DI water.
-
Dry the azide-modified substrates under nitrogen and store in a desiccator until use.
-
Protocol 2: Covalent Immobilization of DBCO-Dextran Sulfate
This protocol details the copper-free click chemistry reaction to attach DBCO-Dextran Sulfate to the prepared azide-modified surface.
Materials:
-
Azide-modified biomaterial substrates (from Protocol 3.1)
-
DBCO-Dextran Sulfate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DI Water
Procedure:
-
Reagent Preparation:
-
Dissolve DBCO-Dextran Sulfate in PBS to a final concentration of 5-10 mg/mL. Vortex gently to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Place the azide-modified substrates in a suitable reaction vessel (e.g., petri dish, multi-well plate).
-
Cover the substrates completely with the DBCO-Dextran Sulfate solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature on a gentle orbital shaker. The reaction can also be performed at 4°C for longer durations (e.g., 48 hours) to minimize potential degradation of sensitive components[19].
-
-
Washing:
-
After incubation, remove the substrates from the reaction solution.
-
Wash the surfaces thoroughly by immersing them in fresh PBS three times for 5 minutes each to remove any non-covalently bound polymer.
-
Perform a final rinse with DI water.
-
-
Drying and Storage:
-
Dry the modified substrates under a stream of nitrogen.
-
Store in a sterile, dry container at 4°C until further characterization or use.
-
Protocol 3: Surface Characterization
It is essential to characterize the modified surface to confirm successful immobilization and determine its properties.
Recommended Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur (from the sulfate groups) and changes in the elemental composition (C, N, O, Si) of the surface, verifying covalent attachment.
-
Contact Angle Goniometry: To measure the surface wettability. A successful dextran sulfate coating will result in a significant decrease in the water contact angle, indicating a more hydrophilic surface.
-
Atomic Force Microscopy (AFM): To analyze the surface topography and roughness. AFM can reveal the formation of a uniform polymer layer[20].
-
Ellipsometry: To measure the thickness of the grafted dextran sulfate layer, providing quantitative information on the grafting density[12].
Protocol 4: In Vitro Evaluation of Bio-performance
1. Protein Adsorption (Anti-Fouling) Assay:
-
Incubate both modified and unmodified (control) substrates in a solution of a model protein, such as Fibrinogen or Bovine Serum Albumin (BSA) (1 mg/mL in PBS), for 1 hour at 37°C.
-
Rinse thoroughly with PBS to remove non-adsorbed protein.
-
Quantify the amount of adsorbed protein using a suitable protein assay (e.g., Micro-BCA assay) or surface-sensitive techniques like XPS. A significant reduction in protein adsorption is expected for the modified surface[12][13].
2. Cell Viability and Adhesion Assay:
-
Sterilize the modified and control substrates (e.g., with 70% ethanol and UV irradiation).
-
Seed a relevant cell type (e.g., human fibroblasts or endothelial cells) onto the substrates at a defined density.
-
Culture for 24-72 hours under standard cell culture conditions.
-
Assess cell viability using a live/dead staining assay (e.g., Calcein AM/Ethidium Homodimer-1).
-
Quantify cell adhesion and proliferation using assays like the MTT assay or by counting cells after staining with a nuclear dye (e.g., DAPI). Dextran sulfate surfaces are expected to limit non-specific cell adhesion[3][10].
References
- 1. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Modification of Biomaterials: A Quest for Blood Compatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dextran.com [dextran.com]
- 4. mdpi.com [mdpi.com]
- 5. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications [ouci.dntb.gov.ua]
- 7. Dextran, DBCO Functional [nanocs.net]
- 8. Dextran, DBCO Functional [nanocs.net]
- 9. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro biocompatibility of biodegradable dextran-based hydrogels tested with human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo biocompatibility of dextran-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Nonfouling characteristics of dextran-containing surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo evaluation of a dextran-graft-polybutylmethacrylate copolymer coated on CoCr metallic stent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo evaluation of a dextran-graft-polybutylmethacrylate copolymer coated on CoCr metallic stent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dextran-Dibenzocyclooctyne - CD Bioparticles [cd-bioparticles.net]
- 17. Dextran-Dibenzocyclooctyne - CD Bioparticles [cd-bioparticles.net]
- 18. In vitro and in vivo biocompatibility of dextran dialdehyde cross-linked gelatin hydrogel films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient Synthesis of Heparinoid Bioconjugates for Tailoring FGF2 Activity at the Stem Cell–Matrix Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of the surfaces generated by liposome binding to the modified dextran matrix of a surface plasmon resonance sensor chip - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-Dextran Sulfate Click Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for the copper-free click reaction between Dibenzocyclooctyne (DBCO)-functionalized Dextran (B179266) Sulfate (B86663) and azide-containing molecules. This reaction, a type of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful bioorthogonal conjugation technique with wide-ranging applications in drug delivery, diagnostics, and biomaterial science.[1][2][]
The SPAAC reaction is characterized by its high efficiency, selectivity, and biocompatibility, as it proceeds rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[1][4][5] The stable triazole linkage formed ensures the integrity of the final conjugate.[1]
Experimental Protocols
This section outlines the necessary steps for preparing reagents and performing the DBCO-Dextran sulfate click reaction.
Materials
-
DBCO-functionalized Dextran Sulfate (commercially available or synthesized)
-
Azide-modified molecule of interest (e.g., peptide, oligonucleotide, small molecule drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate buffer (pH 7-9).[4][6] Avoid buffers containing azides.[4]
-
Organic Solvent (if needed for dissolving reagents): Anhydrous DMSO or DMF.[7][8]
-
Purification system: Dialysis tubing, size-exclusion chromatography (SEC) columns, or ultrafiltration units.[9]
-
Analytical instruments for characterization (e.g., FTIR, NMR, UV-Vis spectrophotometer).
Protocol: DBCO-Dextran Sulfate Click Reaction
-
Reagent Preparation:
-
Dissolve the DBCO-Dextran sulfate in the chosen aqueous reaction buffer to the desired concentration.
-
If the azide-modified molecule is not readily soluble in the aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[8] Ensure the final concentration of the organic solvent is low (typically <20%) to avoid denaturation of biomolecules.[8]
-
-
Click Reaction:
-
Combine the DBCO-Dextran sulfate solution with the azide-modified molecule solution in a suitable reaction vessel.
-
The recommended molar ratio of DBCO to azide (B81097) is typically between 1.5:1 and 3:1 to ensure complete consumption of the limiting reagent.[4][8]
-
Incubate the reaction mixture at room temperature (20-25°C) or at 4°C.[8] Reaction times can range from 4 to 12 hours, with longer incubation times potentially improving yields, especially at lower temperatures.[4][8][10]
-
-
Purification of the Conjugate:
-
Following the incubation period, purify the Dextran sulfate conjugate to remove unreacted starting materials and byproducts.
-
Dialysis: This method is effective for removing small molecules, excess reagents, and salts from the dextran conjugate.[9]
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is suitable for purifying larger dextran conjugates.
-
Ultrafiltration: This method uses pressure to separate molecules based on their size and can be used to concentrate the product and remove smaller impurities.[9]
-
Precipitation: In some cases, the dextran conjugate can be precipitated out of solution by adding a specific solvent.[9]
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation through various analytical techniques.
-
FTIR Spectroscopy: Look for the disappearance of the azide peak (around 2100 cm⁻¹) and the appearance of characteristic peaks for the triazole ring. The presence of the sulfate group can be confirmed by the S=O asymmetric vibration around 1219 cm⁻¹.[11]
-
NMR Spectroscopy: ¹H NMR can be used to identify signals corresponding to the newly formed triazole ring and confirm the presence of both the dextran sulfate and the conjugated molecule.
-
UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, UV-Vis spectroscopy can be used to quantify the degree of conjugation.
-
Data Presentation
The following table summarizes key quantitative parameters for optimizing the DBCO-Dextran sulfate click reaction.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1[4][8] | The component that is more abundant or less critical should be in excess.[8] |
| Reaction Temperature | 4°C to 37°C[4][8] | Higher temperatures can increase the reaction rate but may impact the stability of sensitive biomolecules.[8] |
| Reaction Time | 4 - 12 hours[4][8][10] | Longer incubation times can lead to improved yields.[4] |
| pH | 7 - 9[4] | Use non-amine-containing buffers such as PBS, HEPES, or carbonate/bicarbonate.[4] |
| Solvent | Aqueous buffer (e.g., PBS)[6][8] | For poorly soluble reagents, a minimal amount (<20%) of an organic co-solvent like DMSO or DMF can be used.[8] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. interchim.fr [interchim.fr]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. How are dextran conjugates purified? | AAT Bioquest [aatbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
Purification of DBCO-Dextran Sulfate Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Dibenzocyclooctyne (DBCO)-Dextran Sulfate (B86663) conjugates. These conjugates are valuable tools in bioconjugation and drug delivery applications, enabling the attachment of azide-modified molecules through copper-free click chemistry. Proper purification is critical to remove unreacted starting materials and ensure the quality and reliability of the final conjugate.
Introduction
Dextran (B179266) sulfate is a sulfated polysaccharide with a polyanionic nature, while DBCO is a strained alkyne used for bioorthogonal conjugation. The combination of these two moieties creates a versatile platform for targeted delivery and imaging. The purification process aims to separate the desired DBCO-Dextran Sulfate conjugate from unconjugated DBCO reagents and any potential side products. The primary purification methods employed are size exclusion chromatography (SEC) and dialysis, which separate molecules based on their size.
Data Presentation
Effective purification is essential for obtaining a high-purity DBCO-Dextran Sulfate conjugate. The following table summarizes typical quantitative data expected from a successful purification process.
| Parameter | Method | Typical Value | Purpose |
| Purity | Size Exclusion Chromatography (SEC) | >95% | To ensure the final product is free from unconjugated DBCO and other impurities. |
| Yield | Gravimetric or Spectrophotometric | 60-80% | To determine the efficiency of the conjugation and purification process. |
| Degree of Substitution (DoS) | UV-Vis Spectroscopy (A309 nm) | 2-10 DBCO molecules per dextran sulfate chain | To quantify the number of reactive DBCO groups on the dextran sulfate backbone. |
| Endotoxin Levels | LAL Assay | <0.5 EU/mg | Critical for in vivo applications to ensure the absence of pyrogenic substances. |
Experimental Protocols
This section details the step-by-step methodologies for the purification and characterization of DBCO-Dextran Sulfate conjugates.
Purification by Size Exclusion Chromatography (SEC)
SEC is the preferred method for purifying DBCO-Dextran Sulfate conjugates as it effectively separates the large conjugate from smaller, unreacted DBCO molecules.[1]
Materials:
-
Crude DBCO-Dextran Sulfate conjugate solution
-
SEC column (e.g., Sephadex G-25, G-50, or equivalent)
-
Elution buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Fraction collector
-
UV-Vis Spectrophotometer
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the chosen elution buffer.
-
Sample Loading: Carefully load the crude conjugate solution onto the top of the column. The sample volume should not exceed 5% of the total column volume for optimal separation.
-
Elution: Begin the elution with the buffer at a constant flow rate.
-
Fraction Collection: Collect fractions of a defined volume.
-
Analysis: Monitor the absorbance of the collected fractions at 280 nm (for protein contaminants if applicable) and 309 nm (for the DBCO group). The DBCO-Dextran Sulfate conjugate is expected to elute in the initial fractions (void volume), while the smaller, unreacted DBCO molecules will elute later.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using techniques like ultrafiltration.
Purification by Dialysis
Dialysis is a simpler, though often slower, alternative to SEC for removing small molecule impurities.[2]
Materials:
-
Crude DBCO-Dextran Sulfate conjugate solution
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa
-
Large volume of dialysis buffer (e.g., deionized water or PBS)
-
Magnetic stirrer and stir bar
Protocol:
-
Prepare Dialysis Tubing: Pre-soak the dialysis tubing in the dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Load the crude conjugate solution into the dialysis bag and securely clip both ends.
-
Dialysis: Immerse the sealed dialysis bag in a large beaker containing the dialysis buffer. Stir the buffer gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer every 4-6 hours for a total of 24-48 hours to ensure complete removal of small molecular weight impurities.
-
Recovery: Carefully remove the purified conjugate solution from the dialysis bag.
Characterization of Purified Conjugate
3.3.1. Determination of Purity by Analytical SEC
-
Inject a small aliquot of the purified conjugate onto an analytical SEC column.
-
A single, sharp peak indicates a high degree of purity.[3] The presence of later-eluting peaks would suggest residual small molecule impurities.
3.3.2. Quantification of DBCO Incorporation (Degree of Substitution)
-
The degree of DBCO incorporation can be determined using UV-Vis spectroscopy.[4]
-
Measure the absorbance of the purified conjugate solution at 309 nm, which is the characteristic absorbance maximum for the DBCO group.[5]
-
The concentration of DBCO can be calculated using the Beer-Lambert law (A = εcl), with the molar extinction coefficient (ε) of DBCO being approximately 12,000 M⁻¹cm⁻¹.
-
The concentration of dextran sulfate can be determined gravimetrically or by using a polysaccharide quantification assay.
-
The Degree of Substitution is calculated as the molar ratio of DBCO to dextran sulfate.
Mandatory Visualizations
Caption: Experimental workflow for the purification and characterization of DBCO-Dextran sulfate conjugates.
Caption: Bioorthogonal conjugation reaction of DBCO-Dextran sulfate with an azide-modified molecule.
References
Applications of Dextran Sulfate in Immunology Research
Dextran (B179266) sulfate (B86663), a sulfated polysaccharide, has become an invaluable tool in immunology research due to its diverse and potent effects on the immune system. Its applications range from inducing disease models that mimic human conditions to acting as a powerful stimulant for immune cells and an adjuvant in vaccine development. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals to effectively utilize dextran sulfate in their studies.
Induction of Experimental Colitis
Dextran sulfate sodium (DSS) is widely used to induce acute and chronic colitis in animal models, creating a robust and reproducible model of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] The underlying mechanism involves DSS's direct toxic effect on colonic epithelial cells, which disrupts the mucosal barrier and allows luminal bacteria to trigger an inflammatory response.[1][2]
Several factors influence the severity and characteristics of DSS-induced colitis, including the molecular weight of DSS, its concentration, the duration of administration, and the genetic background of the mouse strain.[1][2][3][4]
| Parameter | Recommendation | Expected Outcome |
| Mouse Strain | C57BL/6 or BALB/c (6-8 weeks old)[1][3] | C57BL/6 mice tend to develop a chronic phase of colitis, while BALB/c mice often recover after DSS withdrawal.[3][5] |
| DSS Molecular Weight | 36,000–50,000 Da[1][4] | This molecular weight range has been shown to be most effective in inducing severe colitis.[3][4] |
| DSS Concentration | 2.5–5% (w/v) in drinking water[1] | Higher concentrations lead to more severe colitis. The optimal concentration should be titrated.[1] |
| Administration Period | 5–7 consecutive days for acute colitis[1] | For chronic models, cycles of DSS administration (e.g., 7 days) followed by recovery periods (e.g., 7-14 days) are used.[2][4] |
-
Animal Acclimation: Acclimate 6-8 week old C57BL/6 or BALB/c mice to the facility for at least one week.[1]
-
Baseline Measurements: Record the initial body weight, and collect fecal pellets to assess baseline stool consistency and the presence of blood.[1]
-
DSS Administration: Prepare a 2.5-5% (w/v) solution of DSS (MW 36,000–50,000 Da) in autoclaved drinking water.[1] Provide this solution as the sole source of drinking water for 5-7 consecutive days.[1] Control mice should receive regular autoclaved drinking water.
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of rectal bleeding. A Disease Activity Index (DAI) should be calculated (see table below).
-
Termination and Tissue Collection: At the end of the administration period (or when ethical endpoints are reached), euthanize the mice. Collect the colon and measure its length and weight. A portion of the colon can be fixed in 10% buffered formalin for histology, and another portion can be used for cytokine analysis or RNA extraction.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed | None |
| 1 | 1-5 | Soft but still formed | Hemoccult positive |
| 2 | 5-10 | Soft | Visible blood in stool |
| 3 | 10-15 | Very soft, semi-formed | Rectal bleeding |
| 4 | >15 | Watery diarrhea | Gross rectal bleeding |
The cytokine profile in DSS-induced colitis varies between the acute and chronic phases.[6][7][8]
| Phase | Predominant Immune Response | Key Cytokines Elevated |
| Acute | Th1/Th17-mediated[6][7][8] | TNF-α, IL-6, IL-1β, IL-12, IL-17, IFN-γ[3][6][7][8][9] |
| Chronic | Th2-mediated[6][7][8] | IL-4, IL-6, IL-10[3][6][7][8] |
Workflow for DSS-Induced Acute Colitis Model
References
- 1. benchchem.com [benchchem.com]
- 2. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct cytokine patterns identified from multiplex profiles of murine DSS and TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. A characterization of pro-inflammatory cytokines in dextran sulfate sodium-induced chronic relapsing colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DBCO-Dextran Sulfate Conjugation Yield
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address low efficiency in DBCO-Dextran sulfate (B86663) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low or no conjugation between my DBCO-Dextran sulfate and azide-functionalized molecule. What are the most common causes?
Low or no conjugation can stem from several factors, broadly categorized as suboptimal reaction conditions, poor reagent quality, or issues related to the inherent properties of the molecules being conjugated.[1] A systematic approach to troubleshooting involves evaluating each of these areas.
Q2: How do I choose the optimal reaction conditions for my DBCO-Dextran sulfate conjugation?
The efficiency of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is influenced by several key parameters.[1] These include the molar ratio of reactants, reaction temperature, incubation time, and the pH and composition of the buffer.[2]
Q3: Could the quality of my DBCO-Dextran sulfate or azide-containing molecule be the issue?
Absolutely. The stability and purity of your reagents are critical. DBCO reagents, particularly if they have been functionalized through NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[2] It is crucial to ensure that both the DBCO-Dextran sulfate and the azide-functionalized molecule have been successfully synthesized and purified before proceeding with the conjugation.[1]
Q4: Are there any specific challenges associated with using Dextran (B179266) Sulfate in this conjugation?
Yes, Dextran sulfate presents unique challenges. Its high negative charge density due to the sulfate groups can lead to electrostatic repulsion or non-specific interactions with other charged molecules in the reaction.[3] Additionally, high concentrations of dextran sulfate can significantly increase the viscosity of the solution, potentially hindering reaction kinetics. The inherent hydrophilicity of dextran sulfate might also contrast with the hydrophobicity of the DBCO group, which in some cases has been shown to induce aggregation of the molecules it is attached to.[4]
Q5: How can I confirm that my Dextran Sulfate is properly functionalized with DBCO groups?
Quantifying the degree of labeling is a critical quality control step. The DBCO group has a characteristic UV absorbance at approximately 309-310 nm, which can be used for quantification.[5] Comparing the absorbance at 309 nm with the concentration of dextran sulfate (which can be determined by assays such as the Azure A or dimethylene blue assay) can provide an estimate of the degree of labeling.
Q6: What purification methods are suitable for separating the DBCO-Dextran sulfate conjugate from unreacted components?
Size-exclusion chromatography (SEC) is a common and effective method for purifying polysaccharide conjugates.[6][7] It separates molecules based on their hydrodynamic volume, allowing for the removal of smaller, unreacted azide-containing molecules. Dialysis can also be used, particularly for removing small molecule impurities, but it is a slower process.
Quantitative Data Summary
Optimizing reaction conditions is crucial for maximizing conjugation efficiency. The following table summarizes recommended starting points for DBCO-Dextran sulfate conjugations.
| Parameter | Recommended Range | Optimal Value | Considerations for Dextran Sulfate |
| Molar Ratio (DBCO:Azide) | 1:1.5 to 1:10 (or inverted) | 1:3 to 1:5 | To drive the reaction to completion, a molar excess of the less critical or more abundant component is recommended.[1] |
| pH | 7.0 - 8.5 | 7.4 | The SPAAC reaction is generally efficient over a broad pH range.[1] Buffers should not contain sodium azide (B81097).[2] |
| Temperature | 4°C to 37°C | Room Temperature (20-25°C) | Higher temperatures can increase the reaction rate, but the stability of the biomolecules must be considered.[2] |
| Incubation Time | 2 - 48 hours | 4 - 12 hours | Longer incubation times may be necessary for sterically hindered systems or at lower temperatures.[2] |
| Solvent | Aqueous Buffer (e.g., PBS) | PBS, pH 7.4 | If the azide-functionalized molecule has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction buffer.[1] |
Experimental Protocols
Protocol: Conjugation of an Azide-Functionalized Molecule to DBCO-Dextran Sulfate
This protocol outlines a general procedure for the copper-free click reaction between DBCO-Dextran sulfate and an azide-containing molecule.
Materials:
-
DBCO-Dextran sulfate
-
Azide-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Anhydrous DMSO (if required for dissolving the azide-molecule)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DBCO-Dextran sulfate in the reaction buffer at a desired concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of the azide-functionalized molecule. If it is not readily soluble in the aqueous buffer, first dissolve it in a minimal amount of anhydrous DMSO and then dilute it with the reaction buffer.
-
-
Reaction Setup:
-
In a reaction tube, add the DBCO-Dextran sulfate solution.
-
Add the desired molar excess of the azide-functionalized molecule to the DBCO-Dextran sulfate solution. A typical starting point is a 3- to 5-fold molar excess of the azide molecule.
-
Gently mix the components. If a high concentration of dextran sulfate is used, the solution may be viscous.
-
-
Incubation:
-
Purification:
-
Purify the conjugate to remove unreacted azide-functionalized molecules and any byproducts.
-
Size-exclusion chromatography (SEC) is recommended. Equilibrate the SEC column with the desired storage buffer (e.g., PBS).
-
Load the reaction mixture onto the column and collect fractions.
-
Monitor the fractions by UV-Vis spectroscopy at 280 nm (if the azide-molecule is a protein) and 309 nm (for the DBCO group) to identify the fractions containing the purified conjugate.
-
-
Characterization:
-
Pool the fractions containing the purified conjugate.
-
Determine the concentration of the conjugate and the degree of labeling using UV-Vis spectroscopy or other appropriate analytical methods.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low DBCO-Dextran sulfate conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications [mdpi.com]
- 4. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dextran-Dibenzocyclooctyne - CD Bioparticles [cd-bioparticles.net]
- 7. Dextran, DBCO Functional [nanocs.net]
Technical Support Center: Optimizing DBCO-Dextran Sulfate Reactions
Welcome to the technical support center for the optimization of DBCO-Dextran Sulfate (B86663) reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the conjugation of DBCO moieties to dextran (B179266) sulfate and subsequent click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended molar excess of DBCO-NHS ester for labeling Dextran Sulfate?
A1: For optimal labeling, a molar excess of the DBCO-NHS ester is recommended. A starting point of 10-50 fold molar excess of the DBCO reagent over the available hydroxyl groups on the dextran sulfate is a common recommendation for modifying biopolymers.[1][2] However, the ideal ratio is dependent on the specific dextran sulfate (molecular weight, degree of sulfation) and the desired degree of labeling (DOL). It is highly advisable to perform a titration to determine the optimal molar excess for your specific experiment.[1]
Q2: What are the optimal reaction conditions (temperature and time) for the DBCO-azide click reaction?
A2: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is efficient over a range of temperatures, typically from 4°C to 37°C.[3][4] Higher temperatures will generally increase the reaction rate. A common starting point is to incubate the reaction for 4-12 hours at room temperature.[3][5] For sensitive molecules or to improve stability, the reaction can be performed overnight at 4°C.[6][7] If the reaction yield is low, extending the incubation time to 24-48 hours may be beneficial.[3]
Q3: Which buffers and solvents are compatible with the DBCO-Dextran Sulfate reaction?
A3: For the initial labeling of dextran sulfate with a DBCO-NHS ester, an amine-free buffer with a pH of 7.2-8.0 is optimal for the reaction with hydroxyl groups (after activation) or any available primary amines.[1] Phosphate-buffered saline (PBS) is a commonly used buffer.[8] It is critical to avoid buffers containing primary amines, such as Tris, as they will compete with the dextran sulfate for reaction with the NHS ester.[4] DBCO-NHS esters are often not readily soluble in aqueous buffers and should first be dissolved in an anhydrous organic solvent like DMSO or DMF.[9] The final concentration of the organic solvent in the reaction mixture should be kept low (ideally below 20%) to avoid precipitation of the dextran sulfate.[6] For the subsequent click reaction with an azide-containing molecule, aqueous buffers like PBS are also suitable, but they must be free of sodium azide (B81097), as it will react with the DBCO group.[3]
Q4: How can I purify the DBCO-Dextran Sulfate conjugate?
A4: Purification of DBCO-Dextran Sulfate is crucial to remove unreacted DBCO reagent. Common methods for purifying dextran conjugates include size-exclusion chromatography (SEC), spin desalting columns, and dialysis.[10] These methods separate molecules based on size, allowing the removal of the smaller, unreacted DBCO reagent from the larger DBCO-Dextran Sulfate conjugate. The choice of method will depend on the scale of your reaction and the molecular weight of your dextran sulfate.
Q5: How can I determine the Degree of Labeling (DOL) of my DBCO-Dextran Sulfate?
A5: The degree of labeling can be determined using UV-Vis spectrophotometry. DBCO has a characteristic absorbance peak at approximately 309 nm.[3] By measuring the absorbance of the purified conjugate at this wavelength, you can quantify the amount of DBCO incorporated. You will also need to determine the concentration of dextran sulfate in your sample, which can be done using a standard carbohydrate quantification assay if the absorbance of dextran sulfate itself does not interfere.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in a DBCO-Dextran Sulfate conjugation can be frustrating. The following guide provides potential causes and solutions to help you optimize your reaction.
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio | Optimize the molar excess of the DBCO-NHS ester during the labeling step. A higher excess can drive the reaction to completion. For the click reaction, a 1.5 to 10-fold molar excess of one reactant is a good starting point.[3] |
| Degraded DBCO Reagent | DBCO-NHS esters are moisture-sensitive.[4] Always allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7] Store solid DBCO reagents at -20°C, protected from light and moisture.[1] |
| Inefficient Initial Labeling | Confirm the successful labeling of dextran sulfate with DBCO before proceeding to the click reaction. Use UV-Vis spectroscopy to check for the characteristic DBCO absorbance at ~309 nm on a purified sample of DBCO-Dextran Sulfate. |
| Incompatible Buffer | For the NHS ester reaction, ensure the buffer is amine-free (e.g., PBS) and at the optimal pH (7.2-8.0).[1] For the click reaction, ensure the buffer does not contain sodium azide.[3] |
| Precipitation of Reactants | Dextran sulfate may precipitate in the presence of high concentrations of organic solvents. Keep the final concentration of DMSO or DMF below 20%.[6] The hydrophobicity of the DBCO group can also lead to precipitation at high degrees of labeling.[3] Consider using a DBCO reagent with a hydrophilic PEG spacer to improve solubility.[3] |
| Insufficient Reaction Time or Temperature | Increase the incubation time (up to 48 hours) or temperature (up to 37°C) for the click reaction, keeping in mind the stability of your azide-containing molecule.[3][5] |
Issue 2: Difficulty in Purifying the Conjugate
| Potential Cause | Recommended Solution |
| Inappropriate Purification Method | For large dextran sulfate molecules, size-exclusion chromatography or dialysis with an appropriate molecular weight cut-off (MWCO) membrane are effective. For smaller scale reactions, spin desalting columns are a rapid option.[10] |
| Aggregation of the Conjugate | The introduction of hydrophobic DBCO groups can sometimes lead to aggregation. Perform purification in a buffer that helps maintain the solubility of the conjugate. The inclusion of a small amount of non-ionic detergent might be considered, but its compatibility with downstream applications must be verified. |
| Co-elution of Unreacted Reagent | If using size-exclusion chromatography, ensure the column has sufficient resolution to separate the DBCO-Dextran Sulfate from the unreacted DBCO reagent. A longer column or a resin with a smaller pore size might be necessary. |
Data Presentation
Table 1: Recommended Reaction Conditions for DBCO-Dextran Sulfate Labeling (NHS Ester Chemistry)
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-NHS Ester | 10 - 50 fold | Titration is recommended to find the optimal ratio for the desired DOL.[1] |
| Dextran Sulfate Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of precipitation. |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris will compete with the reaction.[4] |
| pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with hydroxyl groups or primary amines.[1] |
| Organic Solvent (Co-solvent) | < 20% (v/v) DMSO or DMF | Necessary to dissolve the DBCO-NHS ester, but high concentrations can cause precipitation.[6] |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for the labeling reaction. |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C.[11] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming unreacted NHS esters.[12] |
Table 2: Recommended Reaction Conditions for DBCO-Azide Click Chemistry
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess.[3] |
| Temperature | 4°C - 37°C | Higher temperatures increase the reaction rate.[3][4] |
| Reaction Time | 4 - 12 hours | Can be extended up to 48 hours to improve yield.[3] |
| Reaction Buffer | Azide-free buffer (e.g., PBS) | Sodium azide will compete with the azide-functionalized molecule.[3] |
Experimental Protocols
Protocol 1: DBCO-Functionalization of Dextran Sulfate
This protocol describes the functionalization of dextran sulfate with a DBCO-NHS ester.
Materials:
-
Dextran Sulfate
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester for increased solubility)
-
Anhydrous DMSO or DMF
-
Amine-free Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., spin desalting column with appropriate MWCO or SEC system)
Procedure:
-
Prepare Dextran Sulfate Solution: Dissolve dextran sulfate in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup: Add the desired molar excess of the DBCO-NHS ester stock solution to the dextran sulfate solution. Ensure the final concentration of the organic solvent is below 20%. Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring or rotation.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted DBCO-NHS ester.[12]
-
Purification: Purify the DBCO-Dextran Sulfate from the excess, unreacted DBCO reagent and quenching buffer using a spin desalting column or size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at ~309 nm.
Protocol 2: Click Reaction of DBCO-Dextran Sulfate with an Azide-Containing Molecule
This protocol describes the copper-free click reaction between the DBCO-functionalized dextran sulfate and an azide-containing molecule.
Materials:
-
Purified DBCO-Dextran Sulfate
-
Azide-containing molecule of interest
-
Azide-free Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (if necessary)
Procedure:
-
Prepare Reactant Solutions: Dissolve the purified DBCO-Dextran Sulfate and the azide-containing molecule in the Azide-free Reaction Buffer at the desired concentrations.
-
Reaction Setup: Mix the DBCO-Dextran Sulfate and the azide-containing molecule at a recommended molar ratio of 1:1.5 to 1:10 (or vice versa, with the less precious component in excess).
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.
Mandatory Visualization
Caption: Experimental workflow for DBCO-Dextran Sulfate conjugation.
Caption: Troubleshooting workflow for low yield in DBCO-Dextran Sulfate reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: DBCO-Dextran Sulfate Labeling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the labeling efficiency of DBCO-Dextran sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of DBCO-Dextran sulfate labeling?
DBCO-Dextran sulfate labeling utilizes a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] In this "copper-free click chemistry" reaction, the dibenzocyclooctyne (DBCO) group on the dextran (B179266) sulfate reacts specifically with an azide-functionalized molecule to form a stable triazole linkage.[2][3] The reaction is driven by the ring strain of the DBCO group, allowing it to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[2]
Q2: What are the critical factors influencing the efficiency of the SPAAC reaction?
Several factors can impact the speed and yield of the SPAAC reaction, including:
-
Reagent Quality: The purity and stability of both the DBCO-Dextran sulfate and the azide-containing molecule are crucial.[4]
-
Reaction Conditions: pH, temperature, and the buffer system can significantly affect the reaction rate.[1]
-
Reactant Concentration: Higher concentrations of the reactants generally lead to a faster reaction.[1]
-
Steric Hindrance: Bulky chemical groups near the azide (B81097) or DBCO can physically impede the reaction.[1]
-
Solubility: Poor solubility of either reactant in the chosen solvent can limit the reaction rate.[1]
Q3: How should I store my DBCO-Dextran sulfate?
Proper storage is essential to maintain the reactivity of DBCO reagents. Solid DBCO-Dextran sulfate should be stored at -20°C, protected from light and moisture.[5] Stock solutions are typically prepared in anhydrous, water-miscible organic solvents like DMSO or DMF and can be stored at -20°C for a few months, although preparing them fresh is recommended.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your DBCO-Dextran sulfate labeling experiments.
Issue 1: Low or No Labeling Efficiency
If you observe low or no labeling, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio | Optimize the molar excess of one reactant. A common starting point is to use a 1.5 to 10-fold molar excess of the less critical or more abundant component.[4][5][7] |
| Inactive Reagents | Ensure proper storage and handling of both DBCO-Dextran sulfate and your azide-functionalized molecule.[4] Allow reagents to equilibrate to room temperature before opening to prevent condensation.[4] Use fresh reagents whenever possible. |
| Incompatible Buffer System | Avoid buffers containing azides (e.g., sodium azide as a preservative) as they will compete with your target molecule.[6][8] Buffers with primary amines (e.g., Tris, glycine) can react with NHS esters if you are using a DBCO-NHS ester to functionalize your dextran sulfate.[9] Phosphate-buffered saline (PBS) or HEPES are generally recommended.[4][10][11] |
| Suboptimal Temperature or Time | While many SPAAC reactions proceed at room temperature, increasing the temperature to 37°C can accelerate the reaction.[1][5] Extending the incubation time, sometimes up to 24-48 hours, can also improve yields.[4] |
| Steric Hindrance | The bulky nature of dextran sulfate may hinder the accessibility of the DBCO group. Consider using a DBCO reagent with a longer spacer arm (e.g., a PEG linker) to increase the distance between the dextran sulfate backbone and the reactive group.[4][5] |
| Low Reactant Concentration | Increase the concentration of one or both reactants to drive the reaction forward.[1] |
| Solubility Issues | If your azide-modified molecule has poor aqueous solubility, consider using a water-miscible organic co-solvent like DMSO or DMF.[1][7] However, the percentage of organic solvent should be optimized as it can impact reaction kinetics and the stability of biomolecules.[1][8] |
Issue 2: Inconsistent Labeling Results
Inconsistent results can be frustrating. Here are some factors to investigate:
| Potential Cause | Recommended Solution |
| Variable Reagent Quality | Use reagents from the same lot for a series of experiments to minimize variability. Always confirm the degree of labeling of your initial reactants if possible.[4] |
| Inconsistent Reaction Setup | Ensure accurate and consistent pipetting of all reagents. Prepare master mixes where possible to reduce variability between samples. |
| Hydrolysis of DBCO-NHS ester | If you are preparing your own DBCO-Dextran sulfate using an NHS ester, be aware that DBCO-NHS esters are moisture-sensitive and can hydrolyze.[4] Prepare these solutions immediately before use and discard any unused portion.[4] |
Issue 3: Precipitation During the Reaction
Precipitation can occur due to the properties of the reactants or the reaction conditions.
| Potential Cause | Recommended Solution |
| High Hydrophobicity | The DBCO group is hydrophobic and can sometimes lead to aggregation, especially when labeling large biomolecules.[4][5] Using DBCO reagents with integrated hydrophilic PEG linkers can help mitigate this issue.[5] |
| Inappropriate Solvent Concentration | If using an organic co-solvent like DMSO, ensure the final concentration is not too high, as this can cause precipitation of some biomolecules. A final DMSO concentration below 20% is often recommended.[7][12] |
| Polyanionic Nature of Dextran Sulfate | Dextran sulfate is highly negatively charged and can interact with positively charged molecules or surfaces.[13] Ensure your reaction vessel is compatible and consider the charge of your azide-modified molecule. |
Experimental Protocols
Protocol 1: General DBCO-Dextran Sulfate Labeling
This protocol provides a general workflow for labeling an azide-modified molecule with DBCO-Dextran sulfate.
-
Reagent Preparation:
-
Reaction Setup:
-
Incubation:
-
Purification:
Protocol 2: Characterization of Labeling Efficiency
To determine the degree of labeling (DOL), you can use UV-Vis spectrophotometry.
-
Measure Absorbance:
-
Calculate Degree of Labeling (DOL):
-
The DOL can be calculated using the Beer-Lambert law, taking into account the molar extinction coefficients of the DBCO group (~12,000 M⁻¹cm⁻¹) and your molecule of interest.[14]
-
Visualizations
Caption: General experimental workflow for DBCO-Dextran sulfate labeling.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. chondrex.com [chondrex.com]
- 14. benchchem.com [benchchem.com]
DBCO-Dextran Sulfate Solubility: Technical Support Center
Welcome to the Technical Support Center for DBCO-Dextran Sulfate (B86663). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with DBCO-Dextran Sulfate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to ensure the successful application of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: My DBCO-Dextran Sulfate is not dissolving in aqueous buffers. What is the primary reason for this?
A1: The insolubility of DBCO-Dextran Sulfate in aqueous buffers is often attributed to the hydrophobic nature of the dibenzocyclooctyne (DBCO) group. While dextran (B179266) sulfate itself is generally water-soluble, the addition of the bulky, nonpolar DBCO moiety significantly increases the molecule's hydrophobicity. This can lead to aggregation and precipitation in aqueous environments, especially at higher concentrations.
Q2: What are the recommended solvents for dissolving DBCO-Dextran Sulfate?
A2: Due to the hydrophobic DBCO group, it is recommended to first dissolve DBCO-Dextran Sulfate in a minimal amount of a water-miscible organic solvent before preparing an aqueous solution. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used for this purpose.[1] After initial dissolution in the organic solvent, the solution can be slowly diluted with the desired aqueous buffer to the final concentration.
Q3: How does the molecular weight of Dextran Sulfate affect the solubility of the DBCO-conjugate?
A3: Higher molecular weight dextran sulfate products may exhibit lower solubility in water compared to their lower molecular weight counterparts.[2] This trend can be exacerbated by the presence of the hydrophobic DBCO group. Therefore, when working with high molecular weight DBCO-Dextran Sulfate, it is crucial to start with lower concentrations and carefully optimize the dissolution protocol.
Q4: Can pH influence the solubility of DBCO-Dextran Sulfate?
A4: Yes, pH can affect the solubility. Dextran sulfate is a polyanionic polymer, and changes in pH can alter the charge distribution and conformation of the molecule in solution.[3][4] For dextran sulfate solutions, a pH range of 6-8 is generally recommended to maintain good solubility.[5] It is advisable to maintain the pH of your aqueous buffer within this range when preparing your DBCO-Dextran Sulfate solution.
Q5: My DBCO-Dextran Sulfate solution appears cloudy or forms a precipitate over time. What could be the cause?
A5: Cloudiness or precipitation that develops over time is likely due to aggregation of the DBCO-Dextran Sulfate molecules. This can be triggered by several factors, including high concentrations, suboptimal buffer conditions (e.g., pH, ionic strength), or prolonged storage of the solution. It is often recommended to use freshly prepared solutions for the best results. Aqueous solutions of dextran sulfate are not recommended to be stored for more than one day.[1]
Troubleshooting Guide
This guide provides solutions to common issues encountered with DBCO-Dextran Sulfate solubility.
| Issue | Possible Cause | Troubleshooting Steps |
| DBCO-Dextran Sulfate powder does not dissolve in water or aqueous buffer. | The hydrophobic DBCO group is preventing dissolution in the polar solvent. | 1. Use a small amount of a water-miscible organic solvent like DMSO or DMF to create a stock solution. 2. Gently vortex or sonicate the mixture to aid dissolution. 3. Slowly add the stock solution to your aqueous buffer while vortexing to reach the desired final concentration. |
| The solution is cloudy or hazy after dilution with an aqueous buffer. | Aggregation is occurring due to the hydrophobic interactions of the DBCO groups. | 1. Decrease the final concentration of the DBCO-Dextran Sulfate. 2. Increase the proportion of the organic co-solvent (e.g., start with 5-10% DMSO) in the final solution, ensuring it is compatible with your downstream application. 3. Optimize the pH of the aqueous buffer to be within the 6-8 range.[5] |
| A precipitate forms in the solution upon storage. | The compound is aggregating and falling out of solution over time. | 1. Prepare fresh solutions immediately before use. 2. If storage is necessary, consider storing at 4°C for a short period, but be aware that precipitation may still occur. 3. Avoid freeze-thaw cycles which can promote aggregation. |
| Inconsistent experimental results. | Variability in the solubilization of the DBCO-Dextran Sulfate. | 1. Standardize the dissolution protocol, including the type and volume of organic solvent, rate of addition to the aqueous buffer, and final concentration. 2. Ensure the DBCO-Dextran Sulfate is fully dissolved before use by visual inspection for any particulate matter. |
Quantitative Solubility Data
The following table summarizes the solubility of unconjugated Dextran Sulfate in various solvents. Note that the conjugation with the hydrophobic DBCO group will likely decrease the aqueous solubility and increase the solubility in organic solvents. This data should be used as a general guideline.
| Compound | Solvent | Solubility | Reference |
| Dextran Sulfate (MW ~40,000) | DMSO | ~30 mg/mL | [1] |
| Dextran Sulfate (MW ~40,000) | Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Dextran Sulfate (MW ~40,000) | PBS (pH 7.2) | ~10 mg/mL | [1] |
| Dextran Sulfate | Water | 100 mg/mL (may be slightly hazy for higher MW) | [2][3] |
| Dextran Sulfate Sodium Salt | Water | Freely soluble | [6] |
Experimental Protocols
Protocol 1: Standard Dissolution of DBCO-Dextran Sulfate
This protocol describes the recommended method for dissolving DBCO-Dextran Sulfate for use in aqueous experimental systems.
-
Prepare Stock Solution:
-
Weigh out the required amount of DBCO-Dextran Sulfate powder in a microcentrifuge tube.
-
Add a minimal volume of anhydrous DMSO or DMF to the powder. A common starting concentration for a stock solution is 10-50 mg/mL.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
-
Prepare Working Solution:
-
Obtain the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the buffer is at room temperature.
-
While gently vortexing the aqueous buffer, slowly add the DBCO-Dextran Sulfate stock solution dropwise to the buffer to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
-
Usage:
-
Use the freshly prepared DBCO-Dextran Sulfate solution immediately for your experiment to minimize the risk of aggregation.
-
Protocol 2: Assessing Solubility and Aggregation
This protocol provides a method to determine the approximate solubility limit and aggregation propensity of DBCO-Dextran Sulfate in a specific buffer.
-
Prepare a Concentrated Stock Solution:
-
Dissolve a known amount of DBCO-Dextran Sulfate in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
-
Serial Dilution:
-
Prepare a series of dilutions of the stock solution into your target aqueous buffer in a clear microplate or microcentrifuge tubes. Aim for a range of final concentrations (e.g., 0.1 mg/mL to 10 mg/mL).
-
-
Visual and Spectroscopic Analysis:
-
Visually inspect each dilution immediately after preparation for any signs of cloudiness or precipitation.
-
Measure the absorbance of each solution at 600 nm (A600) using a spectrophotometer. An increase in A600 indicates light scattering due to aggregation.
-
Incubate the samples at room temperature for a defined period (e.g., 1 hour, 4 hours) and repeat the visual inspection and A600 measurement to assess time-dependent aggregation.
-
-
Data Interpretation:
-
The highest concentration that remains clear and has a low A600 reading can be considered the approximate solubility limit under the tested conditions.
-
Visualizations
Caption: Workflow for dissolving DBCO-Dextran Sulfate.
Caption: Troubleshooting logic for DBCO-Dextran Sulfate solubility issues.
References
Technical Support Center: DBCO-Dextran Sulfate Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of aggregation of DBCO-Dextran sulfate (B86663) conjugates during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DBCO-Dextran sulfate conjugate aggregation?
A1: The aggregation of DBCO-Dextran sulfate conjugates is primarily driven by the hydrophobic nature of the dibenzocyclooctyne (DBCO) moiety.[1] In an aqueous environment, these hydrophobic DBCO groups tend to associate with each other to minimize their exposure to water, leading to the formation of aggregates.[1] Several factors can exacerbate this issue:
-
High Conjugate Concentration: At higher concentrations, the likelihood of intermolecular interactions between the hydrophobic DBCO groups increases, promoting aggregation.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability of the conjugate.[1][2]
-
Over-labeling: Attaching an excessive number of DBCO molecules to the dextran (B179266) sulfate backbone can increase the overall hydrophobicity of the conjugate, reducing its solubility.[2][3]
-
Improper Dissolution or Solvent Exchange: Rapidly diluting a conjugate from an organic solvent (like DMSO) into an aqueous buffer can cause "solvent-shifting" precipitation.[1]
-
Mechanical and Environmental Stress: Factors such as vigorous agitation, multiple freeze-thaw cycles, and elevated temperatures can induce aggregation.[2][4]
Q2: How can I visually identify if my DBCO-Dextran sulfate conjugate is aggregating?
A2: Aggregation can manifest in several ways, from subtle changes to obvious precipitation.[1] Visual cues include:
-
Turbidity or Cloudiness: The solution may appear hazy or milky, indicating the formation of insoluble aggregates.[1]
-
Visible Precipitates: In more severe cases, you may see solid particles settled at the bottom or floating in the solution.[1]
For more quantitative assessment, an increase in absorbance at higher wavelengths (e.g., 350 nm) in a UV-Vis spectrophotometer can indicate light scattering from aggregates.[3]
Q3: What is the recommended storage procedure for DBCO-Dextran sulfate conjugates?
A3: For optimal stability, it is recommended to store DBCO-Dextran sulfate conjugates as a lyophilized powder at -20°C, protected from light and moisture.[5] If you need to store it in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4][5] For short-term storage (up to a few weeks), 2-8°C may be suitable.[4] For long-term storage, -20°C or -80°C is recommended, often with the addition of a cryoprotectant like glycerol (B35011) to a final concentration of 25-50%.[4]
Q4: Can the molecular weight of the dextran sulfate affect aggregation?
A4: Yes, the solubility of dextran conjugates generally decreases as the molecular weight increases.[5][6] For example, the maximum solubility for a 10,000 MW dextran might be around 50 mg/mL, while for a 500,000 MW dextran, it could be as low as 5-10 mg/mL.[5][6] This reduced solubility can make higher molecular weight conjugates more prone to aggregation, especially at higher concentrations.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Conjugate precipitates immediately upon dissolution in aqueous buffer. | Poor Solubility of Reagent: The DBCO-Dextran sulfate conjugate may have poor aqueous solubility, especially if it was initially dissolved in an organic solvent like DMSO. | Dissolve the conjugate in a small amount of a water-miscible organic solvent (e.g., DMSO) first. Then, add this stock solution dropwise to the vigorously stirred aqueous buffer to prevent "solvent-shifting" precipitation.[1] |
| High Concentration: The final concentration of the conjugate may be above its solubility limit. | Reduce the final working concentration of the conjugate.[1] | |
| Incorrect Buffer pH: The pH of the buffer may not be optimal for solubility. | Use a slightly alkaline buffer (pH 8 or above), as this can improve the solubility of dextran conjugates with hydrophobic functional groups.[5][6] | |
| Solution becomes cloudy or forms a precipitate over time. | Slow Aggregation: The conjugate is slowly aggregating under the current storage or experimental conditions. | Optimize Buffer: Ensure the buffer pH is between 7 and 9.[1] Consider lowering the ionic strength, as the dextran sulfate polymer is more extended in low ionic strength solutions due to repulsion of the negatively charged sulfate groups. |
| Add Stabilizing Excipients: Include a non-ionic surfactant like Tween-20 (e.g., 0.05% final concentration) or a cryoprotectant like glycerol (25-50% for frozen storage).[1][3][4] Amino acids such as arginine can also help suppress aggregation.[3] | ||
| Temperature Fluctuations: Changes in temperature or freeze-thaw cycles are inducing aggregation. | Store the conjugate at a constant, cool temperature (e.g., 4°C for short-term, -80°C for long-term).[2][4] Prepare single-use aliquots to avoid freeze-thaw cycles.[4][5] | |
| Low yield after purification due to product loss. | Aggregation-Induced Precipitation: The conjugate is aggregating during the reaction or purification process, leading to its removal during centrifugation or filtration steps. | Reduce Reaction Concentration: Perform the conjugation reaction at a lower concentration to decrease the frequency of intermolecular interactions.[2] |
| Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation processes.[2] | ||
| Incorporate a Hydrophilic Linker: If synthesizing your own conjugate, consider using a PEG linker between the dextran sulfate and the DBCO moiety to increase the overall solubility.[1][7] |
Experimental Protocols
Protocol 1: Optimal Dissolution of DBCO-Dextran Sulfate Conjugates
Objective: To properly dissolve a lyophilized DBCO-Dextran sulfate conjugate in an aqueous buffer while minimizing aggregation.
Materials:
-
Lyophilized DBCO-Dextran sulfate conjugate
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, HEPES, pH 7.0-9.0)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Allow the lyophilized conjugate to equilibrate to room temperature before opening the vial.
-
Prepare a concentrated stock solution by dissolving the conjugate in a minimal amount of anhydrous DMSO.
-
Place the desired volume of aqueous buffer in a conical tube or beaker on a magnetic stirrer and begin vigorous stirring.
-
Slowly, add the conjugate stock solution dropwise to the center of the vortex of the stirring aqueous buffer.
-
Continue stirring for 15-30 minutes at room temperature to ensure complete dissolution.
-
If any particulates remain, the solution can be briefly sonicated or filtered through a low-protein-binding 0.22 µm filter.
Protocol 2: Screening for Optimal Buffer Conditions
Objective: To identify the optimal buffer pH and ionic strength to prevent conjugate aggregation.
Materials:
-
DBCO-Dextran sulfate conjugate stock solution
-
A series of buffers with varying pH (e.g., pH 6.0, 7.0, 8.0, 9.0)
-
Sodium chloride (NaCl) stock solution (e.g., 5 M)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 350 nm
Procedure:
-
pH Screening:
-
In a 96-well plate, dilute the conjugate to its final working concentration in each of the different pH buffers.
-
Include a control well for each buffer without the conjugate.
-
Incubate the plate at the intended experimental temperature.
-
Measure the absorbance at 350 nm at various time points (e.g., 0, 1, 4, 8, and 24 hours) to monitor for turbidity.[2]
-
-
Ionic Strength Screening:
-
Using the optimal pH determined above, prepare a series of buffers with varying NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).
-
Repeat the dilution and incubation steps as described for the pH screening.
-
Monitor for aggregation by measuring absorbance at 350 nm.
-
-
Analysis:
-
The buffer conditions that result in the lowest and most stable absorbance readings at 350 nm are considered optimal for minimizing aggregation.
-
Protocol 3: Quantifying Aggregation using Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of the conjugate in solution and detect the presence of aggregates.
Materials:
-
DBCO-Dextran sulfate conjugate solution
-
DLS instrument and appropriate cuvettes
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Prepare the DBCO-Dextran sulfate conjugate solution in the desired buffer, which should be pre-filtered to remove any dust or particulate matter.[1]
-
Filter the final conjugate solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any large, insoluble aggregates.[3]
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate according to the manufacturer's instructions.[1]
-
Measurement: Place the cuvette in the instrument and perform the measurement. The instrument will report the size distribution of particles in the solution.
-
Data Analysis: A monomodal distribution with a small particle size is indicative of a non-aggregated sample. The presence of larger particles or a multimodal distribution suggests the formation of soluble aggregates.
Visualizations
Caption: A decision tree for troubleshooting DBCO-Dextran sulfate conjugate aggregation.
Caption: Key checkpoints to minimize aggregation in an experimental workflow.
References
DBCO reagent degradation and storage issues
<_>
Welcome to the technical support center for Dibenzocyclooctyne (DBCO) reagents. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of DBCO in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
Section 1: Frequently Asked Questions (FAQs) on DBCO Storage & Handling
Q1: How should solid DBCO reagents be stored for long-term stability?
A1: For long-term storage, solid DBCO reagents should be kept at -20°C in a desiccated environment and protected from light.[1] Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can compromise the reagent's integrity.[1] For particularly sensitive derivatives like NHS esters, purging the vial with a dry, inert gas such as argon or nitrogen before resealing and storing is recommended.[2]
Q2: I need to make a stock solution. What are the best practices for preparing and storing DBCO solutions?
A2: Stock solutions should ideally be prepared fresh for each experiment.[1] Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the most commonly recommended solvents for creating concentrated stock solutions.[1][3] If short-term storage is necessary, aliquoting the solution into smaller volumes to avoid multiple freeze-thaw cycles is crucial.[3] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: How stable is DBCO in aqueous buffers?
A3: DBCO's stability in aqueous solutions is dependent on pH, temperature, and buffer composition. Generally, DBCO is stable in a pH range of 6-9.[4] It is sensitive to acidic conditions (pH < 5), where it can undergo rearrangement and inactivation.[4] A study on a DBCO-containing molecule showed good stability in PBS (pH 7.4) at 25°C for 24 hours (90-95% integrity), but this decreased at 37°C (80-85% integrity).[1] For DBCO-modified antibodies, a reactivity loss of about 3-5% was observed over four weeks when stored at 4°C or -20°C.[2][4]
Q4: Are there any chemicals or buffer components that are incompatible with DBCO reagents?
A4: Yes. Buffers containing sodium azide (B81097) must be avoided as the azide will react directly with the DBCO group.[4][5][6] When using DBCO-NHS esters for protein labeling, buffers with primary amines (e.g., Tris, glycine) are incompatible as they compete with the target protein for reaction with the NHS ester.[2][6] Additionally, some reducing agents like TCEP have been shown to cause DBCO instability, and others like DTT can reduce the azide partner in the click reaction.[4]
| Parameter | Recommendation for Solid Form | Recommendation for Stock Solutions |
| Temperature | -20°C (long-term)[1][2] | -20°C (≤1 month) or -80°C (≤6 months)[1] |
| Atmosphere | Desiccated; purge with inert gas (Ar, N₂)[1][2] | Anhydrous solvents are critical[1][3] |
| Light | Protect from light[1] | Store in amber or covered vials |
| Solvents | N/A | Anhydrous DMSO or DMF[1][3] |
| Handling | Warm vial to room temperature before opening[1] | Prepare fresh; aliquot to avoid freeze-thaw cycles[3] |
| Table 1: Summary of Recommended Storage and Handling Conditions for DBCO Reagents. |
Section 2: Troubleshooting Guide for Common Experimental Issues
Q5: My DBCO-azide click reaction has a very low or no yield. What are the possible causes?
A5: Low or no product yield is a common issue that can be traced back to several factors.[7] A systematic approach is the best way to identify the problem. The primary areas to investigate are the integrity of your reagents, the reaction conditions, and the efficiency of the initial labeling step (if applicable).[6][7]
Q6: How can I verify that my DBCO and azide reagents are active?
A6: Reagent degradation is a primary suspect for low yield.[7] DBCO reagents, especially moisture-sensitive NHS esters, can hydrolyze if not stored properly.[5]
-
Solution: Whenever possible, use fresh reagents.[5][7] Confirm the successful labeling of your biomolecules with DBCO or azide moieties before proceeding to the click reaction.[5][6] The incorporation of DBCO can be measured by its characteristic UV absorbance at approximately 309-310 nm.[6][8]
Q7: What are the optimal reaction conditions (molar ratio, temperature, time) for a DBCO-azide reaction?
A7: Reaction conditions can significantly impact efficiency.
-
Molar Ratio: It is common to use a molar excess of one reactant. A starting point of 1.5 to 3 molar equivalents of the DBCO-containing molecule to 1 equivalent of the azide is often recommended.[5][6] For difficult conjugations, this can be increased up to 10-fold.[6]
-
Temperature & Time: Reactions are efficient from 4°C to 37°C.[5] Higher temperatures lead to faster rates.[5] Typical reaction times are 4-12 hours at room temperature, but longer incubations (up to 24-48 hours) or overnight reactions at 4°C can improve yields, especially for sensitive molecules or low concentrations.[5]
Q8: Could my buffer be inhibiting the reaction?
A8: Yes, the reaction environment is critical.
-
Buffer Choice: While many common buffers are compatible, some can enhance reaction rates. For instance, HEPES buffer has been shown to result in higher rate constants compared to PBS.[5]
-
pH: Higher pH values (up to ~9) generally increase reaction rates.[4][5]
-
Co-solvents: If your DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF before addition to the reaction.[5] However, the final concentration of the organic solvent should be kept low (typically <20%) to avoid precipitating biomolecules like proteins.[9]
Q9: I've confirmed my reagents and conditions are correct, but the yield is still low. What else could be wrong?
A9: If the click reaction itself is not the issue, the problem may lie in the initial labeling of your biomolecule or in steric hindrance.
-
Inefficient Labeling: The initial step of attaching DBCO or an azide to your molecule may be inefficient. For example, the hydrolysis of a DBCO-NHS ester can compete with the desired amine labeling reaction.[5] Confirm your degree of labeling (DOL) before starting the click reaction.[5]
-
Steric Hindrance: The reactive groups on large biomolecules may be sterically hindered, preventing them from reacting efficiently. Using reagents with longer spacer arms, such as a PEG linker, can increase the distance between the molecules and improve accessibility.[6][9]
A troubleshooting flowchart for low yield in DBCO-azide reactions.
Section 3: Protocols for Quality Assessment and Reaction Monitoring
Protocol 1: Stability Assessment of DBCO Reagent in Aqueous Buffer by HPLC
This protocol provides a general method to quantify the degradation of a DBCO compound in a specific buffer over time.[1]
Objective: To determine the degradation rate of a DBCO reagent by monitoring the decrease in the area of its corresponding peak in an HPLC chromatogram.[1]
Materials:
-
DBCO reagent of interest
-
Anhydrous DMSO or DMF
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector and a suitable C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA[10]
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the DBCO reagent in anhydrous DMSO.[3]
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the working solution onto the HPLC system. This will serve as the baseline measurement.[3]
-
Incubation: Store the remaining working solution under the desired test condition (e.g., 4°C or 25°C).[3]
-
Collect Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), inject identical aliquots of the working solution onto the HPLC.[3]
-
HPLC Analysis: Use a suitable gradient elution (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes) to separate the intact DBCO reagent from any degradation products.[10] Monitor the chromatogram at the characteristic absorbance wavelength for DBCO (~309 nm).[10]
-
Data Analysis: Integrate the peak area corresponding to the intact DBCO reagent for each timepoint. Calculate the percentage of remaining DBCO relative to the T=0 sample to determine the degradation rate.[3]
Protocol 2: General Workflow for Antibody Labeling with DBCO-NHS Ester and Click Reaction
This protocol outlines the two-stage process of first labeling an antibody with a DBCO moiety and then conjugating it to an azide-containing molecule.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Molar Ratios for DBCO-Azide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the molar ratio for DBCO (Dibenzocyclooctyne) and azide (B81097) reactions, a cornerstone of copper-free click chemistry. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful conjugation.
Frequently Asked questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?
A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, this ratio can be inverted if the azide-activated molecule is precious or in limited supply.[1][2] For more challenging conjugations, such as those involving large biomolecules or low concentrations, the excess can be increased up to 10-fold.[3] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to improve efficiency, with 7.5 equivalents being a recommended starting point.[1][4]
Q2: How do I decide which component should be in excess?
A2: The decision of which component to use in excess typically depends on the relative cost, availability, and ease of purification. It is often more practical to have the smaller, less precious, or more easily removable component in excess to drive the reaction to completion.
Q3: Can using a large excess of one reagent negatively impact my experiment?
A3: Yes, while a molar excess can improve reaction efficiency, a very large excess (e.g., >20-fold) of a hydrophobic DBCO reagent can lead to aggregation or precipitation of proteins.[5] It can also complicate the purification process, making it difficult to remove the unreacted reagent. Therefore, it is crucial to titrate the molar ratio to find the optimal balance for your specific system.
Q4: What are the recommended reaction conditions (temperature, time, solvent)?
A4: DBCO-azide reactions are robust and can proceed under a range of conditions. Typically, reactions are performed at temperatures from 4°C to 37°C.[1][4] Room temperature (20-25°C) is often sufficient, with reaction times ranging from 2 to 12 hours.[4] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[1][4] If faster kinetics are desired, the temperature can be increased to 37°C.[4] The reaction is compatible with a variety of aqueous buffers (e.g., PBS, HEPES) and organic co-solvents like DMSO or DMF, which should typically be kept below 20% to prevent protein precipitation.[1][6]
Q5: Why is my reaction yield low even with an optimized molar ratio?
A5: Several factors beyond molar ratio can affect the yield. These include the quality and stability of your reagents (DBCO reagents can be sensitive to moisture and oxidation), the presence of interfering substances in your buffer (e.g., sodium azide), steric hindrance between large biomolecules, and suboptimal reaction conditions (pH, temperature).[3][7] A systematic troubleshooting approach is necessary to identify the root cause.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Molar Ratio: Incorrect stoichiometry between DBCO and azide reactants.[3] | Titrate the molar excess of one reactant (e.g., 1.5x, 3x, 10x) to find the optimal ratio for your specific molecules.[3] |
| Incompatible Buffer System: Presence of sodium azide or primary amines (e.g., Tris, glycine) in the buffer.[3] | Ensure your buffer is free of sodium azide, as it will compete with your azide-labeled molecule.[3] Avoid primary amine-containing buffers if you are performing an NHS-ester labeling step to introduce the DBCO group.[3] | |
| Degraded Reagents: DBCO reagents, particularly NHS esters, can be sensitive to moisture and may hydrolyze.[7] | Use fresh reagents and allow them to equilibrate to room temperature before opening to prevent condensation.[7] Confirm the activity of your labeled biomolecules before proceeding with the conjugation. | |
| Steric Hindrance: The bulkiness of large biomolecules can prevent the DBCO and azide groups from reacting.[3] | Use reagents with long, flexible linkers, such as polyethylene (B3416737) glycol (PEG), to increase the distance between the molecules.[3] | |
| Precipitation or Aggregation | High Hydrophobicity: A large excess of a hydrophobic DBCO reagent can cause proteins to precipitate.[5] | Reduce the molar excess of the DBCO reagent. Use DBCO reagents containing hydrophilic PEG linkers to improve solubility.[3] |
| Incorrect Solvent Concentration: High concentrations of organic co-solvents (e.g., >20% DMSO) can lead to protein precipitation.[1] | Keep the final concentration of the organic solvent as low as possible while ensuring the solubility of your reagents. |
Quantitative Data Summary
The optimal molar ratio and reaction conditions can vary depending on the specific molecules being conjugated. The following table provides a summary of generally recommended starting points.
| Application | Recommended Molar Ratio (DBCO:Azide or Azide:DBCO) | Temperature | Reaction Time | Reference |
| General Bioconjugation | 1.5:1 to 3:1 | Room Temp (20-25°C) | 4-12 hours | [1] |
| Antibody-Oligonucleotide Conjugation | 2:1 to 4:1 (Azide:DBCO-Antibody) | Room Temp or 4°C | 2-4 hours or Overnight | [6] |
| Antibody-Small Molecule Conjugation | 1.5:1 to 10:1 (starting at 7.5:1) | Room Temp or 4°C | 4-12 hours or Overnight | [1][8] |
| RNA Labeling | 10:1 (DBCO-dye:Azide-RNA) | 37°C | 1 hour | [9] |
| Challenging Conjugations | Up to 10:1 | Room Temp to 37°C | 12-24 hours | [3] |
Experimental Protocols
Detailed Methodology for Optimizing Molar Ratio in a DBCO-Azide Reaction
This protocol describes a general workflow for labeling a protein with a DBCO-NHS ester and subsequently conjugating it to an azide-functionalized molecule, including steps for optimizing the molar ratio.
Stage 1: Labeling a Protein with DBCO-NHS Ester
-
Reagent Preparation:
-
Labeling Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[10]
-
-
Purification:
-
Remove the unreacted DBCO-NHS ester using a spin desalting column or dialysis.
-
Stage 2: DBCO-Azide Click Reaction and Molar Ratio Optimization
-
Reagent Preparation:
-
Prepare the azide-functionalized molecule in a compatible, azide-free buffer (e.g., PBS).
-
-
Reaction Setup (Molar Ratio Titration):
-
Set up a series of small-scale trial reactions with varying molar ratios of the DBCO-labeled protein to the azide-functionalized molecule (e.g., 1:1.5, 1:3, 1:5, 1:10).
-
-
Incubation:
-
Analysis and Optimization:
-
Analyze the reaction products using an appropriate method (e.g., SDS-PAGE, HPLC, mass spectrometry) to determine the optimal molar ratio that gives the highest yield of the desired conjugate with minimal side products.
-
-
Scale-Up:
-
Once the optimal molar ratio is determined, perform the reaction on a larger scale using the optimized conditions.
-
-
Final Purification:
-
Purify the final conjugate to remove any unreacted starting materials using a suitable method such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC.
-
Visualizations
Caption: Experimental workflow for optimizing the molar ratio in DBCO-azide reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Dextran Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for non-specific binding issues encountered when using dextran (B179266) conjugates in immunoassays and other applications.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing high background signal with my dextran conjugate?
High background signal is a common issue in immunoassays and is often caused by non-specific binding, where the conjugate adheres to surfaces other than the intended target.[1][2][3] Several factors can contribute to this issue when using dextran conjugates:
-
Ineffective Blocking: The blocking step is critical for preventing the conjugate from binding to unoccupied sites on the assay surface (e.g., microplate wells or blotting membranes).[1][2][4] If blocking is insufficient, the dextran conjugate can adhere to these sites, leading to high background.
-
Suboptimal Reagent Concentrations: Using too high a concentration of the dextran conjugate or other antibodies can increase the likelihood of low-affinity, non-specific interactions.[4][5][6]
-
Inadequate Washing: Insufficient washing may fail to remove unbound or weakly bound conjugates, contributing to background noise.[1][7][8] Conversely, overly aggressive washing can strip away specifically bound molecules.[1]
-
Hydrophobic and Ionic Interactions: Non-specific binding can be driven by hydrophobic interactions between the conjugate and the surface, or by electrostatic attraction between charged molecules.[9][10] Dextran itself is generally chosen for its low non-specific binding properties, but the molecules conjugated to it can introduce these interactions.[11]
-
Contaminated Reagents: Buffers or diluents contaminated with proteins or other particles can bind non-specifically to the surface, causing a high background.[6]
Q2: What are the best blocking agents and buffer additives to use with dextran conjugates?
The choice of blocking agent and buffer additives is crucial for minimizing non-specific binding.[12]
-
Protein-Based Blockers: Common choices include Bovine Serum Albumin (BSA) and non-fat dry milk.[9][12] It's important to select a blocking agent that does not cross-react with your assay components.[1] For instance, if you are working with phosphoproteins, casein can be a good choice.[12]
-
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 are frequently added to blocking and wash buffers to reduce weak, non-specific hydrophobic interactions.[1][9]
-
Salt Concentration: Increasing the ionic strength of your buffers (e.g., by adding NaCl) can help disrupt non-specific electrostatic interactions.[4][13]
-
Specific Additives for Dextran Surfaces: If using a carboxymethyl dextran chip (common in Surface Plasmon Resonance), adding 1 mg/ml of carboxymethyl dextran to the running buffer can help reduce non-specific binding.[14] Similarly, for antibody-oligonucleotide conjugates, dextran sulfate (B86663) can be used as a polyanion to out-compete the negatively charged DNA for electrostatic binding sites.[13]
Table 1: Recommended Concentrations for Blocking Agents & Buffer Additives
| Component | Typical Concentration | Purpose | Reference(s) |
| Blocking Agents | |||
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Blocks non-specific hydrophobic sites | [5][12][13] |
| Non-Fat Dry Milk | 3 - 5% (w/v) | Cost-effective protein blocker | [12] |
| Normal Serum | 1 - 5% (v/v) | Blocks non-specific antibody binding | [9][15] |
| Casein | 1 - 5% (w/v) | Protein blocker, useful for phosphoproteins | [12] |
| Buffer Additives | |||
| Tween-20 / Triton X-100 | 0.05 - 0.3% (v/v) | Reduces hydrophobic interactions | [1][9][13] |
| Sodium Chloride (NaCl) | 150 - 500 mM | Reduces electrostatic interactions | [13][14] |
| Dextran Sulfate | 0.02 - 0.1% (w/v) | Competes for electrostatic binding (oligo-conjugates) | [13] |
| Carboxymethyl Dextran | 1 mg/mL | Reduces binding to dextran surfaces (SPR) | [14] |
Q3: How can I optimize my washing protocol to reduce non-specific binding?
Washing steps are essential for removing unbound reagents and reducing background signal.[7] Optimization is key to ensure efficient removal of non-specific binders without disrupting specific interactions.[1]
-
Number of Washes: A good starting point is to perform three wash cycles after each incubation step.[7] This can be increased if the background remains high.[4]
-
Wash Volume: Ensure the wash volume is sufficient to cover the entire surface of the well, typically higher than the coating volume (e.g., 300 µL for a 200 µL coating volume).[7]
-
Soak Time: Introducing a brief soak time (e.g., a few minutes) during the wash steps can help to more effectively remove unbound proteins that may be trapped.[4][8]
-
Wash Buffer Composition: The wash buffer should typically be a physiological buffer like PBS or TBS.[8] Adding a non-ionic detergent (e.g., 0.05% Tween-20) is highly recommended to minimize non-specific interactions during the washes.[1]
Experimental Protocols & Workflows
Troubleshooting Workflow for High Background
The following diagram outlines a systematic approach to diagnosing and resolving high background issues with dextran conjugates.
Caption: A logical workflow for troubleshooting high background signals.
Protocol: Optimizing Blocking and Washing Steps
This protocol provides a framework for systematically optimizing your blocking and washing procedures to reduce non-specific binding.
-
Establish a Baseline: Run your standard assay protocol to confirm the high background issue. Include a negative control well (no primary antibody/analyte) to measure the background caused by the dextran conjugate.
-
Optimize Blocking Agent:
-
Prepare several different blocking buffers (e.g., 3% BSA in PBS-T, 5% non-fat milk in PBS-T, 1% Casein in PBS-T).
-
Test each blocking buffer, keeping all other parameters (incubation times, conjugate concentration) constant.
-
Increase the blocking incubation time from 1 hour at room temperature to 2 hours, or overnight at 4°C, to see if this improves results.[16]
-
-
Optimize Washing Procedure:
-
Using the best blocking condition identified above, vary the washing parameters.
-
Wash Cycles: Compare 3, 4, and 5 wash cycles.
-
Soak Time: After the final wash cycle, add a 5-minute soak step with the wash buffer.[8]
-
Detergent Concentration: If not already present, add 0.05% Tween-20 to your wash buffer. If it is already included, try increasing it to 0.1%.
-
-
Analyze Results: Compare the signal-to-noise ratio for each condition. The optimal condition is the one that provides the lowest background in the negative control wells while maintaining a strong signal in the positive control wells.
Factors Contributing to Non-Specific Binding
This diagram illustrates the interplay of various factors that can lead to undesirable background signals in assays using dextran conjugates.
Caption: Key factors that contribute to non-specific binding and high background.
Protocol: Titration of Dextran Conjugate
Optimizing the concentration of your dextran conjugate is a critical step to balance sensitivity and specificity.[4][6]
-
Prepare a Dilution Series: Prepare a series of dilutions of your dextran conjugate in your optimized assay buffer (containing appropriate blocking agents/detergents). A good starting point is a two-fold or three-fold serial dilution from your current working concentration. For example, if you are using a 1:1000 dilution, test 1:500, 1:1000, 1:2000, 1:4000, and 1:8000.
-
Run the Assay: Perform your immunoassay using each dilution. Be sure to include both positive control wells (with target analyte) and negative control/blank wells (without target analyte).
-
Generate a Titration Curve: Plot the signal intensity versus the conjugate dilution for both the positive and negative wells.
-
Determine Optimal Concentration: The optimal dilution is the one that gives the highest signal-to-noise ratio (Signal from Positive Control / Signal from Negative Control). This is typically on the "shoulder" of the titration curve for the positive control, where the signal is strong but has not yet plateaued, and the background signal is minimal.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 3. biocompare.com [biocompare.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. biocompare.com [biocompare.com]
- 8. corning.com [corning.com]
- 9. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 10. aurion.nl [aurion.nl]
- 11. Dextran as a Generally Applicable Multivalent Scaffold for Improving Immunoglobulin-Binding Affinities of Peptide and Peptidomimetic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 13. aboligo.com [aboligo.com]
- 14. Reducing Non-Specific Binding [reichertspr.com]
- 15. biossusa.com [biossusa.com]
- 16. benchchem.com [benchchem.com]
how to reduce background fluorescence in DBCO labeling
Welcome to the technical support center for DBCO labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered during experiments involving DBCO (Dibenzocyclooctyne) in copper-free click chemistry.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals and compromise the quality of your data. This guide provides a systematic approach to identifying and resolving common causes of high background in DBCO labeling experiments.
Issue: High background fluorescence is observed in my experiment.
Q1: What are the primary causes of high background fluorescence in DBCO labeling?
High background fluorescence in DBCO labeling experiments can originate from several sources:
-
Non-specific Binding: The DBCO group is inherently hydrophobic, which can lead to non-specific binding with proteins and other cellular components.[1] This is a major contributor to background signal.
-
Excess Unreacted DBCO Reagent: Insufficient removal of unbound DBCO-fluorophore after the labeling reaction is a frequent cause of high background.[2][3]
-
Side Reactions: DBCO reagents have been reported to react with free sulfhydryl groups on cysteine residues, leading to off-target labeling.[3][4]
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on cells, tissues, or other surfaces can leave them accessible to the DBCO-labeled molecule.[1][5]
-
Inadequate Washing: Insufficient or ineffective washing steps following incubation with the DBCO probe can result in the retention of unbound molecules.[1][5]
-
Reagent Aggregation: High concentrations of DBCO-labeled proteins or the labeling reagent itself can form aggregates that get trapped in cells or tissues, causing a background signal.[1]
-
Cellular Autofluorescence: Some cell types naturally exhibit fluorescence, which can contribute to the overall background signal, especially in the green and yellow channels.[6]
Q2: How can I reduce non-specific binding of my DBCO-labeled molecule?
Addressing the hydrophobicity of the DBCO moiety is critical for reducing background.
-
Incorporate a Hydrophilic Linker: Use DBCO reagents that include a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This can enhance the solubility of the labeled protein and create a hydration shell that helps to repel other proteins, thus minimizing non-specific binding.[2][7]
-
Optimize Reagent Concentration: Titrate the concentration of your DBCO-fluorophore to find the lowest effective concentration that still provides a strong specific signal.[4][6] Using an excessive concentration increases the likelihood of non-specific binding.[3]
-
Add Detergents to Wash Buffers: Incorporating a mild non-ionic detergent, such as 0.05% to 0.1% Tween-20 or Triton X-100, in your wash buffers can help disrupt hydrophobic interactions.[3][7]
-
Increase Ionic Strength of Buffers: For persistent background issues, consider using a wash buffer with a higher ionic strength to disrupt electrostatic interactions.[5]
Q3: What are the best practices for blocking to minimize background?
Effective blocking saturates non-specific binding sites, preventing your DBCO-labeled molecule from adhering indiscriminately.
-
Choice of Blocking Agent: Bovine Serum Albumin (BSA) is a widely used and effective protein-based blocking agent, typically at a concentration of 1-3%.[5][7] For some applications, non-fat dry milk can be a cost-effective alternative, but it should be avoided in assays involving avidin-biotin systems or phospho-specific antibodies.[8] Protein-free blocking buffers are also available and can eliminate cross-reactivity issues.[8]
-
Optimize Blocking Conditions: Increase the concentration of your blocking agent and/or the duration of the blocking step. For example, you can try incubating with 1-5% BSA for 1-2 hours at room temperature or overnight at 4°C.[7]
Q4: How can I optimize my washing protocol to reduce background?
Thorough washing is essential for removing unbound DBCO reagents.
-
Increase Number and Duration of Washes: After incubating with the DBCO probe, increase the number of wash steps from 2-3 to 4-5 and extend the duration of each wash to at least 5-10 minutes with gentle agitation.[4][5][6]
-
Use Adequate Wash Buffer Volume: Ensure that the volume of wash buffer is sufficient to completely cover the sample.[1]
Q5: What should I do if I suspect off-target reactions are causing background?
If your protein of interest has reactive cysteine residues, off-target labeling can be a source of background.
-
Cysteine Capping: Consider capping free sulfhydryl groups with a reagent like N-ethylmaleimide (NEM) before performing the DBCO labeling.[3]
Mandatory Visualizations
Caption: Troubleshooting workflow for high background in DBCO labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide (B81097) for a successful click reaction? A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every equivalent of the azide-containing molecule.[9] However, for antibody-small molecule conjugations, a molar excess of up to 10 equivalents may be used to improve efficiency.[10]
Q2: What are the recommended reaction conditions (pH, temperature, time)? For DBCO-NHS ester reactions with primary amines, a pH of 7.2-8.5 is generally recommended.[2][3] The subsequent copper-free click reaction is efficient over a broad pH range but is often performed at a physiological pH of 7.0-7.4.[7] Reactions can be performed at temperatures ranging from 4°C to 37°C.[10] Higher temperatures lead to faster reaction rates, while incubation at 4°C overnight is suitable for sensitive biomolecules.[3][10] Typical reaction times are between 4-12 hours.[9]
Q3: Can I use buffers containing Tris or sodium azide? No. Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with DBCO-NHS esters.[2] Sodium azide (NaN₃), a common preservative, will directly react with the DBCO group, inhibiting your desired reaction.[3][11] It is crucial to use amine-free and azide-free buffers like PBS.[12]
Q4: How can I confirm that my protein has been successfully labeled with DBCO? Successful labeling can be confirmed by measuring the UV-Vis absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[3][13] The degree of labeling (DOL) can be calculated from these measurements. Mass spectrometry can also be used to detect the mass shift corresponding to the addition of the DBCO moiety.[14]
Q5: How should I purify my DBCO-labeled protein to remove excess reagent? It is critical to purify the conjugate after the labeling step to remove all excess reagents.[3] Common purification methods include:
-
Spin Desalting Columns: Effective for rapid removal of small molecules.[2][12]
-
Dialysis: A simple and effective method for removing small, unreacted molecules.[2][12]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and is effective for purifying labeled proteins from smaller unreacted DBCO reagents.[2]
Data Presentation
Table 1: Recommended Reaction Parameters for DBCO Labeling
| Parameter | Recommended Range | Notes |
| pH (NHS Ester Labeling) | 7.2 - 8.5 | Avoid buffers with primary amines (e.g., Tris).[2][3] |
| pH (SPAAC Reaction) | 7.0 - 7.4 | The reaction is generally efficient over a broad pH range.[7] |
| Temperature | 4°C to 37°C | 4°C for sensitive biomolecules (overnight); RT or 37°C for faster kinetics.[3][10] |
| Time | 4 - 24 hours | Longer times may be required for dilute samples.[3] |
| Molar Excess (DBCO-NHS) | 10 - 50x | Depends on protein concentration; use a higher excess for dilute solutions.[3] |
| Molar Excess (SPAAC) | 1.5 - 10x | Use an excess of the less critical component to drive the reaction.[9][10] |
| Organic Co-solvent | <15-20% | To avoid protein precipitation when using DMSO or DMF.[2][10] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Antibodies with DBCO-NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific antibody and application.
-
Antibody Preparation:
-
DBCO-NHS Ester Preparation:
-
Labeling Reaction:
-
Quenching (Optional):
-
The reaction can be quenched by adding a primary amine-containing buffer, such as Tris, to a final concentration of 50-100 mM and incubating for 30 minutes.[3]
-
-
Purification:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~309 nm.[3]
-
The purified DBCO-labeled antibody can be used immediately for a copper-free click reaction or stored at 4°C for short-term use or -20°C for long-term storage. A DBCO-modified antibody may lose 3-5% of its reactivity over four weeks at 4°C.[3]
-
Protocol 2: Staining Azide-Modified Cells with a DBCO-Fluorophore
This protocol describes the labeling of azide-modified biomolecules on or within cells.
-
Cell Preparation:
-
Blocking:
-
DBCO-Fluorophore Staining:
-
Washing:
-
Imaging/Analysis:
-
Prepare the cells for imaging (e.g., mount on slides with mounting medium) or flow cytometry analysis.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for staining azide-modified cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
Navigating the Nuances of DBCO Stability: A Technical Support Guide
Welcome to the Technical Support Center for DBCO-functionalized molecules. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the stability of dibenzocyclooctyne (DBCO) reagents and their conjugates. Here, you will find troubleshooting guides in a question-and-answer format, quantitative stability data, detailed experimental protocols, and visual workflows to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues related to the stability of DBCO-functionalized molecules.
Q1: My DBCO conjugation reaction is showing low or no yield. What are the primary reasons for this?
A1: Low conjugation efficiency in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving DBCO can stem from several factors:
-
Reagent Instability: DBCO reagents, particularly those with N-hydroxysuccinimide (NHS) esters, are highly sensitive to moisture and can hydrolyze, rendering them inactive.[1][2] Improper storage is a frequent cause of degradation.[1][3]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, low reactant concentrations, non-ideal pH, or suboptimal temperature and incubation times can significantly decrease reaction efficiency.[1][2]
-
Incompatible Buffers: The presence of sodium azide (B81097) in your buffers will directly compete with your azide-labeled molecule, quenching the reaction.[4][5] Buffers containing primary amines, such as Tris or glycine, will react with DBCO-NHS esters, preventing the labeling of your target molecule.[1][6]
-
Solubility Issues: Poor solubility of one or both of the reactants can lead to a heterogeneous reaction mixture and consequently, lower reaction rates.[1][3]
-
Steric Hindrance: The physical size and structure of the molecules being conjugated can prevent the DBCO and azide groups from getting close enough to react effectively.[1][3]
Q2: What are the ideal storage conditions for DBCO-functionalized molecules to ensure their stability?
A2: Proper storage is critical for maintaining the reactivity of DBCO reagents. Here are the general recommendations:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Up to 3 years | Protect from light, keep desiccated.[3][7] |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Up to 6 months | Protect from light, store under an inert gas (e.g., nitrogen or argon).[3][6] |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Up to 1 month | Protect from light, store under an inert gas.[3] |
Important Handling Tip: Always allow the vial of a DBCO reagent to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the vial, which can lead to hydrolysis, especially of NHS esters.[2][4]
Q3: My DBCO-containing molecule seems to be degrading under acidic conditions. Is this expected?
A3: Yes, DBCO is known to be sensitive to acidic conditions. At a pH below 5, DBCO can undergo an acid-catalyzed rearrangement, which renders it inactive for the desired SPAAC reaction.[8] This is a critical consideration during procedures that involve acidic steps, such as peptide cleavage with trifluoroacetic acid (TFA) or HPLC purification using acidic mobile phases.[8][9]
Q4: Can I use reducing agents in my reaction mixture with DBCO-functionalized molecules?
A4: Caution is advised when using reducing agents. While azides can be reduced by thiols like DTT and glutathione, some strained alkynes like DBCO have also shown instability in the presence of certain reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) over a 24-hour period.[4][10] If a reducing agent is necessary, dithiothreitol (B142953) (DTT) may be a more compatible option than TCEP for reactions involving DBCO.[10]
Quantitative Stability Data
The stability of DBCO-functionalized molecules is influenced by various environmental factors. The following tables summarize the stability of DBCO-acid under different pH and temperature conditions.
Table 1: Stability of DBCO-Acid at Various pH and Temperature Conditions
| pH | Temperature (°C) | Time (hours) | Remaining Intact DBCO-Acid (%) | Notes |
| 5.0 | 25°C | 24 | 85 - 90% | Potential for slow acid-mediated degradation.[5] |
| 7.4 | 4°C | 48 | >95% | Optimal for short-term storage.[5] |
| 7.4 | 25°C | 24 | 90 - 95% | Good stability for typical reaction times.[5] |
| 7.4 | 37°C | 24 | 80 - 85% | Increased temperature accelerates degradation.[5] |
| 8.5 | 25°C | 24 | 90 - 95% | Generally stable.[5] |
Experimental Protocols
To assist you in assessing the stability of your DBCO-functionalized molecules, here are detailed protocols for common analytical methods.
Protocol 1: Assessing DBCO Stability in Aqueous Solution via HPLC
This method is used to determine the rate of degradation of a DBCO-containing molecule in an aqueous buffer over time.
Materials:
-
DBCO-containing molecule
-
Anhydrous DMSO or DMF
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS), ensure it is azide-free.[5]
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.[11][12]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
Procedure:
-
Prepare Stock Solution: Dissolve the DBCO-containing molecule in anhydrous DMSO to a concentration of 10 mM.[5]
-
Prepare Working Solution: Dilute the stock solution into the desired aqueous buffer to a final concentration of 1 mM.[5]
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot (e.g., 20 µL) of the working solution onto the HPLC system. This will serve as your baseline measurement.[5]
-
Incubation: Place the vial with the remaining working solution in an incubator at the desired temperature (e.g., 25°C or 37°C).[5]
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another aliquot onto the HPLC.[5]
-
HPLC Analysis: Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact DBCO molecule from any degradation products. Monitor the absorbance at approximately 309 nm to detect the DBCO moiety.[7][11][12]
-
Data Analysis: Identify the peak corresponding to the intact DBCO molecule in the T=0 chromatogram. Integrate the area of this peak for each timepoint and calculate the percentage of the remaining intact molecule relative to the T=0 sample.[5]
Protocol 2: Assessing Serum Stability of a DBCO-Conjugate
This protocol evaluates the stability of a DBCO-biomolecule conjugate in a biological matrix like serum.
Materials:
-
DBCO-biomolecule conjugate
-
Phosphate-Buffered Saline (PBS)
-
Human or mouse serum
-
Ice-cold acetonitrile (ACN)
-
HPLC system as described in Protocol 1.
Procedure:
-
Sample Preparation: Prepare a stock solution of the DBCO-conjugate in PBS. Dilute this stock solution into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the conjugate in PBS to the same final concentration.[12]
-
Incubation: Incubate both the serum and PBS samples at 37°C.[11]
-
Timepoints: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.[11][12]
-
Protein Precipitation: For the serum samples, add three volumes of ice-cold acetonitrile to precipitate the serum proteins. For the PBS control, you can dilute with the mobile phase.[11][12]
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[11][12]
-
Analysis: Collect the supernatant and analyze by HPLC as described in Protocol 1.[11]
Visual Guides and Workflows
To further clarify experimental processes and logical relationships, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Common Pitfalls in Copper-Free Click Chemistry
Welcome to the technical support center for copper-free click chemistry, primarily focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions and problems that can arise during copper-free click chemistry reactions.
Q1: My reaction yield is low. What are the common causes?
Low yields are a frequent issue and can stem from several factors.[1][2] The most common culprits include:
-
Reagent Instability: Strained cyclooctynes can be unstable and may degrade or oligomerize, especially under acidic conditions or during prolonged storage.[1][2] Similarly, functional groups like N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in the presence of moisture, rendering them inactive.[3][4][5]
-
Steric Hindrance: Bulky functional groups located near the azide (B81097) or cyclooctyne (B158145) can physically block the reactive sites, which slows down or even prevents the reaction from occurring.[1][2][6]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous mixture and significantly reduced reaction rates.[1][2]
-
Suboptimal Reaction Conditions: The kinetics of the reaction are highly dependent on factors like pH, buffer composition, and temperature.[1]
-
Incorrect Stoichiometry: An improper molar ratio of the azide and cyclooctyne reactants can result in the incomplete consumption of the limiting reagent.[1]
-
Buffer Incompatibility: The presence of sodium azide (NaN₃) as a preservative in a buffer will compete with the azide-functionalized molecule, drastically reducing the yield of the desired product.[7][8][9]
Q2: The reaction is very slow or seems incomplete. How can I speed it up?
Several strategies can be employed to accelerate a slow SPAAC reaction:
-
Increase Temperature: Raising the temperature from 4°C or room temperature to 37°C can increase the reaction rate.[7][8][10] However, ensure this is compatible with the stability of your biomolecules.
-
Optimize pH: The pH of the reaction can have a significant impact. Generally, higher pH values (typically between 7.0 and 8.5) tend to accelerate SPAAC reactions.[7]
-
Increase Reactant Concentration: SPAAC reactions are second-order, meaning the rate is dependent on the concentration of both the cyclooctyne and the azide.[8] Increasing the concentration of the reactants can lead to a faster reaction.
-
Choose a More Reactive Cyclooctyne: The choice of cyclooctyne plays a critical role. Highly strained cyclooctynes like DIFO or BARAC react much faster than more stable ones like DBCO or BCN.[1][11]
-
Optimize Molar Ratio: Using a molar excess (from 1.5x to 10x) of one of the reactants can help drive the reaction to completion.[8][10]
Q3: I'm observing non-specific labeling or side products. What's happening?
While SPAAC is highly bioorthogonal, side reactions can occur:
-
Reaction with Thiols: Some highly reactive strained alkynes can react with free thiol groups, such as those on cysteine residues in proteins.[12][13] This is a known side reaction that leads to azide-independent labeling.[13]
-
Hydrolysis of Functional Groups: As mentioned, NHS esters are prone to hydrolysis, which creates an inactive carboxylic acid.[3][9] This is a major competing side reaction. Buffers containing primary amines, like Tris or glycine (B1666218), will also react with NHS esters and should be avoided.[5][9]
-
Buffer Contamination: Using a buffer that contains sodium azide will lead to the DBCO group reacting with it, effectively capping the reagent.[9]
Q4: How should I choose the right cyclooctyne for my experiment?
The selection of a cyclooctyne involves a trade-off between reactivity and stability.[1]
-
High Reactivity: Reagents like DIFO (difluorinated cyclooctyne) and BARAC (biarylazacyclooctynone) are highly strained and offer very fast reaction kinetics.[1][11] However, this high reactivity can sometimes lead to lower stability and potential side reactions.[14]
-
High Stability: Reagents like BCN (bicyclo[6.1.0]nonyne) are more stable but exhibit slower reaction kinetics.[1] DBCO (dibenzocyclooctyne) is a popular choice that offers a good balance of high reactivity and stability.[12]
-
Solubility: For reactions in aqueous media, consider using cyclooctynes functionalized with PEG linkers to improve water solubility.[15]
Q5: What are the optimal solvent and buffer conditions?
-
Solvents: For bioconjugation, aqueous buffers are most common.[8] If a reactant has poor aqueous solubility, it can first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[8][10] The final concentration of the organic solvent should generally be kept low (e.g., below 20%) to avoid protein precipitation.[3][10]
-
Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is widely used.[8] However, studies have shown that HEPES buffer can result in higher reaction rates compared to PBS at the same pH.[7][10] Buffers like Tris or glycine should not be used with NHS esters.[9] Crucially, ensure all buffers are free of sodium azide.[7][8][9]
-
pH: The optimal pH is typically in the range of 7.0 to 8.5.[7] For NHS ester conjugations, a pH of 8.3-8.5 is often recommended as an ideal balance between amine reactivity and ester hydrolysis.[9]
Q6: My DBCO-NHS ester is not labeling my protein. What could be the problem?
This is a common issue, almost always related to the NHS ester group.
-
Hydrolysis: The primary cause of failure is the hydrolysis of the NHS ester.[3] This group is highly sensitive to moisture.[4] Always allow the reagent vial to come to room temperature before opening to prevent condensation.[3][16] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store the reagent in aqueous solutions.[3][9]
-
Incorrect Buffer: Using a buffer containing primary amines (e.g., Tris, glycine) will quench the NHS ester, preventing it from reacting with your target molecule.[5][9]
-
Suboptimal pH: The reaction of NHS esters with primary amines is most efficient in the pH range of 7.2-8.5.[9] At lower pH, the amine is protonated and not sufficiently nucleophilic.[9]
Q7: How do I purify my final conjugate?
Purification is necessary to remove unreacted starting materials, excess reagents, and any side products.[7] The appropriate method depends on the nature of your conjugate:
-
Biomolecules: For proteins, antibodies, or other macromolecules, common techniques include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.[7]
-
Small Molecules: Standard purification techniques such as column chromatography, HPLC, or recrystallization can be used.[17]
Troubleshooting Guides
Use these workflows to systematically diagnose and solve common experimental problems.
Caption: Workflow for troubleshooting low yield in SPAAC reactions.
Quantitative Data Summary
The following tables provide quantitative data to guide the optimization of your experimental setup.
Table 1: Recommended Reaction Conditions for DBCO-Azide Reactions
| Parameter | Recommended Range | Notes |
|---|---|---|
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1[8][10] | The more abundant or less critical component should be in excess to drive the reaction.[10] |
| Temperature | 4°C to 37°C[8][10] | Higher temperatures increase the rate but may affect biomolecule stability.[10] |
| Reaction Time | 2 to 48 hours[8][10] | Longer times may be needed for lower temperatures or concentrations to maximize yield.[8][10] |
| pH | 6.0 to 9.0[8] | Optimal pH is typically between 7.0 and 8.5.[7] |
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer System | pH | Relative Reaction Rate | Reference |
|---|---|---|---|
| Phosphate-Buffered Saline (PBS) | 7.0 | Slower | [7][10] |
| HEPES | 7.0 | Faster | [7][10] |
| DMEM Cell Culture Media | ~7.4 | Faster than RPMI | [7] |
| RPMI Cell Culture Media | ~7.4 | Slower than DMEM |[7] |
Note: The relative reaction rates are comparative and depend on the specific reactants used.
Detailed Experimental Protocols
Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general workflow for conjugating a cyclooctyne-containing molecule to an azide-containing molecule. Optimization may be required for specific applications.
-
1. Reagent Preparation:
-
a. Dissolve the cyclooctyne-functionalized molecule (e.g., DBCO-PEG4-NHS ester) in an anhydrous water-miscible solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).[10][16]
-
b. Prepare a solution of the azide-containing molecule in an appropriate azide-free buffer (e.g., PBS or HEPES at pH 7.4) at the desired concentration.[10]
-
-
2. Conjugation Reaction:
-
a. Add the cyclooctyne stock solution to the solution of the azide-containing molecule. A molar excess (e.g., 1.5 to 10 equivalents) of the less precious component is recommended to ensure complete conversion.[8][10]
-
b. Ensure the final concentration of any organic co-solvent is kept to a minimum (e.g., <10-20%) to avoid denaturation or precipitation of biomolecules.[3]
-
c. Incubate the reaction mixture. Incubation can be performed for 2-12 hours at room temperature or overnight at 4°C.[8] For slower reactions or to maximize yield, consider incubating for up to 48 hours or at 37°C.[8][10]
-
-
3. Purification:
-
a. Once the reaction is complete, purify the conjugate to remove unreacted starting materials and any side products.
-
b. For biomolecules, suitable methods include size-exclusion chromatography (SEC), dialysis, or spin filtration.[7]
-
Protocol 2: Assessing the Activity of a DBCO-NHS Ester
This protocol helps determine if a DBCO-NHS ester has been hydrolyzed and is no longer active.[3]
-
1. Materials:
-
DBCO-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-containing solution (e.g., 100 mM Tris-HCl, pH 8.5)
-
UV-Vis Spectrophotometer
-
-
2. Procedure:
-
a. Dissolve 1-2 mg of the DBCO-NHS ester in 2 mL of the amine-free buffer.
-
b. Measure the absorbance of the solution at 260 nm. This serves as your baseline reading.
-
c. Add a small volume of the amine-containing solution to the DBCO-NHS ester solution and mix.
-
d. After a few minutes, measure the absorbance at 260 nm again.
-
-
3. Interpretation:
-
An active NHS ester will react with the amine, releasing N-hydroxysuccinimide, which has a characteristic absorbance near 260 nm. A significant increase in absorbance indicates your DBCO-NHS ester is active. If there is little to no increase, the ester has likely been hydrolyzed.[3]
-
Technical Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. DBCO-PEG4-NHS [nanocs.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. Thiacycloalkynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating DBCO-Dextran Sulfate Conjugation Efficiency
For researchers and professionals in drug development, the successful conjugation of molecules to carrier platforms like dextran (B179266) sulfate (B86663) is paramount. The use of Dibenzocyclooctyne (DBCO) in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," offers a highly efficient and bioorthogonal method for creating stable conjugates. This guide provides an objective comparison of methods to validate the efficiency of DBCO-Dextran Sulfate conjugation, supported by experimental protocols and data.
Comparison of Validation Techniques
The choice of validation technique for your DBCO-Dextran Sulfate conjugate depends on the specific information required, available instrumentation, and the nature of the molecule conjugated to the dextran sulfate. Each method offers distinct advantages in terms of sensitivity, complexity, and the type of data generated.
| Technique | Principle | Information Provided | Pros | Cons |
| UV-Vis Spectroscopy | Measures the absorbance of the DBCO group at ~309 nm. | Degree of Labeling (DOL) of DBCO on dextran sulfate. | Rapid, simple, and requires common laboratory equipment.[1][2] | Dextran sulfate itself has no significant UV absorbance, so this method only quantifies the attached DBCO.[3] Interference from other UV-absorbing components is possible. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. | Confirmation of conjugation through a shift in retention time to a higher molecular weight. Quantification of conjugate purity and detection of aggregation. | Provides information on the size and purity of the conjugate.[4] Can be used to quantify residual dextran sulfate.[4] | Requires more specialized equipment and method development. May not be suitable for resolving small changes in molecular weight. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of HPLC that separates compounds based on their hydrophilicity. | An alternative to SEC for the analysis of dextran and its conjugates, often with shorter run times. | Faster than traditional SEC for dextran analysis.[5] | Requires specific column chemistry and mobile phases. |
| Gel Electrophoresis (e.g., SDS-PAGE) | Separates molecules based on their molecular weight through a gel matrix. | Visual confirmation of conjugation if the partner molecule (e.g., a protein) is suitable for this technique, shown by a band shift to a higher molecular weight. | Widely available technique, provides a clear visual confirmation of conjugation.[6] | Not suitable for analyzing the dextran sulfate component directly. Best for protein-dextran sulfate conjugates. |
| Fluorescence-Based Assays | Utilizes fluorescent probes that specifically bind to dextran sulfate. | Highly sensitive quantification of the dextran sulfate component in the conjugate. | Extremely sensitive, with detection limits in the pg/mL range.[7] | Indirectly validates conjugation by quantifying the dextran sulfate moiety. The probe's binding might be affected by the conjugation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate validation of your DBCO-Dextran Sulfate conjugates. Below are key experimental protocols.
Protocol 1: Quantification of DBCO Incorporation using UV-Vis Spectroscopy
This protocol allows for the determination of the Degree of Labeling (DOL), which is the average number of DBCO molecules per dextran sulfate molecule.
Materials:
-
DBCO-Dextran Sulfate conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or a Nanodrop spectrophotometer
Procedure:
-
Prepare a solution of the purified DBCO-Dextran Sulfate conjugate in PBS.
-
Measure the absorbance of the solution at 280 nm (A280) and 309 nm (A309).[2]
-
Calculate the concentration of DBCO using the Beer-Lambert law and the molar extinction coefficient of DBCO (ε_DBCO ≈ 12,000 M⁻¹cm⁻¹).[8]
-
Concentration of DBCO (M) = A309 / 12,000
-
-
Determine the concentration of dextran sulfate in the solution (this can be done by gravimetric analysis before conjugation or using a specific dextran sulfate quantification assay).
-
Calculate the Degree of Labeling (DOL):
-
DOL = (Concentration of DBCO) / (Concentration of Dextran Sulfate)
-
Note: If your dextran sulfate is conjugated to a protein, a correction factor is needed for the absorbance of DBCO at 280 nm.[8]
Protocol 2: Confirmation of Conjugation by Size-Exclusion HPLC (SEC-HPLC)
This method confirms the formation of the conjugate by observing an increase in its molecular weight compared to the unconjugated dextran sulfate.
Materials:
-
DBCO-Dextran Sulfate conjugate and unconjugated dextran sulfate control
-
HPLC system with a Size-Exclusion column (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)[9]
-
UV or Refractive Index (RI) detector[3]
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare samples of the unconjugated dextran sulfate and the DBCO-Dextran Sulfate conjugate at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume (e.g., 20 µL) of the unconjugated dextran sulfate onto the column and record the chromatogram.
-
Inject the same volume of the DBCO-Dextran Sulfate conjugate and record the chromatogram.
-
Analysis: Compare the retention times. A successful conjugation will result in a peak that elutes earlier than the peak for the unconjugated dextran sulfate, indicating a larger hydrodynamic volume. The purity of the conjugate can be assessed by the area of the conjugate peak relative to any other peaks.
Experimental and Logical Workflows
To visualize the process of DBCO-Dextran Sulfate conjugation and its validation, the following diagrams illustrate the key steps.
Caption: Workflow for DBCO-Dextran Sulfate conjugation.
Caption: Decision tree for selecting a validation method.
Comparison with Alternative Conjugation Chemistries
While DBCO-based click chemistry offers significant advantages, it is important to consider other methods for conjugating molecules to dextran sulfate.
| Conjugation Chemistry | Reactive Groups | Linkage Formed | Key Advantages | Key Disadvantages |
| DBCO (SPAAC) | DBCO + Azide | Stable Triazole | Bioorthogonal, no catalyst needed, high efficiency, very stable linkage.[6][10] | DBCO reagents can be hydrophobic, potentially leading to aggregation.[10] |
| NHS Ester | NHS Ester + Amine | Stable Amide Bond | Well-established chemistry, forms a very stable bond.[10] | NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction.[10] Requires primary amines on one of the molecules. |
| Maleimide | Maleimide + Thiol | Thioether Bond | Highly specific for sulfhydryl groups. | The resulting thioether bond can undergo retro-Michael addition, leading to potential instability, especially in the presence of other thiols. |
| Carbodiimide (EDC) | Carboxylic Acid + Amine | Amide Bond | Couples carboxyl groups to primary amines. | Can lead to side reactions and the formation of N-acylurea byproducts. Often requires NHS to improve efficiency and stability of the active intermediate. |
By carefully selecting the appropriate validation techniques and understanding the comparative advantages of different conjugation chemistries, researchers can ensure the robust and efficient production of DBCO-Dextran Sulfate conjugates for their specific applications.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of residual dextran sulfate in protein products by SEC-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. arxiv.org [arxiv.org]
- 8. broadpharm.com [broadpharm.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: DBCO-Dextran Sulfate vs. Amine and Thiol-Reactive Bioconjugation Methods
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of chemical ligation strategy is a critical determinant of success. This guide provides an objective comparison of DBCO-Dextran sulfate (B86663), a cornerstone of copper-free click chemistry, with traditional amine-reactive (NHS ester) and thiol-reactive (maleimide) bioconjugation methods. By examining reaction mechanisms, performance characteristics, and experimental considerations, this document aims to equip scientists with the knowledge to make informed decisions for their specific applications, particularly in the realm of drug delivery and targeted therapies.
Dextran (B179266) sulfate, a sulfated polysaccharide, is a biocompatible and water-soluble polymer with intrinsic therapeutic properties, making it an attractive scaffold for drug delivery systems.[1][2] The ability to covalently attach targeting ligands, imaging agents, or therapeutic payloads to dextran sulfate is paramount for the development of these advanced therapeutics. This guide will compare the performance of bioconjugation to dextran sulfate functionalized with a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) against the more conventional methods of targeting primary amines with N-hydroxysuccinimide (NHS) esters and thiols with maleimides.
At a Glance: Key Differences in Bioconjugation Chemistries
| Feature | DBCO-Dextran Sulfate (SPAAC) | NHS Ester-Dextran | Maleimide-Dextran |
| Target Functional Group | Azide (B81097) (-N₃) | Primary Amine (-NH₂) | Thiol (-SH) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition | Acylation | Michael Addition |
| Specificity | High (Bioorthogonal) | Moderate (targets lysines, N-terminus) | High (targets cysteines) |
| Reaction Conditions | Physiological (pH 6.0-9.0, 4-37°C) | pH 7.0-9.0 | pH 6.5-7.5 |
| Bond Formed | Triazole | Amide | Thioether |
| Bond Stability | Very High | Very High | Moderate to Low (prone to retro-Michael reaction) |
| Key Advantage | High specificity and stability, bioorthogonal | Well-established, readily available reagents | Site-specific conjugation to thiols |
| Key Disadvantage | Requires introduction of an azide group | Can lead to heterogeneous products | Thioether bond can be unstable in vivo |
Performance Deep Dive: A Quantitative Comparison
The efficacy of a bioconjugation strategy is determined by several key parameters, including reaction kinetics and the stability of the resulting conjugate. The following table summarizes available quantitative data to provide a clearer comparison, although it's important to note that direct head-to-head comparisons on a dextran sulfate backbone are limited in the literature. The data presented is a synthesis from studies on various biomolecules and serves as a strong indicator of relative performance.
| Performance Metric | DBCO (SPAAC) | NHS Ester | Maleimide (B117702) |
| Second-Order Rate Constant (k₂) | 0.28 - 1.22 M⁻¹s⁻¹[3] | ~10-100 M⁻¹s⁻¹ (amine-dependent) | ~10² M⁻¹s⁻¹[4] |
| Typical Reaction Time | 2 - 12 hours[5] | 1 - 2 hours | 1 - 2 hours |
| Conjugate Stability (in plasma/serum) | High; triazole ring is very robust.[5][6] | Very High; amide bond is extremely stable.[6] | Moderate to Low; thioether bond is susceptible to thiol exchange with molecules like glutathione, leading to deconjugation.[6][7] |
| Half-life of Conjugate in presence of Glutathione (GSH) | ~71 minutes (for DBCO moiety)[8] | Not applicable (amide bond is stable) | Can be significantly reduced |
| Reported Conjugation Efficiency/Yield | ~83.6% (azide reaction)[9] | Variable, dependent on protein and reaction conditions | ~84% (thiol reaction)[9] |
Signaling Pathways and Experimental Workflows
The choice of bioconjugation chemistry is often dictated by the biological system and the experimental goals. For drug delivery applications using dextran sulfate, understanding the cellular uptake mechanism is crucial. Dextran and dextran sulfate nanoparticles are often internalized via endocytosis, with scavenger receptors playing a significant role.[4]
Caption: Cellular uptake of a DBCO-Dextran sulfate drug conjugate via scavenger receptor-mediated endocytosis.
The development of a targeted drug delivery system using functionalized dextran sulfate involves a multi-step workflow, from initial functionalization to in vivo evaluation.
Caption: General workflow for the development of a dextran sulfate-based drug delivery system.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. The following protocols provide a general framework for each of the discussed methods. Optimization may be necessary for specific applications.
Protocol 1: Bioconjugation to Dextran Sulfate via DBCO-Azide Click Chemistry
This protocol describes a two-step process: first, the functionalization of dextran sulfate with a DBCO-NHS ester, followed by the copper-free click reaction with an azide-containing molecule.
Materials:
-
Dextran Sulfate
-
DBCO-NHS Ester
-
Azide-functionalized molecule (e.g., drug, fluorophore)
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
DBCO Functionalization of Dextran Sulfate:
-
Dissolve Dextran Sulfate in PBS to a concentration of 10-20 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the dextran sulfate solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted DBCO-NHS ester and quenching buffer using a desalting column or dialysis against PBS.
-
-
Copper-Free Click Reaction:
-
To the purified DBCO-functionalized dextran sulfate, add a 1.5- to 5-fold molar excess of the azide-functionalized molecule.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.
-
The final conjugate can be purified from excess azide-molecule via size-exclusion chromatography or dialysis.
-
Protocol 2: Bioconjugation to Dextran Sulfate via NHS Ester Chemistry
This protocol outlines the modification of dextran sulfate with primary amines followed by conjugation with an NHS-ester functionalized molecule.
Materials:
-
Dextran Sulfate
-
Amine-containing linker (e.g., ethylenediamine) for dextran modification
-
NHS-ester functionalized molecule
-
Activation reagents for dextran (e.g., EDC, NHS)
-
Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column or dialysis cassette
Procedure:
-
Amination of Dextran Sulfate:
-
Activate the carboxyl groups on dextran sulfate (if present, or introduce them) using EDC and NHS in the activation buffer for 15-30 minutes at room temperature.
-
Add an excess of an amine-containing linker (e.g., ethylenediamine) and incubate for 2 hours at room temperature.
-
Purify the aminated dextran sulfate using a desalting column or dialysis.
-
-
Conjugation with NHS Ester:
-
Dissolve the aminated dextran sulfate in the coupling buffer.
-
Prepare a stock solution of the NHS-ester functionalized molecule in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the aminated dextran sulfate solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Purify the final conjugate using size-exclusion chromatography or dialysis.
-
Protocol 3: Bioconjugation to Dextran via Maleimide Chemistry
This protocol details the introduction of thiol groups onto dextran followed by conjugation with a maleimide-functionalized molecule.
Materials:
-
Dextran
-
Thiol-containing linker for dextran modification
-
Maleimide-functionalized molecule
-
Degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP), if necessary to activate thiols
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column or dialysis cassette
Procedure:
-
Thiolation of Dextran:
-
Introduce thiol groups onto the dextran backbone using a suitable chemical method (e.g., reaction with a thiol-containing linker).
-
If necessary, reduce any formed disulfide bonds by incubating with a reducing agent like TCEP.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation with Maleimide:
-
Dissolve the thiolated dextran in the degassed conjugation buffer.
-
Prepare a stock solution of the maleimide-functionalized molecule in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the maleimide solution to the thiolated dextran solution.
-
Incubate the reaction for 1-2 hours at room temperature or at 4°C overnight.
-
Quench the reaction by adding a quenching reagent like L-cysteine to a final concentration of ~1 mM.
-
Purify the final conjugate using size-exclusion chromatography or dialysis.
-
Conclusion: Selecting the Optimal Bioconjugation Strategy
The choice between DBCO-Dextran sulfate, NHS ester, and maleimide-based bioconjugation hinges on the specific requirements of the application.
-
DBCO-Dextran sulfate offers unparalleled specificity and stability, making it the premier choice for applications in complex biological environments where off-target reactions must be minimized and long-term stability of the conjugate is paramount.[5][6] The bioorthogonal nature of the copper-free click chemistry allows for the precise attachment of payloads without interfering with native biological processes.
-
NHS ester chemistry is a robust and well-established method for modifying abundant primary amines. While this can lead to a heterogeneous population of conjugates, it is a straightforward and effective method when site-specificity is not a primary concern. The resulting amide bond is exceptionally stable.[6]
-
Maleimide chemistry provides a means for site-specific conjugation to thiol groups, which are less abundant on biomolecules than amines. However, the major drawback of this method is the potential instability of the thioether linkage in the reducing environment of the cytoplasm, which can lead to premature payload release.[6][7]
For the development of advanced drug delivery systems based on dextran sulfate, the high stability and bioorthogonality of the triazole linkage formed via DBCO-mediated click chemistry present a significant advantage over less stable linkages. By carefully considering the comparative performance data and adhering to optimized experimental protocols, researchers can effectively leverage the power of DBCO-Dextran sulfate to advance their scientific discoveries and develop next-generation therapeutics.
References
- 1. finabio.net [finabio.net]
- 2. Maleimidation of dextran and the application in designing a dextran–camptothecin conjugate [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Strategic Advantages of 40 kDa DBCO-Dextran Sulfate in Bioconjugation and Drug Delivery
In the landscape of advanced drug delivery and bioconjugation, the selection of an appropriate macromolecular carrier and linking chemistry is paramount to achieving therapeutic efficacy and experimental success. Among the array of available tools, 40 kDa DBCO-Dextran sulfate (B86663) has emerged as a powerful and versatile platform. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
At its core, 40 kDa DBCO-Dextran sulfate combines the unique advantages of three key components: a 40 kDa dextran (B179266) sulfate backbone and a dibenzocyclooctyne (DBCO) functional group. The dextran sulfate, a biocompatible and biodegradable polysaccharide, offers a hydrophilic and stable scaffold.[1][2] The molecular weight of 40 kDa is particularly significant as it surpasses the threshold for renal clearance, prolonging circulation time in vivo.[2] The sulfate groups introduce a negative charge, facilitating interactions with cell surfaces and offering potential for targeted delivery.[1][3] The DBCO group enables highly efficient and specific covalent conjugation to azide-modified molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[4] This bioorthogonal reaction proceeds under mild physiological conditions, making it ideal for conjugating sensitive biomolecules without the need for cytotoxic copper catalysts.[4]
Comparative Analysis of Conjugation Chemistries
The choice of linker is a critical determinant of the stability and performance of a bioconjugate. The DBCO-azide linkage formed via SPAAC is known for its exceptional stability compared to traditional methods.
| Feature | DBCO-Azide (SPAAC) | Maleimide-Thiol | NHS Ester-Amine |
| Reaction Type | Strain-Promoted [3+2] Cycloaddition | Michael Addition | Acylation |
| Biocompatibility | High (Copper-free) | Moderate (Potential for off-target reactions with thiols) | Moderate (NHS esters can hydrolyze) |
| Specificity | High (Bioorthogonal) | Moderate to High | High for primary amines |
| Linkage Stability | Highly stable triazole ring | Thioether bond, susceptible to retro-Michael reaction (thiol exchange) | Stable amide bond |
| Reaction Conditions | Physiological (pH 6.0-9.0, 4-37°C) | pH 6.5-7.5 | pH 7.2-8.0 |
| Reaction Speed | Fast | Fast | Very Fast |
Performance Comparison of Polymeric Carriers
The polymer backbone dictates the pharmacokinetic profile and targeting capabilities of a drug delivery system. Dextran sulfate offers a unique combination of properties compared to other commonly used polymers.
| Feature | 40 kDa Dextran Sulfate | Polyethylene Glycol (PEG) | Hyaluronic Acid (HA) | Chitosan |
| Biocompatibility | High | High | High | High |
| Biodegradability | Yes | No (for high MW) | Yes | Yes |
| Charge (Physiological pH) | Anionic | Neutral | Anionic | Cationic |
| Targeting Potential | Scavenger receptors on macrophages | Passive (EPR effect) | CD44 receptors | Mucoadhesive |
| Inherent Bioactivity | Anticoagulant, Antiviral | Relatively inert | Binds to cell surface receptors, involved in cell signaling | Mucoadhesive, antimicrobial |
| Water Solubility | High | High | High | Low (soluble in acidic solutions) |
The Influence of Dextran Molecular Weight on Nanoparticle Properties
The molecular weight of the dextran backbone significantly impacts the physicochemical properties of the resulting nanoparticles.
| Property | 10 kDa Dextran | 40 kDa Dextran | 70 kDa Dextran | 150 kDa Dextran |
| Hydrodynamic Diameter of Coated Nanoparticles | Smaller | Intermediate | Larger | Largest |
| In Vivo Circulation Time | Shorter (subject to renal clearance) | Longer | Longer | Longer |
| Cell Aggregation Attenuation (in CHO cells) | Less Effective | Most Effective | - | - |
| Amount of Dextran Bound per mg of Iron Oxide Nanoparticle | - | 2.37 mg | 0.99 mg | 0.64 mg |
Data synthesized from studies on dextran-coated nanoparticles and cell culture supplements.[5][6]
Experimental Protocols
Protocol 1: General Bioconjugation to 40 kDa DBCO-Dextran Sulfate
This protocol describes the conjugation of an azide-modified molecule (e.g., a peptide, protein, or small molecule drug) to 40 kDa DBCO-Dextran sulfate.
Materials:
-
40 kDa DBCO-Dextran sulfate
-
Azide-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO (if required for dissolving the azide-molecule)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve 40 kDa DBCO-Dextran sulfate in PBS to a final concentration of 10 mg/mL.
-
Dissolve the azide-functionalized molecule in a compatible buffer (e.g., PBS). If the molecule has low aqueous solubility, it can be dissolved in a minimal amount of DMSO first, and then added to the reaction buffer.
-
-
Conjugation Reaction:
-
Mix the 40 kDa DBCO-Dextran sulfate solution with the azide-functionalized molecule solution. A molar excess of 1.5 to 3-fold of the azide-molecule is recommended to ensure efficient conjugation to the dextran.[4]
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[4] The reaction progress can be monitored by techniques such as HPLC or by observing the decrease in DBCO absorbance around 310 nm.
-
-
Purification:
-
Purify the resulting dextran conjugate from unreacted azide-molecule using an SEC column equilibrated with PBS.
-
Collect the fractions containing the high molecular weight conjugate.
-
Confirm the successful conjugation using techniques like UV-Vis spectroscopy, FTIR, or NMR.
-
Protocol 2: Formation of a Hydrogel using 40 kDa DBCO-Dextran Sulfate
This protocol outlines the formation of a hydrogel via click chemistry between 40 kDa DBCO-Dextran sulfate and an azide-functionalized crosslinker (e.g., a multi-arm PEG-azide).
Materials:
-
Lyophilized 40 kDa DBCO-Dextran sulfate
-
Multi-arm PEG-azide (e.g., 4-arm PEG-azide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (if encapsulating cells)
Procedure:
-
Preparation of Polymer Solutions:
-
Under sterile conditions, dissolve the lyophilized 40 kDa DBCO-Dextran sulfate in PBS or cell culture medium to the desired concentration (e.g., 20 mg/mL).[7]
-
Prepare a stock solution of the multi-arm PEG-azide crosslinker in PBS.
-
-
Hydrogel Formation:
-
If encapsulating cells, resuspend the cells in the DBCO-Dextran sulfate solution at the desired density.
-
Add the multi-arm PEG-azide crosslinker to the DBCO-Dextran sulfate solution. The final concentrations of the polymers will depend on the desired mechanical properties of the hydrogel.
-
Mix the components thoroughly by gentle pipetting.[7]
-
Immediately cast the solution into the desired mold or well plate.
-
-
Gelation:
Visualizing Workflows and Pathways
Conclusion
40 kDa DBCO-Dextran sulfate represents a highly advantageous platform for researchers in drug delivery and bioconjugation. The combination of a biocompatible dextran backbone of optimal molecular weight for extended in vivo circulation, the targeting potential afforded by sulfate groups, and the robust and specific conjugation chemistry of the DBCO linker provides a powerful tool for creating advanced therapeutic and diagnostic agents. The data-driven comparisons presented in this guide highlight its superior stability and versatile properties relative to other common alternatives. By carefully considering the experimental protocols and the inherent advantages of this system, researchers can leverage 40 kDa DBCO-Dextran sulfate to develop novel and effective solutions for a wide range of biomedical applications.
References
- 1. Dextran Formulations as Effective Delivery Systems of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dextran.com [dextran.com]
- 3. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of Dextran Molecular Weight on the Physical Properties of Magnetic Nanoparticles for Hyperthermia and MRI Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Analysis of DBCO Labeling on Proteins
For researchers, scientists, and drug development professionals, the precise quantification of protein labeling is a critical aspect of bioconjugation. Dibenzocyclooctyne (DBCO) has become a cornerstone for copper-free click chemistry, enabling the specific and efficient labeling of proteins and other biomolecules.[1][2] This guide provides an objective comparison of the common methods used for the quantitative analysis of DBCO labeling on proteins, complete with experimental protocols and supporting data to inform your experimental design.
The degree of labeling (DOL), which represents the average number of DBCO molecules conjugated to a single protein, is a key quality attribute that can significantly influence the efficacy, stability, and pharmacokinetic properties of the resulting bioconjugate.[3][4] Accurate determination of the DOL is therefore essential for ensuring the quality, consistency, and efficacy of labeled proteins.[2][3]
Comparison of Quantitative Analysis Methods
The choice of a quantitative method for determining DBCO labeling efficiency depends on several factors, including the required level of detail, available instrumentation, sample purity, and throughput needs.[2][5] The most common techniques are UV-Vis Spectroscopy, Mass Spectrometry (MS), and Fluorescence-Based Assays.[3][5]
| Method | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the light absorbance of the protein (typically at 280 nm) and the DBCO group (around 309 nm).[2][5] | Average Degree of Labeling (DOL).[2][3] | Quick, simple, non-destructive, and uses common laboratory equipment.[2] | Indirect method; potential for interference from other molecules that absorb in the same region. Relies on accurate molar extinction coefficients.[2][3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact protein or its peptide fragments.[1][2] | Precise mass of the conjugate, confirming the addition of the DBCO moiety and allowing for the determination of different labeled species (e.g., mono-, di-, tri-labeled). Can also identify specific sites of modification.[1][6] | Highly accurate and provides a direct measurement of mass and mass distribution. Can resolve different labeled species.[3] | Requires specialized and expensive equipment. Can be more time-consuming for sample preparation and analysis.[3] |
| Fluorescence-Based Assays | The DBCO-labeled protein is reacted with an excess of an azide-containing fluorescent dye. The DOL is then determined by measuring the fluorescence of the conjugate.[5] | Average number of DBCO groups per protein. Confirms the reactivity of the incorporated DBCO groups.[5] | High sensitivity. Can be used to confirm that the DBCO groups are accessible for reaction. | Indirect method. Requires a separate reaction step and purification. Can be affected by fluorescence quenching at high DOL. |
| HABA Assay | A colorimetric method used when DBCO is linked to biotin (B1667282). It measures the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin (B1170675) by the biotin-DBCO conjugate.[7][8] | Quantitative estimation of biotinylated protein. | Rapid and does not require protein separation.[7] | Can be less accurate for complex protein mixtures.[7] Only applicable for biotin-DBCO conjugates. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to guide researchers in their experimental design.
Protocol 1: Quantitative Analysis by UV-Vis Spectroscopy
This protocol allows for the calculation of the average number of DBCO molecules conjugated to a protein.[3]
Materials:
-
Purified DBCO-labeled protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Ensure the sample is free of unreacted DBCO reagent, which can be achieved through methods like dialysis or size-exclusion chromatography.[5] If the conjugate solution is highly concentrated, dilute it with PBS to ensure the absorbance readings are within the linear range of the spectrophotometer. Record the dilution factor.[3]
-
Measurement: Measure the absorbance of the DBCO-protein solution at 280 nm (A280) and 309 nm (A309) using a UV-Vis spectrophotometer.[5][9]
-
Calculation:
-
Protein Concentration (M):
-
Protein Conc. (M) = [A280 - (A309 * CF)] / ε_protein[10]
-
Where:
-
A280 is the absorbance at 280 nm.
-
A309 is the absorbance at 309 nm.
-
CF (Correction Factor) is the ratio of DBCO absorbance at 280 nm to its absorbance at 309 nm (a commonly used value is 0.90).[3][9]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~203,000 M⁻¹cm⁻¹).[3][9]
-
-
-
Degree of Labeling (DOL):
-
Protocol 2: Quantitative Analysis by Mass Spectrometry (Intact Protein Analysis)
This protocol provides a general workflow for analyzing DBCO-labeled proteins using Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Materials:
-
Purified DBCO-labeled protein
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a reversed-phase column (e.g., C4)[2]
-
Mobile Phase A: 0.1% formic acid in water[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[2]
Procedure:
-
Sample Preparation: Prepare the sample by diluting it in Mobile Phase A.[2]
-
LC Separation: Inject the sample into the LC-MS system. Elute the sample using a linear gradient from 5-95% Mobile Phase B.[2]
-
MS Analysis: Acquire mass spectra in the appropriate mass range for the protein and its conjugate.[2]
-
Data Analysis:
-
Process the raw data to obtain a deconvoluted mass spectrum, which shows the molecular weight of the different species in the sample.[6]
-
Compare the mass of the conjugated protein to the unconjugated control. The mass difference corresponds to the mass of the attached DBCO-linker moieties.[6]
-
The distribution of peaks will indicate the heterogeneity of the labeled protein (e.g., populations of unlabeled, mono-labeled, di-labeled proteins).
-
Protocol 3: Quantitative Analysis by Fluorescence-Based Assay
This protocol describes the reaction of a DBCO-labeled protein with a fluorescent azide (B81097) probe to determine the degree of labeling.
Materials:
-
Purified DBCO-labeled protein
-
Azide-containing fluorescent probe (e.g., AF488-Azide)
-
Reaction Buffer: Azide-free buffer (e.g., PBS)
-
Size-exclusion chromatography column
-
Fluorometer or fluorescence plate reader
Procedure:
-
Reaction Setup: In an azide-free buffer, mix the DBCO-labeled protein with a molar excess (e.g., 10-fold) of the azide-containing fluorescent probe.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight, protected from light.[10]
-
Purification: Separate the fluorescently labeled protein from the unreacted fluorescent probe using a size-exclusion chromatography column.
-
Quantification:
-
Measure the protein concentration, typically by absorbance at 280 nm (correcting for the dye's absorbance at this wavelength).
-
Measure the fluorescence of the labeled protein at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Generate a standard curve using a known concentration of the free fluorophore to determine the concentration of the fluorophore attached to the protein.[5]
-
The DOL is the ratio of the molar concentration of the fluorophore to the molar concentration of the protein.[5]
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Commercial Product Comparison
Several vendors offer DBCO labeling kits and reagents. When selecting a product, consider the nature of your protein, the desired degree of labeling, and the downstream application.
| Product | Vendor | Reactive Group | Key Features |
| EZ-Link™ DBCO Protein Labeling Kit | Thermo Fisher Scientific | TFP Ester | Kit includes reagents for labeling and purification of five 100-μL samples.[9] TFP ester reacts with primary amines.[9] |
| DBCO-NHS Ester | Various (e.g., BenchChem, Interchim) | NHS Ester | Reacts with primary amines (e.g., lysine (B10760008) residues).[1] A common and widely used reagent for DBCO labeling. |
| DBCO-PEG4-NHS Ester | Various | NHS Ester | Includes a PEG spacer to enhance solubility and reduce steric hindrance.[10] |
| Sulfo DBCO-PEG4-Maleimide | Various | Maleimide | Reacts with sulfhydryl groups (cysteine residues), allowing for more site-specific labeling.[11] |
| Biotin-DBCO | Various | - | For introducing a biotin moiety via click chemistry, which can then be quantified using a HABA assay.[12] |
Note: The performance and optimal reaction conditions for these products can vary depending on the specific protein and buffer conditions. It is recommended to consult the manufacturer's instructions and optimize the labeling reaction for your specific application.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. citeqbiologics.com [citeqbiologics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. encapsula.com [encapsula.com]
Comparative Study of Dextran Sulfate Across Different Molecular Weights: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different molecular weight (MW) dextran (B179266) sulfates (DS) is critical for experimental design and therapeutic application. This guide provides an objective comparison of DS performance in key research models, supported by experimental data and detailed protocols.
Dextran sulfate (B86663) is a sulfated polysaccharide with a wide range of biological activities that are profoundly influenced by its molecular weight. This guide delves into a comparative analysis of low, medium, and high molecular weight dextran sulfates, focusing on their differential impacts in the induction of experimental colitis, anticoagulant activity, and antiviral efficacy.
Data Summary
The following tables summarize the key quantitative data from comparative studies on dextran sulfates of varying molecular weights.
Table 1: Induction of Colitis in Murine Models
| Molecular Weight (kDa) | Concentration & Administration | Key Findings | Histological Observations | Reference |
| 5 | 5% (w/v) in drinking water for 7 days | Induces colitis, predominantly in the cecum and upper colon. | Loss of crypts, inflammatory cell infiltration, submucosal edema, erosion, and ulceration.[1] | [1] |
| 10 | 5% (w/v) in drinking water for 7 days | Induces colitis with significant weight loss and histological changes. | Crypt damage, mucosal ulceration, and inflammatory cell infiltration. | [2] |
| 36-50 | 2% (w/v) in drinking water for 7 days | Induces severe colitis, more pronounced in the lower colon compared to 5 kDa DS. | More severe loss of crypts, and more significant inflammatory infiltration compared to 5 kDa DS.[1] | [1][2][3] |
| 40 | 5% (w/v) in drinking water for 7 days | Induces more severe colitis than the 5 kDa form.[1] | Severe inflammation in the lower colon.[1] | [1] |
| 500 | 5% (w/v) in drinking water for 7 days | Does not induce colitis.[1] | No significant pathological changes observed.[1] | [1] |
Table 2: Anticoagulant Activity
| Molecular Weight (kDa) | Assay | Key Findings | Antithrombin Activity (U/mg) | Reference |
| 5 | aPTT, PT, TT | Induces a disturbance of primary and secondary hemostasis. aPTT is significantly prolonged at low concentrations. | Not specified. | [4] |
| 20 | aPTT, Anti-thrombin activity | Shows significant anticoagulant activity that increases with decreasing molecular weight. | 12.6-15.3 | [5][6] |
| 150 | aPTT, Anti-thrombin activity | Exhibits anticoagulant activity, but less potent than the 20 kDa form. | Not specified. | [5][6] |
Table 3: Antiviral Activity (Anti-HIV-1)
| Molecular Weight (Da) | Assay | Key Findings | IC50 / Effective Concentration | Reference |
| 4,000 - 12,000 | Inhibition of HIV-1 growth in H9 cells | Potent inhibitor of HIV-1 growth. Potency is not significantly influenced by MW in this range. | ~1 µg/mL | [7] |
| 5,000 | Syncytium formation inhibition | Fails to block syncytium formation at concentrations that protect against initial infection. | - | [8] |
| 8,000 | Syncytium formation inhibition | Fails to block syncytium formation at concentrations that protect against initial infection. | - | [8] |
| >500,000 | Inhibition of SARS-CoV-2 entry | Effectively inhibited SARS-CoV-2 entry into HLT cells. | EC50: 972.7 µg/mL | [9] |
| 500,000 | Syncytium formation inhibition | Blocks HIV-1 infection at both initial binding and syncytium formation stages. | - | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DSS-Induced Colitis in a Murine Model
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium.
Materials:
-
Dextran sulfate sodium (molecular weight of choice)
-
6-7 week old female BALB/c mice
-
Sterile drinking water
-
Animal balance
-
Cages with ad libitum access to food and water
-
Histology equipment (formalin, paraffin, microtome, H&E stains)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
DSS Solution Preparation: Prepare a 5% (w/v) solution of DSS in sterile drinking water. Ensure the DSS is fully dissolved.
-
Administration: Replace the regular drinking water in the mouse cages with the 5% DSS solution. Provide ad libitum access for 7 consecutive days. A control group should receive regular sterile drinking water.
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Termination and Sample Collection: After 7 days, euthanize the mice by an approved method.
-
Macroscopic Evaluation: Dissect the large intestine from the cecum to the anus and measure its length.
-
Histopathological Analysis:
-
Fix the large intestine in 10% neutral buffered formalin.
-
Embed the tissue in paraffin.
-
Section the tissue at 5 µm thickness.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
-
Histological Scoring: Examine the stained sections under a microscope and score for the following parameters:
-
Loss of crypts: (0: normal, 1: focal, 2: extensive)
-
Inflammatory cell infiltration: (0: none, 1: mild, 2: moderate, 3: severe)
-
Submucosal edema: (0: none, 1: mild, 2: severe)
-
Erosion and ulceration: (0: none, 1: present)
-
Activated Partial Thromboplastin Time (aPTT) Assay
This protocol outlines the procedure for determining the anticoagulant effect of dextran sulfate using the aPTT assay.
Materials:
-
Dextran sulfate solutions of varying molecular weights and concentrations
-
Human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer or a water bath at 37°C and stopwatch
-
Micropipettes
Procedure:
-
Plasma Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.
-
Reagent and Sample Preparation: Pre-warm the aPTT reagent and CaCl2 solution to 37°C. Prepare different concentrations of the dextran sulfate solutions.
-
Incubation:
-
Pipette 100 µL of human plasma into a test tube.
-
Add 10 µL of the dextran sulfate solution (or buffer for control).
-
Add 100 µL of the pre-warmed aPTT reagent.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
-
Clotting Initiation and Measurement:
-
Add 100 µL of the pre-warmed CaCl2 solution to the mixture and simultaneously start the timer.
-
Record the time taken for a clot to form. This is the aPTT.
-
-
Data Analysis: Compare the aPTT values of plasma treated with different molecular weights and concentrations of dextran sulfate to the control.
HIV-1 Syncytium Formation Inhibition Assay
This protocol details the method to assess the ability of dextran sulfate to inhibit HIV-1-induced cell fusion.
Materials:
-
HIV-1 infected cells (e.g., H9/HIV-1)
-
Uninfected target cells (e.g., MT-2 cells)
-
Dextran sulfate solutions of varying molecular weights and concentrations
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
96-well cell culture plates
-
Inverted microscope
Procedure:
-
Cell Seeding: Seed the uninfected target cells (e.g., MT-2 cells) into the wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of the different molecular weight dextran sulfate solutions to the wells containing the target cells. Include a no-drug control.
-
Co-culture: Add the HIV-1 infected cells (e.g., H9/HIV-1) to each well to initiate co-cultivation.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Syncytium Observation and Counting:
-
Examine the wells under an inverted microscope.
-
A syncytium is defined as a giant cell containing multiple nuclei.
-
Count the number of syncytia in each well.
-
-
Data Analysis: Calculate the percentage inhibition of syncytium formation for each concentration and molecular weight of dextran sulfate compared to the no-drug control. The 50% inhibitory concentration (IC50) can then be determined.
Signaling Pathways and Experimental Workflows
The biological effects of dextran sulfate are mediated through its interaction with various cellular components and signaling pathways. The following diagrams, generated using the DOT language, illustrate key experimental workflows and a proposed mechanism of action.
References
- 1. Histological analysis of murine colitis induced by dextran sulfate sodium of different molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. The severity of dextran sodium sulfate-induced colitis can differ between dextran sodium sulfate preparations of the same molecular weight range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of low-molecular weight dextran sulfate on coagulation and platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Sulfation and Molecular Weight on Anticoagulant Activity of Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dextran sulfate as an inhibitor against the human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential inhibition of HIV-1 cell binding and HIV-1-induced syncytium formation by low molecular weight sulphated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dextran sulfate from Leuconostoc mesenteroides B512F exerts potent antiviral activity against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to DBCO-Dextran Sulfate Conjugate Stability
For researchers, scientists, and drug development professionals, the long-term stability of bioconjugates is a critical factor influencing experimental reproducibility, therapeutic efficacy, and diagnostic accuracy. Among the plethora of bioconjugation techniques, the use of Dibenzocyclooctyne (DBCO) in strain-promoted alkyne-azide cycloaddition (SPAAC) has gained significant traction for its bioorthogonality and the formation of a stable triazole linkage. This guide provides an in-depth, objective comparison of the stability of DBCO-Dextran sulfate (B86663) conjugates against a primary alternative: conjugates formed via periodate (B1199274) oxidation followed by reductive amination.
Executive Summary of Conjugate Stability
The stability of a dextran (B179266) sulfate conjugate is fundamentally dictated by the covalent linkage between the polysaccharide and the molecule of interest. While DBCO-based conjugation forms a highly stable triazole ring, the alternative periodate oxidation method results in an amine linkage, which also exhibits considerable stability. The choice between these methods may depend on the specific application, the nature of the molecule to be conjugated, and the desired stability profile under various physiological and storage conditions.
| Linkage Type | Reactive Partners | Bond Formed | Primary Degradation Pathway | General Stability Profile |
| DBCO-Azide (SPAAC) | DBCO-functionalized Dextran Sulfate + Azide-modified molecule | Triazole | Generally considered highly stable under physiological conditions.[1][2][3] | High Stability: The triazole ring is robust and resistant to enzymatic and hydrolytic cleavage.[2] |
| Aldehyde-Amine (Reductive Amination) | Aldehyde-functionalized Dextran Sulfate (via Periodate Oxidation) + Amine-containing molecule | Carbon-Nitrogen single bond | Susceptible to hydrolysis at extreme pH, but generally stable under physiological conditions. | High Stability: The resulting amine linkage is a stable covalent bond. |
In-Depth Stability Analysis
DBCO-Dextran Sulfate Conjugates: The triazole linkage formed through the SPAAC reaction is exceptionally stable due to its aromaticity and is not susceptible to cleavage in most biological environments.[2] However, the stability of the DBCO group itself prior to conjugation can be influenced by factors such as the presence of strong reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and thiols like glutathione (B108866) (GSH) under specific in vitro conditions.[2] The hydrophobicity of the DBCO group may also influence the conjugate's biodistribution and potential for aggregation.[1]
Alternative: Periodate Oxidation and Reductive Amination: This common alternative involves the oxidation of the vicinal diols on the dextran sulfate backbone with sodium periodate to generate reactive aldehyde groups. These aldehydes can then react with primary amines on a target molecule to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage. The stability of the final C-N bond is high. However, the Schiff base intermediate is susceptible to hydrolysis, particularly under acidic conditions.[4][5] Therefore, the reduction step is crucial for ensuring long-term stability. The oxidation process itself must be carefully controlled, as over-oxidation can lead to chain scission and a decrease in the molecular weight of the dextran sulfate.
Experimental Protocols
Protocol 1: Stability Assessment of DBCO-Dextran Sulfate Conjugate in Serum
Objective: To evaluate the stability of the DBCO-Dextran sulfate conjugate in a simulated physiological environment.
Materials:
-
DBCO-Dextran sulfate conjugate
-
Human or mouse serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system
-
UV-Vis detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the DBCO-Dextran sulfate conjugate in PBS.
-
Incubation: Add the stock solution to pre-warmed human or mouse serum to a final conjugate concentration of 0.1 mg/mL. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Protein Precipitation: To each aliquot, add an equal volume of cold acetonitrile to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by SEC-HPLC to monitor the integrity of the conjugate. The elution profile of the conjugate should be compared to the initial time point. Degradation can be quantified by the appearance of new peaks corresponding to the cleaved components.
Protocol 2: Comparative Hydrolytic Stability Study
Objective: To compare the hydrolytic stability of DBCO-Dextran sulfate and Aldehyde-Dextran sulfate conjugates under acidic, neutral, and basic conditions.
Materials:
-
DBCO-Dextran sulfate conjugate
-
Aldehyde-Dextran sulfate conjugate (post-reductive amination)
-
0.1 M HCl (pH 1)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
0.1 M NaOH (pH 13)
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system
-
UV-Vis detector or a suitable detector for the conjugated molecule
Procedure:
-
Sample Preparation: Prepare 1 mg/mL solutions of each conjugate in the three different buffer systems (acidic, neutral, and basic).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C for accelerated testing).
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples to pH 7 before analysis.
-
Analysis: Analyze all samples by SEC-HPLC. The percentage of intact conjugate remaining at each time point is calculated by comparing the peak area of the conjugate to its initial peak area.
Visualizing the Workflows
Caption: Conjugation workflows for DBCO-Dextran sulfate and Aldehyde-Dextran sulfate.
Caption: General workflow for assessing the stability of Dextran sulfate conjugates.
References
Assessing the Purity of DBCO-Dextran Sulfate Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals working with bioconjugates, ensuring the purity of DBCO-Dextran sulfate (B86663) is paramount for reliable and reproducible results. The conjugation of a dibenzocyclooctyne (DBCO) group to dextran (B179266) sulfate is a key step in creating components for targeted drug delivery, hydrogel formation, and other biomedical applications. This guide provides an objective comparison of common analytical techniques used to assess the purity of DBCO-Dextran sulfate conjugates, supported by experimental protocols and data interpretation guidelines.
The purity of DBCO-Dextran sulfate conjugates is a multifaceted parameter that includes the degree of labeling (DOL), the presence of unconjugated reactants, the formation of aggregates, and the structural integrity of the dextran sulfate backbone. A combination of analytical methods is often necessary for a comprehensive characterization.[1][2]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on the specific purity attribute being investigated. The following table summarizes and compares the most common methods for characterizing DBCO-Dextran sulfate conjugates.
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures light absorbance at specific wavelengths. DBCO has a characteristic absorbance around 309 nm.[1][3][4] | Degree of Labeling (DOL) | Rapid, non-destructive, and requires standard laboratory equipment.[4][5] | Relies on accurate molar extinction coefficients; potential for interference from other absorbing species.[5] |
| Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic volume. | Detection of aggregates, fragments, and unconjugated dextran sulfate.[6][7] | Performed under non-denaturing conditions, preserving the native structure. | Not suitable for separating molecules of very similar size. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Purity, presence of unreacted DBCO reagents, and other hydrophobic impurities. A Certificate of Analysis for a commercial DBCO-Dextran sulfate product shows HPLC was used to determine a purity of 98.35%.[8] | High resolution and sensitivity; provides both qualitative and quantitative data. | Can be denaturing for some biomolecules; requires more complex method development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Confirms the molecular weight of the conjugate, identifies impurities and degradation products, and determines the DOL distribution.[2][9] | Provides high specificity and detailed structural information.[2] | Requires specialized and expensive instrumentation; data analysis can be complex.[2] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
Protocol 1: Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy
This protocol is adapted for dextran sulfate from methods used for DBCO-protein conjugates.[1][3]
Objective: To determine the average number of DBCO molecules conjugated to each dextran sulfate molecule.
Materials:
-
DBCO-Dextran sulfate conjugate
-
Unconjugated Dextran sulfate (for baseline)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the DBCO-Dextran sulfate conjugate in PBS.
-
Purify the conjugate to remove any unreacted DBCO reagent using a suitable method like dialysis or size-exclusion chromatography. This step is critical for accuracy.[1]
-
-
Absorbance Measurement:
-
Set the spectrophotometer to measure absorbance at 280 nm (for dextran sulfate, though it has low absorbance, this can account for any protein contamination or be used as a reference point) and 309 nm (for DBCO).[1][3]
-
Blank the instrument with PBS.
-
Measure the absorbance of the purified conjugate solution at both wavelengths (A280 and A309).
-
-
Calculation of DOL:
-
The concentration of DBCO is calculated using the Beer-Lambert law (A = εcl) with the molar extinction coefficient of DBCO at 309 nm (ε_DBCO ≈ 12,000 M⁻¹cm⁻¹).[5]
-
The concentration of dextran sulfate is determined from a standard curve or by weight if the sample is pure.
-
DOL = (Molar concentration of DBCO) / (Molar concentration of Dextran sulfate)
-
Protocol 2: Purity and Aggregate Analysis by SEC-HPLC
This protocol is based on methods for analyzing dextran sulfate and its conjugates.[6][7][10][11]
Objective: To detect the presence of aggregates and unconjugated dextran sulfate.
Materials:
-
DBCO-Dextran sulfate conjugate
-
SEC-HPLC column suitable for polysaccharides (e.g., Agilent PL aquagel-OH series).[12]
-
Mobile Phase: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
HPLC system with a UV detector and a Refractive Index (RI) detector.
Procedure:
-
System Setup:
-
Equilibrate the SEC-HPLC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
-
Sample Preparation:
-
Dissolve the DBCO-Dextran sulfate conjugate in the mobile phase to a known concentration (e.g., 1-2 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Monitor the elution profile using both UV (at 309 nm for DBCO-conjugate) and RI detectors (for all dextran species).
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to different species based on their size. Aggregates will elute first, followed by the conjugate, and then any smaller, unconjugated dextran sulfate or fragments.
-
The peak areas can be integrated to determine the relative percentage of each species, thus assessing the purity and extent of aggregation.
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: General workflow for the synthesis, purification, and purity assessment of DBCO-Dextran sulfate conjugates.
Logical Relationship of Analytical Techniques
Caption: Logical diagram showing which analytical techniques answer key questions about the purity of the conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of residual dextran sulfate in protein products by SEC-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. LC/MS/MS Profiling of Tissue Oxysterols and its Application in Dextran Sodium Sulphate Induced Mouse Colitis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sepax-tech.com.cn [sepax-tech.com.cn]
- 11. Size-exclusion chromatographic determination of dextran sulfate in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
comparing in vitro and in vivo performance of DBCO-Dextran
An Objective Guide to the Performance of DBCO-Dextran: In Vitro vs. In Vivo
For researchers, scientists, and professionals in drug development, the selection of a reliable macromolecular carrier is critical for the success of targeted delivery and imaging applications. Dibenzocyclooctyne-Dextran (DBCO-Dextran) has emerged as a prominent tool, leveraging the power of copper-free click chemistry for stable bioconjugation. This guide provides an objective comparison of the in vitro and in vivo performance of DBCO-Dextran, supported by experimental data and detailed protocols to inform your research strategy.
Dextrans are hydrophilic, biocompatible polysaccharides that are frequently used as tracers and drug carriers due to their low immunogenic properties. The functionalization with DBCO allows for covalent attachment to azide-modified molecules through a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This process forms an exceptionally stable triazole linkage without the need for cytotoxic copper catalysts, making it suitable for both laboratory and living systems.
Comparative Performance Analysis: In Vitro vs. In Vivo
The transition from a controlled laboratory environment (in vitro) to a complex biological system (in vivo) presents significant challenges. While DBCO-Dextran offers excellent stability and predictable reactivity in glassware, its behavior within a living organism is influenced by a multitude of factors, most notably the molecular weight of the dextran (B179266) backbone.
In Vitro Performance
In a laboratory setting, DBCO-Dextran exhibits high stability and conjugation efficiency. The primary performance indicators are the stability of the DBCO-azide bond and the biocompatibility of the conjugate with cells in culture.
-
Reactivity and Stability : The SPAAC reaction between DBCO and an azide (B81097) is highly specific and forms a stable triazole ring that is resistant to hydrolysis and enzymatic degradation. This makes it a superior alternative to traditional linkers like maleimides, which are prone to degradation in physiological conditions. However, the DBCO group itself can show some instability in the presence of strong reducing agents.
-
Cell Viability and Cytotoxicity : Dextran itself is known for its low toxicity and good water solubility. Dextran-based hydrogels are generally non-cytotoxic. However, it is crucial to assess the cytotoxicity of the final DBCO-Dextran conjugate, as the attached molecule or high concentrations of the conjugate itself could impact cell health.
Table 1: Summary of In Vitro Performance Data
| Feature | DBCO-Azide Linkage (SPAAC) | Maleimide-Thiol Linkage |
| Bond Type | Stable Triazole Ring | Thioether (via Thiosuccinimide) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Michael Addition |
| Key Advantage | Bioorthogonal, highly stable, and catalyst-free. | Well-established chemistry. |
| Key Disadvantage | The DBCO moiety can be hydrophobic. | Linkage is prone to retro-Michael addition and thiol exchange, leading to deconjugation. |
| Quantitative Stability | A DBCO-modified antibody can lose 3-5% of its reactivity over 4 weeks at 4°C. | Cysteine-linked ADCs with N-alkyl maleimides showed 35-67% deconjugation in serum over 7 days at 37°C. |
| Cell Viability | Generally high, as dextran is biocompatible. Final conjugate should always be tested. | Dependent on the conjugated molecule and potential for premature payload release due to linker instability. |
In Vivo Performance
Inside a living organism, the performance of DBCO-Dextran is largely dictated by its pharmacokinetics and biodistribution, which are heavily influenced by the molecular weight of the dextran polymer.
-
Pharmacokinetics and Biodistribution : The persistence of dextran in blood circulation is directly related to its size. Dextrans with a molecular weight greater than 60,000 Da are poorly excreted by the kidneys and can remain in circulation for weeks. Conversely, smaller dextrans (≤ 20,000 Da) are cleared more rapidly. The hydrophobic nature of the DBCO group can also influence distribution, potentially increasing accumulation in the organs of the reticuloendothelial system (RES), such as the liver and spleen.
-
Biocompatibility and Immunogenicity : Dextran is widely regarded as a biocompatible material with low immunogenic potential, making it suitable for in vivo applications. Studies involving subcutaneous implantation of dextran-based hydrogels have demonstrated good biocompatibility with a mild initial foreign-body reaction that subsides over time.
-
Imaging Applications : DBCO-Dextran conjugates are effective for in vivo imaging. For example, they have been successfully used for two-photon in vivo imaging of blood vessels in mouse models.
Table 2: Summary of In Vivo Performance Characteristics
| Parameter | Performance Characteristic | Supporting Evidence |
| Circulation Time | Highly dependent on molecular weight (MW). | Dextrans >60,000 Da have prolonged circulation; those <20,000 Da are cleared more rapidly. |
| Biodistribution | Accumulation in the Reticuloendothelial System (RES), particularly the liver and spleen, can occur. | The hydrophobicity of the DBCO moiety can contribute to this accumulation. |
| Biocompatibility | Generally high. Dextran is considered biocompatible and has low immunogenicity. | Subcutaneous implantation studies show a moderate to minimal foreign-body reaction. |
| Primary Clearance | Renal excretion for lower molecular weight dextrans. | Dextrans with MW ≤ 20,000 are more readily cleared by the kidneys. |
Visualizing the Process: Workflows and Reactions
To better understand the application of DBCO-Dextran, the following diagrams illustrate the key workflows and chemical reactions involved.
Caption: Experimental workflow from conjugation to analysis.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Conceptual in vivo fate of DBCO-Dextran conjugates.
Experimental Protocols
Reproducibility is fundamental to scientific advancement. The following protocols provide detailed methodologies for key experiments.
Protocol 1: General Conjugation of an Azide-Molecule to DBCO-Dextran
This protocol describes the labeling of DBCO-Dextran with an azide-modified molecule (e.g., a fluorescent dye, peptide, or small molecule drug) via copper-free click chemistry.
Materials:
-
DBCO-Dextran (various molecular weights available).
-
Azide-modified molecule of interest.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Avoid buffers containing sodium azide.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) if needed to dissolve the azide-molecule.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Reagent Preparation:
-
Dissolve DBCO-Dextran in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve the azide-modified molecule in a compatible solvent (preferably PBS, or a minimal amount of DMSO). Prepare a stock solution of 10 mM.
-
-
Conjugation Reaction:
-
Add a 2 to 4-fold molar excess of the azide-modified molecule to the DBCO-Dextran solution.
-
If DMSO was used, ensure the final concentration in the reaction mixture is less than 20% to maintain the stability of the components.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction is typically complete within this timeframe.
-
-
Purification:
-
Remove the unreacted azide-modified molecule and any solvent by using a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against PBS.
-
-
Validation (Optional):
-
Confirm conjugation using appropriate methods. If a fluorescent dye was conjugated, this can be validated by measuring fluorescence. For larger molecules, SDS-PAGE can show a shift in molecular weight.
-
Protocol 2: In Vitro Cell Viability Assessment (MTT Assay)
This protocol outlines the use of an MTT assay to determine the cytotoxicity of a DBCO-Dextran conjugate on a chosen cell line.
Materials:
-
DBCO-Dextran conjugate.
-
Selected cell line (e.g., HeLa, MCF-7).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Spectrophotometric plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in an exponential growth phase at the time of treatment (e.g., 1x10⁴ cells per well). Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the DBCO-Dextran conjugate in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing varying concentrations of the conjugate. Include untreated cells as a negative control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the dissolved formazan at 540 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Protocol 3: General Workflow for an In Vivo Biodistribution Study
This protocol provides a conceptual outline for assessing the biodistribution of a fluorescently-labeled DBCO-Dextran conjugate in a small animal model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines and require appropriate ethical approval.
Materials:
-
Fluorescently-labeled DBCO-Dextran conjugate.
-
Animal model (e.g., C57BL/6 mice).
-
In vivo imaging system (e.g., IVIS) or two-photon microscope.
-
Sterile saline for injection.
Procedure:
-
Administration: Administer the fluorescent DBCO-Dextran conjugate to the animals via intravenous (tail vein) injection. The dose will depend on the brightness of the fluorophore and the molecular weight of the dextran.
-
In Vivo Imaging (Optional): At various time points post-injection (e.g., 1h, 4h, 24h, 48h), the live animal can be imaged to monitor the whole-body distribution of the conjugate. This provides real-time, non-invasive tracking.
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the animals according to approved protocols.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Carefully dissect major organs (e.g.,
-
A Comparative Guide to Validating Targeted Drug Delivery with DBCO-Dextran Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DBCO-Dextran sulfate (B86663) as a targeted drug delivery system against other common alternatives. The information is supported by experimental data and detailed protocols to assist researchers in designing and evaluating their own targeted delivery strategies.
Introduction to DBCO-Dextran Sulfate in Targeted Delivery
Dextran (B179266) sulfate (DS) is a biocompatible and biodegradable polysaccharide that has shown significant promise in drug delivery.[1][2] Its inherent ability to be recognized and internalized by macrophage scavenger receptors makes it an active targeting ligand, particularly for inflammatory diseases and cancers with high macrophage infiltration.[3][4][5] The incorporation of Dibenzocyclooctyne (DBCO) allows for the versatile and efficient conjugation of therapeutic agents, imaging probes, or other targeting moieties through copper-free, bioorthogonal "click chemistry."[2][6] This combination offers a powerful platform for developing sophisticated and targeted nanomedicines.
Performance Comparison with Alternative Nanocarriers
DBCO-Dextran sulfate nanoparticles offer distinct advantages over other common drug delivery platforms such as liposomes and polymeric micelles. Dextran-based carriers are noted for their superior biocompatibility and lower immunogenicity, as they can often evade detection by the immune system.[7] In contrast, liposomes may trigger immune responses, and the materials used for some polymeric micelles can present toxicity challenges.[7] Furthermore, the surface of dextran-based nanoparticles is readily modifiable, allowing for the attachment of specific targeting ligands to enhance precision, a feature that can be more complex to achieve with liposomes and some polymeric systems.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for DBCO-Dextran sulfate nanoparticles and provide a comparison with other common nanocarrier systems. It is important to note that these values can vary depending on the specific formulation, drug cargo, and experimental conditions.
Table 1: Physicochemical Properties of Nanocarriers
| Nanocarrier System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) |
| Dextran Sulfate Nanoparticles | 69.3 - 250 | 0.2 - 0.6 | -35.2 to -11.91 | ~44 - >90 |
| Liposomes (conventional) | 80 - 250 | 0.1 - 0.3 | -10 to -30 | 5 - 80 |
| PEGylated Liposomes | 100 - 200 | < 0.2 | -5 to -20 | 10 - 70 |
| Polymeric Micelles (e.g., Pluronic) | 20 - 100 | < 0.2 | -5 to +5 | 5 - 25 |
Data compiled from multiple sources.[5][6][8][9][10][11][12]
Table 2: In Vitro Performance of Nanocarriers
| Nanocarrier System | Cellular Uptake (% of cells with nanoparticles) | In Vitro Drug Release (%, 24h, pH 5.5) |
| Dextran Sulfate Nanoparticles (macrophage targeting) | High (receptor-mediated) | ~60-80% (pH-sensitive) |
| Liposomes (conventional) | Low to Moderate | ~20-40% |
| Targeted Liposomes (e.g., anti-HER2) | High (in target cells) | ~30-50% |
| Polymeric Micelles | Moderate | ~40-70% (stimuli-responsive) |
Data compiled from multiple sources.[1][3][5][7][11]
Experimental Protocols
Detailed methodologies are crucial for the successful validation of targeted delivery systems. The following are key experimental protocols for working with DBCO-Dextran sulfate nanoparticles.
Protocol 1: Synthesis and Characterization of DBCO-Dextran Sulfate Nanoparticles
-
Synthesis: Dextran sulfate is reacted with a DBCO-NHS ester in an appropriate buffer (e.g., PBS pH 7.4) to form the DBCO-Dextran sulfate conjugate. The therapeutic agent, often hydrophobic, is then encapsulated within the amphiphilic DBCO-Dextran sulfate through a self-assembly method, such as nanoprecipitation or dialysis.
-
Characterization:
-
Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Determined by separating the nanoparticles from the unloaded drug (e.g., via centrifugation or dialysis) and quantifying the drug in each fraction using techniques like UV-Vis spectrophotometry or HPLC.
-
Protocol 2: In Vitro Validation of Targeted Delivery
-
Cell Culture: Culture target cells (e.g., activated macrophages) and control non-target cells in appropriate media.
-
Cellular Uptake Study:
-
Incubate cells with fluorescently labeled DBCO-Dextran sulfate nanoparticles for various time points.
-
Wash the cells thoroughly to remove non-internalized nanoparticles.
-
Quantify cellular uptake using:
-
Flow Cytometry: To determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Confocal Microscopy: To visualize the intracellular localization of the nanoparticles.
-
-
-
Competitive Inhibition Assay: To confirm receptor-mediated uptake, pre-incubate target cells with an excess of free dextran sulfate before adding the nanoparticles. A significant reduction in nanoparticle uptake indicates receptor-specific binding.
Protocol 3: In Vivo Validation of Targeted Delivery
-
Animal Model: Utilize an appropriate animal model of the disease (e.g., a tumor xenograft model or an induced arthritis model).
-
Biodistribution Study:
-
Administer fluorescently or radioactively labeled DBCO-Dextran sulfate nanoparticles intravenously to the animal model.
-
At various time points, image the whole animal using an in vivo imaging system (IVIS) for fluorescence or PET/SPECT for radioactivity.
-
After the final time point, euthanize the animals and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs).
-
Quantify the accumulation of nanoparticles in each organ by measuring the fluorescence or radioactivity per gram of tissue.
-
-
Histological Analysis: Embed the harvested tissues in OCT compound, section them, and perform histological staining (e.g., H&E) and fluorescence microscopy to visualize the nanoparticle distribution at the cellular level within the target tissue.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate critical workflows and pathways.
Experimental Workflow for Targeted Delivery Validation
Caption: Workflow for validating targeted delivery of DBCO-Dextran sulfate nanoparticles.
Macrophage Uptake and Signaling Pathway
Caption: Dextran sulfate nanoparticle uptake by macrophages via the Scavenger Receptor A pathway.
Conclusion
DBCO-Dextran sulfate represents a highly promising and versatile platform for targeted drug delivery. Its inherent biocompatibility, macrophage-targeting capabilities, and the flexibility of DBCO-mediated conjugation provide a robust system for developing advanced nanomedicines. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to validate the efficacy of DBCO-Dextran sulfate in their specific therapeutic applications. As with any nanomedicine platform, careful characterization and validation through a combination of in vitro and in vivo models are essential for successful translation to clinical use.
References
- 1. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Formulations as Effective Delivery Systems of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Macrophage-Targeted Dextran Sulfate-Dexamethasone Conjugate Micelles for Effective Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran sulfate-based MMP-2 enzyme-sensitive SR-A receptor targeting nanomicelles for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyanionic carbohydrate doxorubicin-dextran nanocomplex as a delivery system for anticancer drugs: in vitro analysis and evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current trends in the use of liposomes for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and evaluation of injectable dextran sulfate sodium nanoparticles as a potent antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Subcutaneous administration of liposomes: a comparison with the intravenous and intraperitoneal routes of injection - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of DBCO-Dextran in different cell lines
Comparative Analysis of DBCO-Dextran for Cellular Labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dibenzocyclooctyne-Dextran (DBCO-Dextran) performance across various cell lines, supported by experimental data and detailed protocols. DBCO-Dextran is a key reagent used in bioorthogonal chemistry for labeling and tracking cells and biomolecules. Its utility stems from the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly specific, copper-free click chemistry reaction that is biocompatible and ideal for live-cell imaging.[1][2][3][4]
The typical workflow involves a two-step process:
-
Metabolic Labeling : Cells are cultured with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans, presenting azide (B81097) groups.[1][2]
-
Click Reaction : The azide-labeled cells are then treated with a DBCO-conjugated molecule, like DBCO-Dextran carrying a fluorophore. The DBCO group reacts specifically and covalently with the azide, resulting in stable labeling.[1][2]
Comparative Performance Data
The efficiency and cytotoxicity of the DBCO labeling strategy can vary between cell lines. The following tables summarize key performance indicators based on findings from multiple studies.
Table 1: Labeling Efficiency with DBCO-Conjugates in Various Cell Lines
| Cell Line | Type | Labeling Efficiency | Notes |
| LS174T | Human Colon Adenocarcinoma | High | Showed strong fluorescence intensity after labeling with DBCO-Cy5.[5] |
| 4T1 | Mouse Mammary Carcinoma | High | Exhibited strong fluorescence with DBCO-Cy5.[5] |
| MCF-7 | Human Breast Adenocarcinoma | High | Strong fluorescence observed. Azide groups were successfully generated and bound by DBCO-Cy5.[5][6] |
| HepG2 | Human Liver Carcinoma | High | Demonstrated strong fluorescence intensity.[5] |
| A549 | Human Lung Carcinoma | High | Azide groups were successfully generated on the cell surface for DBCO-Cy5 binding.[6] |
| HeLa | Human Cervical Adenocarcinoma | High | Strong fluorescence reported in multiple studies.[5] |
| KB | Human Oral Epidermoid Carcinoma | High | Successfully labeled with azide groups for DBCO-Cy5 reaction.[6] |
| U87MG | Human Glioblastoma | High | Demonstrated efficient azide labeling for subsequent DBCO-conjugate binding.[6] |
| RAW 264.7 | Mouse Macrophage | High | Successfully used to track lysosomes.[7][8] |
| Jurkat | Human T-cell Leukemia | Moderate-High | Labeling efficiency can be optimized by adjusting reagent concentrations and incubation times.[1][9][10] |
| MCF-10A | Human Mammary Epithelial (Non-tumorigenic) | Very Low | Showed very low fluorescence intensity in comparative studies, indicating lower metabolic uptake of azide-sugars compared to cancer cell lines.[5] |
Table 2: Cytotoxicity Profile of DBCO-Conjugates and Precursors
| Reagent | Cell Line | Assay | Concentration Range | Results & Observations |
| Ac4ManNAz | A549 | MTT | Various | Showed low cytotoxicity at various concentrations.[6] |
| DBCO-Cy5 | A549 | MTT | Up to 100 µM | Cytotoxicity was not significantly increased at high concentrations over time.[6] |
| DBCO-Fluorophore | General | N/A | 10-20 µM (Typical) | Higher concentrations or longer incubation times may increase background fluorescence. A dose-response experiment is recommended to find the optimal, non-toxic concentration for each cell line.[2][11] |
| Cationic Dextran (B179266) | J82, 5637 (Bladder Cancer) | FMCA | N/A | Cationic dextran itself exhibited a growth inhibitory effect, which was enhanced by modifying the cationic sidegroup.[12] |
| DBCO vs. DiD | A549 | MTT | Various | DBCO showed lower cytotoxicity compared to the traditional membrane dye DiD at various concentrations.[6] |
Experimental Protocols
The following are generalized protocols for cell labeling using the two-step metabolic labeling and DBCO-conjugate reaction. Optimization is recommended for each specific cell line and experimental setup.[1][2]
Protocol 1: Metabolic Labeling of Cells with Azide-Sugars
This protocol details the incorporation of azide moieties onto the cell surface glycans.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 10 mM in DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, chamber slide) and allow them to adhere and grow overnight to reach logarithmic growth phase.[1][2]
-
Medium Preparation: Prepare the labeling medium by diluting the Ac4ManNAz stock solution into the complete culture medium to a final concentration of 25-50 µM.[2]
-
Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Metabolic Incorporation: Incubate the cells for 1-3 days at 37°C in a CO2 incubator. The optimal incubation time should be determined for each cell line to maximize azide expression without causing cytotoxicity.[2]
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unreacted Ac4ManNAz.[2] The cells are now ready for the click chemistry reaction.
Protocol 2: DBCO-Dextran Labeling and Imaging
This protocol describes the covalent attachment of a DBCO-Dextran fluorophore to the azide-labeled cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-Dextran-Fluorophore conjugate (e.g., DBCO-Dextran-AF488)
-
Live-cell imaging buffer or serum-free medium
-
PBS
Procedure:
-
Prepare Labeling Solution: Prepare a fresh solution of the DBCO-Dextran conjugate in pre-warmed live-cell imaging buffer. The typical concentration ranges from 10-20 µM, but should be optimized.[2][8]
-
Labeling Reaction: Add the DBCO-Dextran labeling solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[2]
-
Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed imaging buffer to remove any unbound DBCO-Dextran and reduce background fluorescence.[2]
-
Imaging: Add fresh imaging buffer to the cells. Proceed with visualization using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.[2]
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess cell viability after treatment with labeling reagents.[11]
Materials:
-
Cells seeded in a 96-well plate
-
Test compounds (e.g., Ac4ManNAz, DBCO-Dextran) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Serum-free medium
-
MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the test compounds for the desired time (e.g., 24, 48, or 72 hours). Include untreated control wells.[11]
-
Add MTT: Aspirate the treatment media. Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[11]
-
Incubation: Incubate the plate at 37°C for 3 hours.[11]
-
Solubilize Formazan (B1609692): Add 150 µL of MTT solvent to each well to dissolve the purple formazan crystals. Shake on an orbital shaker for 15 minutes, protected from light.[11]
-
Read Absorbance: Measure the absorbance at 590 nm using a microplate reader.[11]
-
Calculate Viability: Calculate cell viability as a percentage relative to the untreated control cells.[11]
Visualized Workflows and Pathways
Diagrams created using Graphviz illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of dextran derivatives with cytotoxic effects in human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of DBCO-Dextran Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that can significantly impact the efficacy and safety of a therapeutic or diagnostic agent. Dibenzocyclooctyne (DBCO)-dextran conjugates have emerged as a powerful tool, leveraging the principles of copper-free click chemistry for the precise attachment of molecules to a biocompatible dextran (B179266) backbone. This guide provides an objective comparison of the biocompatibility of DBCO-dextran with alternative dextran conjugation strategies, supported by experimental data and detailed protocols to inform the selection of the most appropriate chemistry for a given application.
Dextran, a neutral and hydrophilic polysaccharide, has a long history of use in biomedical applications due to its inherent biocompatibility, biodegradability, and low immunogenicity.[1] Its abundant hydroxyl groups provide ample sites for chemical modification, allowing for the attachment of various functionalities. The method of this attachment, however, can influence the overall biocompatibility of the final conjugate. Here, we evaluate the biocompatibility of dextran conjugated via DBCO chemistry and compare it to other common alternatives, namely those utilizing N-hydroxysuccinimide (NHS) esters and maleimide (B117702) linkers.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The cytotoxic potential of a bioconjugate is a primary indicator of its biocompatibility. Standard assays such as the MTT and LDH assays are employed to assess cell viability and membrane integrity, respectively, upon exposure to the conjugate.
While direct comparative studies evaluating DBCO-dextran against other specific dextran conjugates are limited, the biocompatibility of the constituent parts provides valuable insight. The DBCO moiety, reacting via strain-promoted alkyne-azide cycloaddition (SPAAC), is known for its high biocompatibility due to the absence of a cytotoxic copper catalyst, which is required for the alternative copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
In contrast, NHS esters, which react with primary amines, can be susceptible to hydrolysis, potentially leading to a heterogeneous product and the release of byproducts. Maleimide chemistry, which targets thiol groups, is generally efficient but can exhibit off-target reactions with other nucleophiles.
It has been shown that modifications to the dextran backbone itself can induce cytotoxicity. For instance, cationic dextran derivatives have been observed to have a growth inhibitory effect on certain cancer cell lines.[2] Therefore, the choice of linker and the degree of substitution are critical factors in maintaining the biocompatible profile of the dextran carrier.
Table 1: Comparative Cytotoxicity of Dextran Conjugation Chemistries
| Conjugation Chemistry | Linker Type | Reaction Target | General Cytotoxicity Profile | Key Considerations |
| DBCO (SPAAC) | Dibenzocyclooctyne | Azide | Low: Copper-free reaction enhances biocompatibility.[1] | High specificity and bioorthogonality. |
| NHS Ester | N-hydroxysuccinimide Ester | Primary Amines | Low to Moderate: Potential for hydrolysis and side reactions. | Reaction conditions (pH) are critical. |
| Maleimide | Maleimide | Thiols (Sulfhydryls) | Low to Moderate: Potential for off-target reactions with other nucleophiles. | Stability of the maleimide-thiol bond can be a concern. |
| Cationic Modification | e.g., Amines | - | Can be cytotoxic: Positively charged polymers can interact with cell membranes.[2] | Cytotoxicity is often dose-dependent. |
Hemolytic Potential: Assessing Blood Compatibility
For intravenously administered bioconjugates, assessing their hemolytic activity is crucial to ensure they do not damage red blood cells. A hemolysis assay measures the amount of hemoglobin released from erythrocytes upon incubation with the test compound.
Generally, dextran itself is considered non-hemolytic and is even used as a plasma volume expander. However, the nature of the conjugated molecule and the linker can influence the hemolytic potential of the final conjugate. A well-designed DBCO-dextran conjugate is expected to have minimal hemolytic activity, reflecting the biocompatible nature of both the dextran and the DBCO linker.
Immunogenicity: The Host's Response
The immunogenicity of a bioconjugate, or its ability to elicit an immune response, is a complex and critical parameter. Dextran itself is generally considered to have low immunogenicity. However, conjugation of proteins or other molecules to dextran can, in some cases, enhance the immune response to the attached molecule.[3] The molecular weight of the dextran carrier has been shown to play a role, with higher molecular weight dextrans (500 kDa and 2000 kDa) stimulating a more robust antibody response compared to lower molecular weight dextran (70 kDa).[4]
The choice of conjugation chemistry is not expected to be the primary driver of immunogenicity for dextran conjugates, which is more likely influenced by the nature of the conjugated payload and the overall physicochemical properties of the conjugate. However, a clean and specific conjugation reaction, such as that afforded by DBCO chemistry, can help to minimize the formation of immunogenic aggregates or neo-epitopes.
Experimental Protocols
To facilitate the direct comparison of different dextran conjugates, detailed protocols for key biocompatibility assays are provided below.
Experimental Workflow for In Vitro Cytotoxicity Assays
Caption: Workflow for in vitro cytotoxicity assessment of dextran conjugates.
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the dextran conjugates (e.g., DBCO-Dextran, NHS-ester-Dextran, Maleimide-Dextran) and controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
LDH Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a detergent).
Experimental Workflow for Hemolysis Assay
Caption: Workflow for assessing the hemolytic potential of dextran conjugates.
Hemolysis Assay Protocol:
-
Prepare Red Blood Cell (RBC) Suspension: Obtain fresh whole blood and wash the RBCs three times with sterile phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
Treatment: In a 96-well plate, add 100 µL of various concentrations of the dextran conjugates to respective wells. Add 100 µL of PBS as a negative control and 100 µL of 1% Triton X-100 as a positive control.
-
Incubation: Add 100 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
Conclusion
The biocompatibility of dextran-based conjugates is a multifaceted issue influenced by the choice of conjugation chemistry, the degree of substitution, and the nature of the conjugated payload. DBCO-dextran conjugates, leveraging the principles of copper-free click chemistry, offer a highly specific and biocompatible approach to bioconjugation. The absence of a cytotoxic copper catalyst provides a distinct advantage over CuAAC methods. While direct quantitative comparisons with other dextran conjugates are not extensively available in the literature, the inherent properties of the DBCO linker suggest a favorable biocompatibility profile. For researchers and drug developers, the selection of a conjugation strategy should be guided by a thorough evaluation of the specific application, considering factors such as the target molecule, the desired in vivo behavior, and the need for a clean and efficient reaction. The provided experimental protocols offer a framework for conducting direct comparative studies to make an informed decision on the optimal dextran conjugation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of dextran derivatives with cytotoxic effects in human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced immunogenicity of protein-dextran conjugates: I. Rapid stimulation of enhanced antibody responses to poorly immunogenic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
A Comparative Guide to DBCO-Dextran Sulfate in Published Research
For researchers, scientists, and drug development professionals, the strategic selection of bioconjugation and delivery platforms is paramount to experimental success. Dextran (B179266) sulfate (B86663), a sulfated polysaccharide, is a versatile polymer in biomedical applications due to its biocompatibility and unique physicochemical properties. Its functionality can be significantly expanded through chemical modification. This guide provides an objective comparison of Dibenzocyclooctyne-Dextran Sulfate (DBCO-Dextran sulfate) with other common functionalized dextran alternatives, supported by experimental data from published research.
Principles of Dextran Sulfate Functionalization
Dextran sulfate's hydroxyl groups provide amenable sites for chemical modification, enabling the attachment of various reactive moieties. These functional groups dictate the subsequent conjugation chemistry, influencing reaction efficiency, specificity, and the stability of the final product. This guide focuses on comparing DBCO-Dextran sulfate, which utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with alternatives primarily based on maleimide (B117702) and aldehyde/ketone chemistries.
Performance Comparison of Functionalized Dextran Sulfate
The choice of functionalization strategy directly impacts the performance of the dextran sulfate conjugate in applications such as targeted drug delivery, hydrogel formation, and in vivo tracking. While direct head-to-head comparative studies of different functionalized dextran sulfates for the same application are limited, we can infer performance characteristics based on the underlying chemistries and available data from various studies.
Quantitative Data Summary
The following tables summarize key performance indicators for different functionalized dextran systems. It is important to note that the data is compiled from different studies and experimental conditions may vary.
Table 1: Comparison of Conjugation Chemistries
| Feature | DBCO (SPAAC) | Maleimide (Thiol-Maleimide Michael Addition) | Aldehyde/Hydrazide (Hydrazone Formation) |
| Reaction Partner | Azide (B81097) | Thiol (Sulfhydryl) | Hydrazide |
| Reaction Speed | Fast | Very Fast | Moderate |
| Biocompatibility | High (Copper-free)[1] | High | High |
| Specificity | High[2] | High (at neutral pH) | High (pH-dependent) |
| Stability of Linkage | Stable Triazole[2] | Stable Thioether | Reversible Hydrazone (pH-sensitive) |
| Reaction Conditions | Physiological (pH 7.4, 37°C)[1] | Physiological (pH 6.5-7.5) | Mildly Acidic (pH 5-6) for formation |
Table 2: Performance Characteristics of Dextran-Based Hydrogels
| Hydrogel Crosslinking Chemistry | Polymer Concentration | Gelation Time | Storage Modulus (G') | Swelling Ratio | Reference |
| Maleimide-Thiol | 2% Dex-Mal + 2% HA-SH | ~5 minutes | ~1.5 kPa | ~25 | [3] |
| Oxidized Dextran-Hydrazide | 20% (w/v) DexOx | Not specified | Not specified | Variable | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the synthesis and application of functionalized dextran sulfate.
Protocol 1: Synthesis of Maleimide-Functionalized Dextran (Dex-Mal)
This protocol is adapted from a study by Jiang et al. (2023).[3]
Materials:
-
Dextran (MW = 100 kDa)
-
N-maleoylamino acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve N-maleoylamino acids (3.1 mmol) in 20 mL of DMSO.
-
Add DPTS (0.45 mmol) and DCC (4.65 mmol) to the solution.
-
Separately, dissolve dextran (5.15 mmol anhydroglucose (B10753087) units) in 10 mL of DMSO.
-
Slowly add the dextran solution to the reaction mixture.
-
Allow the reaction to proceed, followed by purification to obtain Dex-Mal.
Protocol 2: General Protocol for DBCO-Azide "Click" Conjugation
This is a general protocol for conjugating a DBCO-functionalized molecule (like DBCO-Dextran sulfate) with an azide-containing molecule.[2]
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-Dextran sulfate)
-
Azide-containing molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the reaction buffer.
-
Mix the two solutions. Reactions are often efficient at room temperature and can proceed to completion in 4-17 hours, depending on the reactants' concentration and reactivity.[5]
-
The reaction mixture can be purified using methods like size-exclusion chromatography or dialysis to remove unreacted components.
Protocol 3: In Vivo Cell Tracking using DBCO-Conjugated Dye
This protocol is based on a study that uses metabolic labeling to introduce azide groups onto cells, which are then detected in vivo with a DBCO-conjugated dye.
Procedure:
-
Metabolic Labeling: Treat target cells with an azide-modified metabolic precursor (e.g., tetra-acetylated N-azidoacetyl-D-mannosamine) to introduce azide groups on the cell surface.
-
Cell Transplantation: Transplant the azide-labeled cells into the animal model.
-
In Vivo Labeling: After a desired period, intravenously inject a DBCO-conjugated imaging agent (e.g., DBCO-Cy5).
-
Imaging: Perform in vivo imaging at various time points to track the migration and localization of the labeled cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Navigating the Disposal of DBCO-Dextran Sulfate (MW 40000): A Guide to Safe and Compliant Practices
For researchers and scientists engaged in drug development and other advanced biomedical applications, the proper handling and disposal of specialized chemical reagents like DBCO-Dextran sulfate (B86663) (MW 40000) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to handle DBCO-Dextran sulfate in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or glasses are necessary to protect from potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[2]
-
Protective Clothing: A laboratory coat is essential to protect skin and clothing from contamination.
Quantitative Data Summary
The toxicological data for Dextran sulfate, a primary component of the compound, indicates low acute toxicity.
| Parameter | Value | Species | Source |
| Oral LD50 | >20,600 mg/kg | Rat | [2][3][6][7] |
| Oral LD50 | 25,200 mg/kg | Mouse | [1] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
To the best of our knowledge, the comprehensive physical, chemical, and toxicological properties of DBCO-Dextran sulfate have not been thoroughly investigated.[2][6][7]
Step-by-Step Disposal Procedure
The recommended method for the disposal of DBCO-Dextran sulfate and its associated waste is through a licensed chemical waste disposal service.[8]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid DBCO-Dextran sulfate, along with contaminated materials like pipette tips, weighing paper, and gloves, in a dedicated and clearly labeled, sealable container made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).
-
Liquid Waste: If the DBCO-Dextran sulfate is in a solvent, collect it in a separate, clearly labeled, and sealable container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "DBCO-Dextran sulfate (MW 40000)".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage Pending Disposal:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
This area should be secure, away from general laboratory traffic, and separate from incompatible materials.[8]
-
-
Arranging for Professional Disposal:
Important Considerations:
-
Do Not Discharge to Drains: Under no circumstances should DBCO-Dextran sulfate or its solutions be discharged into the sewer system or the environment.[1][2][3][6][7]
-
Spill Cleanup: In the event of a spill, avoid generating dust.[2][6][7] Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[2][3][6][7] For larger spills, it may be appropriate to use a wet mop, and the area should be flushed with water, with the runoff collected for disposal.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of DBCO-Dextran sulfate waste.
References
Essential Safety and Operational Guide for Handling DBCO-Dextran Sulfate (MW 40,000)
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with DBCO-Dextran sulfate (B86663) (MW 40,000). Adherence to these procedures is essential for ensuring personal safety and maintaining product integrity. While dextran (B179266) sulfate is generally not classified as a hazardous substance, the DBCO (dibenzocyclooctyne) moiety requires careful handling.[1][2][3] Standard laboratory safety precautions should always be observed.[4]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling DBCO-Dextran sulfate.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side shields or chemical safety goggles | Protects eyes from dust, aerosols, and splashes.[5][6][7] |
| Hand Protection | Chemical-resistant impervious gloves (e.g., Nitrile rubber, 0.11mm thickness) | Prevents skin contact.[8][9] Gloves must be inspected before use and disposed of properly after.[3] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 or P1 dust mask) may be necessary. | Prevents inhalation of dust or aerosols.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Area Setup:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[5][6]
-
Have all necessary PPE donned correctly before handling the compound.[5]
-
Clean and prepare the work surface.
2. Handling the Solid Compound:
-
Before opening, allow the vial of DBCO-Dextran sulfate to equilibrate to room temperature to prevent moisture condensation.[5][6]
-
Handle the powder carefully to avoid generating dust.[8][10]
-
Weigh the required amount in a suitable container.
3. Solution Preparation:
-
Add the desired solvent (e.g., anhydrous DMSO) to the solid DBCO-Dextran sulfate.[5]
-
Vortex the solution until the compound is completely dissolved.[5]
-
If not for immediate use, it is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[5]
4. Storage:
-
Store the solid compound in a tightly sealed container at -20°C, protected from light.[11]
-
Store stock solutions at -20°C or -80°C.[5]
5. General Hygiene:
-
Wash hands thoroughly after handling the compound.[9]
-
Do not eat, drink, or smoke in the laboratory area.[12]
Disposal Plan
Proper disposal of DBCO-Dextran sulfate and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Categorization:
-
All materials that have come into contact with DBCO-Dextran sulfate, including unused reagent, solutions, contaminated pipette tips, and vials, should be treated as chemical waste.[6]
2. Solid Waste Disposal:
-
For spills of the solid compound, sweep or vacuum the material and place it into a suitable, closed container for disposal.[8][9] Avoid creating dust during cleanup.[8][10]
3. Liquid Waste Disposal:
-
Collect all liquid waste containing DBCO-Dextran sulfate in a clearly labeled, sealed container.
4. Final Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[4][5] Do not allow the product to enter drains or sewers.[1][3][13]
Experimental Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dextran sulfate sodium(9011-18-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. dextran.ca [dextran.ca]
- 9. biospectra.us [biospectra.us]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. chondrex.com [chondrex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
